molecular formula C8H6BrN B1380389 6-Bromoindolizine CAS No. 1499628-38-4

6-Bromoindolizine

Cat. No.: B1380389
CAS No.: 1499628-38-4
M. Wt: 196.04 g/mol
InChI Key: SCLFBNCOSFBMKG-UHFFFAOYSA-N
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Description

6-Bromoindolizine is a high-purity chemical reagent belonging to the class of indolizines, which are fused bicyclic nitrogen heterocycles of significant interest in medicinal chemistry and materials science. This compound serves as a versatile synthetic building block. The bromine substituent offers a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of indolizine derivatives for structure-activity relationship (SAR) studies. Indolizine-based scaffolds are recognized for their potential in drug discovery, particularly as tools for biological applications. Recent investigations into functionalized indolizines highlight their promise as anticancer agents. Studies show that brominated indolizine derivatives can exhibit inhibitory activity against various human tumor cell lines, including lung cancer and glioblastoma, potentially through mechanisms such as binding to the colchicine site of tubulin to disrupt microtubule dynamics. The indolizine core is also valued in chemical biology for its fluorescent properties, enabling its use in the design of molecular probes and bioconjugates for affinity chromatography and target identification. The synthesis of indolizines often employs strategies such as 1,3-dipolar cycloaddition of pyridinium ylides to activated alkynes. This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFBNCOSFBMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromoindolizine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indolizine, a bicyclic aromatic heterocycle, and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The unique electronic structure of the indolizine core, a 10-π electron aromatic system, imparts it with distinct chemical and physical properties, including strong fluorescence. The introduction of a bromine substituent at the 6-position of the indolizine ring system creates 6-bromoindolizine, a versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.[1][4][5] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from data on the parent indolizine molecule and related bromo-substituted aromatic compounds. The indolizine ring system is known to be a planar molecule.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/InformationBasis of Estimation
Molecular Formula C₈H₆BrN
Molecular Weight ~196.04 g/mol Based on the molecular formula.[6]
Appearance Likely a crystalline solidGeneral property of similar aromatic compounds.
Melting Point Not availableWould require experimental determination.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water.General solubility trends for bromo-aromatic compounds.
Stability Stable under standard laboratory conditions. May be sensitive to light and strong oxidizing agents.General stability of indolizines and bromo-aromatics.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the six-membered and five-membered rings of the indolizine core. The chemical shifts will be influenced by the electron-donating nitrogen atom and the electron-withdrawing bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C-6) will exhibit a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, as well as C=C and C-N stretching vibrations within the heterocyclic system.[8][9] The C-Br stretching frequency is also expected to be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3][10][11] Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the heterocyclic rings.

Reactivity of the this compound Core

The reactivity of this compound is governed by the interplay of the electron-rich indolizine nucleus and the properties of the carbon-bromine bond. The indolizine ring system is generally prone to electrophilic attack, while the bromine atom at the 6-position opens avenues for nucleophilic substitution and, more significantly, a wide array of cross-coupling reactions.[4]

Electrophilic Aromatic Substitution

Indolizines readily undergo electrophilic substitution, with the reaction preferentially occurring at the 3-position, followed by the 1-position. This reactivity pattern is dictated by the electronic distribution within the 10-π electron system. The presence of the bromine atom at the 6-position is not expected to alter this inherent regioselectivity for electrophilic attack on the five-membered ring.

Electrophilic_Substitution Indolizine This compound Intermediate Wheland Intermediate (Resonance Stabilized) Indolizine->Intermediate Electrophilic Attack (Position 1 or 3) Electrophile E+ Electrophile->Intermediate Product Substituted This compound Intermediate->Product -H+

Caption: General Mechanism of Electrophilic Aromatic Substitution on this compound.

Nucleophilic Aromatic Substitution

While indolizines are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur on halo-substituted indolizines, particularly if the ring is activated by electron-withdrawing groups.[12][13][14][15][16] The bromine at the 6-position of this compound could potentially be displaced by strong nucleophiles under forcing conditions.

Nucleophilic_Substitution Bromoindolizine This compound Meisenheimer Meisenheimer-like Intermediate Bromoindolizine->Meisenheimer Nucleophile Nu- Nucleophile->Meisenheimer Nucleophilic Attack SubstitutedProduct 6-Substituted Indolizine Meisenheimer->SubstitutedProduct Loss of Br-

Caption: Plausible Mechanism for Nucleophilic Aromatic Substitution on this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is the most valuable feature of this compound for synthetic applications, serving as a key functional group for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron compound in the presence of a palladium catalyst and a base.[1][4][5][17][18] This reaction is highly versatile for introducing aryl, heteroaryl, or vinyl substituents at the 6-position.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a solution of this compound (1 equivalent) and the corresponding boronic acid or ester (1.1-1.5 equivalents) in a suitable solvent (e.g., dioxane, toluene, or DME/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 6-substituted indolizine.

The Heck-Mizoroki reaction facilitates the coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of 6-alkenylindolizines.[19][20][21][22] This reaction typically employs a palladium catalyst and a base.

For the synthesis of 6-aminoindolizine derivatives, the Buchwald-Hartwig amination is the reaction of choice.[23][24][25][26][27] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.

Cross_Coupling_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products Bromoindolizine This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) Bromoindolizine->Suzuki Heck Heck (Alkene) Bromoindolizine->Heck Buchwald Buchwald-Hartwig (R₂NH) Bromoindolizine->Buchwald Suzuki_Product 6-Aryl/Vinyl-indolizine Suzuki->Suzuki_Product Heck_Product 6-Alkenyl-indolizine Heck->Heck_Product Buchwald_Product 6-Amino-indolizine Buchwald->Buchwald_Product

Caption: Key Cross-Coupling Reactions of this compound.

Lithiation and Further Functionalization

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds.[2][28][29][30][31] While direct lithiation of the indolizine ring can be complex, halogen-metal exchange offers a regioselective route to a lithiated intermediate. Treatment of this compound with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would likely lead to the formation of 6-lithioindolizine. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 6-position.

Potential Applications

Derivatives of indolizine are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][32][33][34] The this compound scaffold serves as a key starting material for the synthesis of libraries of novel indolizine derivatives for screening in drug discovery programs. The ability to easily modify the 6-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships. Furthermore, the inherent fluorescent properties of the indolizine core make its derivatives attractive candidates for the development of fluorescent probes and materials for organic light-emitting diodes (OLEDs).[35]

Safety Information

Specific toxicity data for this compound is not available. However, based on the data for the related compound 6-bromoindole, it should be handled with care.[6] It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While detailed characterization of this specific isomer is limited, its chemical behavior can be confidently predicted based on the well-established chemistry of the indolizine nucleus and bromo-substituted aromatic systems. Its utility is primarily centered on its ability to participate in a wide range of transition metal-catalyzed cross-coupling reactions, providing access to a diverse array of 6-substituted indolizine derivatives. This capability makes this compound a highly attractive starting material for the development of new pharmaceuticals and functional materials. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • (n.d.). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. NIH. Retrieved from [Link]

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  • (n.d.). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Retrieved from [Link]

  • (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Retrieved from [Link]

  • (n.d.). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. Retrieved from [Link]

  • (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C6OB00985A. Retrieved from [Link]

  • (n.d.). 6-Bromoindole | C8H6BrN | CID 676493. PubChem. Retrieved from [Link]

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  • (2025). Research Progress in Synthesis of Indolizine Compounds. ResearchGate. Retrieved from [Link]

  • (n.d.). (PDF) Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. ResearchGate. Retrieved from [Link]

  • (n.d.). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Retrieved from [Link]

  • (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

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  • (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Retrieved from [Link]

  • (2024). Photoinduced Pd-Catalyzed Intramolecular 6- endo Heck Reaction of Alkyl Halides. Retrieved from [Link]

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  • (n.d.). Indolizine. the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

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  • (n.d.). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Core Structure of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Indolizine, a vital heterocyclic scaffold, serves as a cornerstone in the development of novel therapeutic agents and functional materials. Its unique electronic properties and versatile reactivity have propelled it to the forefront of medicinal chemistry and materials science. This guide focuses on a specifically functionalized derivative, 6-bromoindolizine, offering a comprehensive exploration of its structural intricacies, synthesis, spectroscopic signature, reactivity, and potential applications. As a Senior Application Scientist, this document is crafted to provide not just a recitation of facts, but a deeper understanding of the causality behind its chemical behavior and to foster innovation in its application.

The Indolizine Core and the Influence of Bromination

The indolizine scaffold is a fused bicyclic aromatic system composed of a pyridine ring and a pyrrole ring, where the nitrogen atom is at the bridgehead.[1] This arrangement results in a 10-π electron aromatic system, rendering it isoelectronic with naphthalene.

  • Numbering Convention: The numbering of the indolizine ring system is crucial for unambiguous communication. The pyrrole ring is numbered 1, 2, and 3, and the pyridine ring is numbered 5, 6, 7, and 8, with the nitrogen atom designated as position 4.

The introduction of a bromine atom at the 6-position significantly modulates the electronic and steric properties of the parent indolizine core. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I), while its lone pairs participate in resonance, exhibiting a weak electron-donating mesomeric effect (+M). This electronic perturbation influences the reactivity of the entire ring system.

Molecular Structure of this compound:

Caption: 2D structure of this compound with numbering.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various strategies, often involving the construction of the indolizine ring from appropriately substituted pyridine precursors. A notable example is the synthesis of ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate, which has demonstrated significant cytostatic and cytotoxic activities.[2][3]

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A common and versatile method for the synthesis of polysubstituted indolizines is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkene.[4]

Workflow for the Synthesis of a this compound Derivative:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A 4-Bromopyridine D Pyridinium Salt Formation A->D Reaction with B B α-Halo Ketone B->D C Electron-deficient Alkyne F 1,3-Dipolar Cycloaddition C->F E Ylide Generation (in situ) D->E Base E->F G This compound Derivative F->G [3+2]

Caption: General workflow for synthesizing this compound derivatives.

Exemplary Protocol: Synthesis of Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate

While a detailed, step-by-step protocol for this specific compound is proprietary to the research that produced it, a general procedure based on known indolizine syntheses can be outlined.

Step 1: Formation of the Pyridinium Salt 4-Bromopyridine is reacted with a suitable α-halo ketone (e.g., ethyl 2-bromo-4-(4-cyanophenyl)-4-oxobutanoate) in a solvent like acetone or acetonitrile to form the corresponding pyridinium salt.

Step 2: In situ Generation of the Pyridinium Ylide and Cycloaddition The pyridinium salt is treated with a base, such as triethylamine or potassium carbonate, in the presence of an electron-deficient alkyne (e.g., ethyl propiolate). This generates the pyridinium ylide in situ, which then undergoes a 1,3-dipolar cycloaddition with the alkyne, followed by aromatization to yield the substituted this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a this compound derivative will exhibit characteristic signals for the protons on the indolizine core. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents. The protons on the pyridine ring (H-5, H-7, H-8) and the pyrrole ring (H-1, H-2, H-3) will typically appear in the aromatic region (δ 7.0-9.0 ppm). The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons, H-5 and H-7, often causing a downfield shift.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The carbon atom attached to the bromine (C-6) will show a characteristic chemical shift, typically in the range of δ 110-125 ppm. The other carbon atoms of the aromatic system will resonate in the typical aromatic region (δ 100-150 ppm).[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1/H16.5 - 7.5115 - 125
C2/H26.0 - 7.0100 - 110
C3/H37.0 - 8.0120 - 130
C5/H57.5 - 8.5110 - 120
C6-110 - 125
C7/H77.0 - 8.0115 - 125
C8/H88.0 - 9.0125 - 135

Note: These are estimated ranges and can vary significantly based on the presence of other substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Reactivity of the this compound Core

The bromine atom at the 6-position serves as a versatile handle for further functionalization of the indolizine scaffold, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position, including aryl, heteroaryl, alkyl, and alkynyl groups.

Diagram of a Suzuki Cross-Coupling Reaction:

G Indolizine This compound Product 6-Substituted Indolizine Indolizine->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product

Caption: Suzuki cross-coupling reaction of this compound.

The ability to perform these transformations opens up a vast chemical space for the synthesis of diverse libraries of indolizine derivatives for screening in drug discovery programs.

Applications in Drug Development and Materials Science

The indolizine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] The introduction of a bromine atom at the 6-position can enhance the pharmacological properties of indolizine derivatives.

Anticancer Activity

Substituted this compound derivatives have shown promising potential as anticancer agents. For instance, ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate has demonstrated potent cytostatic and cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, glioblastoma, melanoma, and renal cancer.[2][3] The presence of the bromo substituent can contribute to enhanced binding affinity to target proteins and can also serve as a site for further medicinal chemistry optimization.

Other Potential Pharmacological Activities

Indolizine derivatives, in general, have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial[2]

  • Anti-inflammatory[6]

  • Antiviral

  • Enzyme inhibition[7]

The 6-bromo substitution pattern offers a strategic point for modifying and fine-tuning these activities.

Materials Science

The inherent fluorescence of the indolizine core makes it an attractive candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The bromine atom can be used to modulate the photophysical properties of these materials or to attach them to other molecular components.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile heterocyclic building block. Its structure, characterized by the fusion of a pyridine and a pyrrole ring with a bromine substituent at a key position, provides a unique combination of electronic and steric properties. The synthetic accessibility of this scaffold, coupled with the reactivity of the bromine atom in cross-coupling reactions, allows for the creation of a vast array of novel molecules with potential applications in drug discovery and materials science.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper exploration of the structure-activity relationships of this compound derivatives, and the expansion of their applications into new and exciting areas of science and technology. The insights provided in this guide are intended to serve as a solid foundation for these future endeavors.

References

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  • Vrábel, V., et al. (2010). Crystal and molecular structure of (6S,7R,8R,8aS)-7,8-dibromo-6-hydroxy-3-oxohexahydroindolizine-6-carboxylic acid. Acta Chimica Slovaca, 3(2), 3-11.
  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry, 27(10), 2043-2050.
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  • X‐ray crystal structure of 5‐bromo‐6‐(bromomethylene)‐...
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  • Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Rel
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−C

Sources

Spectroscopic Elucidation of 6-Bromoindolizine: A Technical Guide to its ¹H and ¹³C NMR Signatures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 6-Bromoindolizine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural features and electronic environment of this heterocyclic compound as revealed by modern NMR techniques. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, supported by data from related indolizine derivatives and established principles of NMR spectroscopy.

Introduction to Indolizine and the Significance of Halogenation

Indolizine, a bicyclic aromatic heterocycle, is a structural isomer of indole and serves as a core scaffold in numerous biologically active compounds. The introduction of a bromine atom at the 6-position significantly alters the electronic distribution within the indolizine ring system, thereby influencing its reactivity and potential as a pharmacophore. Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in synthetic and biological contexts.

Predicted ¹H NMR Spectroscopic Data of this compound

Due to the limited availability of directly published experimental spectra for this compound, the following ¹H NMR data is a reasoned prediction based on the known spectrum of unsubstituted indolizine and the established effects of bromine substitution on aromatic systems. The predicted spectrum is for a sample dissolved in deuterochloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-1~ 6.35dJ ≈ 3.9The chemical shift is expected to be slightly downfield from that of indolizine (~6.28 ppm) due to the overall electron-withdrawing nature of the bromo substituent, albeit transmitted through the bicyclic system. The coupling to H-2 remains.
H-2~ 6.70ddJ ≈ 3.9, 2.7Similar to H-1, a slight downfield shift is predicted compared to indolizine (~6.64 ppm). The characteristic doublet of doublets arises from coupling to H-1 and H-3.
H-3~ 7.20dJ ≈ 2.7A noticeable downfield shift is anticipated for H-3 compared to indolizine (~7.14 ppm) due to the influence of the bromine at the para-like position.
H-5~ 7.85dJ ≈ 6.8H-5 is expected to be significantly deshielded and shifted downfield from its position in indolizine (~7.76 ppm) due to the ortho-relationship with the electron-withdrawing bromine atom.
H-7~ 6.60ddJ ≈ 8.9, 1.0The bromine at C-6 will induce a downfield shift on the adjacent H-7 compared to indolizine (~6.50 ppm). The coupling pattern arises from interactions with H-8 and H-5.
H-8~ 7.35dJ ≈ 8.9H-8 is predicted to experience a moderate downfield shift relative to indolizine (~7.25 ppm) due to the meta-relationship with the bromine atom.
Causality Behind Predicted ¹H NMR Shifts:

The introduction of a bromine atom at the 6-position of the indolizine ring system induces notable changes in the chemical shifts of the aromatic protons. This is primarily due to the interplay of two main electronic effects:

  • Inductive Effect (-I): Bromine is an electronegative atom and therefore withdraws electron density through the sigma bond network. This deshields the nearby protons, causing their resonance to shift to a higher frequency (downfield). This effect is strongest on the adjacent protons (H-5 and H-7) and diminishes with distance.

  • Mesomeric (Resonance) Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density, particularly to the ortho and para positions. However, for halogens, the inductive effect generally outweighs the resonance effect in terms of its influence on proton chemical shifts.

The predicted downfield shifts for all protons in this compound relative to the parent indolizine reflect the dominance of the electron-withdrawing inductive effect of the bromine atom.

Predicted ¹³C NMR Spectroscopic Data of this compound

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for this compound in CDCl₃ are presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1~ 100The chemical shift is expected to be similar to that in indolizine, with minor perturbation from the distant bromo group.
C-2~ 113A slight downfield shift is predicted compared to indolizine due to the overall electron-withdrawing effect.
C-3~ 120This carbon is expected to be deshielded and shifted downfield due to the para-like relationship with the bromine atom.
C-5~ 125A significant downfield shift is anticipated for C-5, being adjacent to the bromine-substituted carbon.
C-6~ 115The carbon directly attached to the bromine atom (ipso-carbon) is expected to be shielded due to the "heavy atom effect," resulting in an upfield shift compared to what would be expected based solely on electronegativity.
C-7~ 118This carbon, ortho to the bromine, will experience a downfield shift due to the inductive effect.
C-8~ 128The bridgehead carbon C-8 is expected to show a moderate downfield shift.
C-9~ 135The other bridgehead carbon, C-9, is also predicted to be shifted slightly downfield.
The "Heavy Atom Effect" on C-6:

A key feature in the predicted ¹³C NMR spectrum is the chemical shift of the carbon atom directly bonded to the bromine (C-6). While bromine's electronegativity would suggest a significant downfield shift, a phenomenon known as the "heavy atom effect" leads to an upfield (shielding) shift for carbons attached to heavier halogens like bromine and iodine. This effect is attributed to spin-orbit coupling and is a crucial consideration when interpreting the ¹³C NMR spectra of halogenated organic compounds.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.
  • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
  • For ¹H NMR:
  • Pulse Program: Standard single-pulse experiment.
  • Spectral Width: 12-15 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 16-64, depending on sample concentration.
  • For ¹³C NMR:
  • Pulse Program: Proton-decoupled single-pulse experiment.
  • Spectral Width: 200-220 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Spectral Interpretation Sample Purified this compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT H1_Acq->FT C13_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration ¹H Integration Calibration->Integration For ¹H Spectrum Chem_Shifts Analyze Chemical Shifts Calibration->Chem_Shifts Coupling Analyze Coupling Constants Calibration->Coupling Integration->Chem_Shifts Integration->Chem_Shifts Structure_Confirm Confirm Structure of this compound Chem_Shifts->Structure_Confirm Coupling->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectroscopic data for this compound. By combining theoretical predictions with established principles of NMR spectroscopy, we have constructed a detailed spectral portrait of this important halogenated heterocycle. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is essential for the accurate characterization of this and related compounds in research and development settings. The insights presented herein are intended to empower scientists to confidently identify and utilize this compound in their synthetic and medicinal chemistry endeavors.

References

  • Black, P. J., et al. (1964). Proton Magnetic Resonance Spectra of Heterocyclic Molecules. I. Indolizine and its Methyl Derivatives. Australian Journal of Chemistry, 17(10), 1128-1137. [Link]

  • Babaev, E. V., Torocheshnikov, V. N., & Bobrovskii, S. I. (1995). NMR spectra of indolizines and their σ complexes. Chemistry of Heterocyclic Compounds, 31(9), 1045-1050.
  • Furdui, B., et al. (2008). Structural investigations of substituted indolizine derivatives by NMR studies. Romanian Journal of Physics, 53(1-2), 369-378.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Gunther, H. (2013).

Mass spectrometry fragmentation pattern of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromoindolizine

Abstract

This technical guide provides a detailed examination of the predicted mass spectrometric fragmentation behavior of this compound, a halogenated nitrogen-containing heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By synthesizing first principles of mass spectrometry, established fragmentation patterns of N-heterocycles and bromoaromatic compounds, and referencing spectral data for the parent indolizine core, we present a comprehensive analysis for professionals in drug development and chemical research. This document elucidates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for structural confirmation and impurity identification.

Introduction: The Significance of the Indolizine Scaffold

Indolizine (C₈H₇N) is a bicyclic aromatic N-heterocycle and an isomer of indole.[1] Its unique electronic structure, arising from the nitrogen atom at a ring fusion position, imparts distinct chemical properties that have made it a privileged scaffold in medicinal chemistry and functional materials. Substituted indolizines are known to exhibit a wide range of biological activities. The introduction of a bromine atom, as in this compound, not only modulates these biological properties but also provides a distinctive isotopic signature that is invaluable for characterization by mass spectrometry.

Understanding the fragmentation pattern is paramount for confirming the molecular structure, identifying metabolites, and characterizing process-related impurities during drug development. This guide explains the causal mechanisms behind the expected fragmentation, providing researchers with the predictive tools needed for robust analytical characterization.

Core Principles: Ionization and the Bromine Isotopic Signature

The fragmentation of a molecule is fundamentally dependent on the ionization technique employed.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of an energetically unstable radical cation (M•+) that undergoes extensive and often complex fragmentation.[2] EI spectra are highly reproducible and provide a structural "fingerprint" of the molecule. For this compound, ionization will likely occur through the removal of an electron from the π-system or a lone pair on the nitrogen or bromine atom.[3]

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is typically used for LC-MS analysis and generates protonated molecules, [M+H]⁺, under positive ion mode.[4] Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). These fragmentations occur from an even-electron species and often follow different, more controlled pathways than EI.[5]

A critical feature in the mass spectrum of any bromine-containing compound is its unique isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (approximately 50.5% and 49.5%, respectively).[6] Consequently, any ion containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks.[7] This signature is a definitive marker for the presence of bromine in a molecule or fragment.

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, the this compound molecular ion (C₈H₆BrN) is expected to be the highest mass feature, appearing as an isotopic doublet at m/z 195 (containing ⁷⁹Br) and m/z 197 (containing ⁸¹Br). The high stability of the aromatic system suggests this molecular ion will be clearly observable. Subsequent fragmentation is predicted to proceed through several key pathways initiated by the high internal energy of the radical cation.

Pathway A: Halogen-Directed Cleavage

The Carbon-Bromine bond is often the weakest link in such structures, making its cleavage a primary fragmentation event.

  • Loss of Bromine Radical (•Br): The most facile cleavage is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical. This is a highly favorable pathway for bromoaromatic compounds. This leads to the formation of a C₈H₆N⁺ cation at m/z 116 . This ion is the primary indicator of the underlying indolizine core without the halogen.

  • Loss of Hydrobromic Acid (HBr): A rearrangement reaction can lead to the elimination of a neutral HBr molecule. This involves the abstraction of a hydrogen atom from the ring by the bromine radical. This pathway results in a radical cation C₈H₅N•+ at m/z 115 .

Pathway B: Heterocyclic Ring Cleavage

Fragmentation can also be initiated by cleavage of the fused heterocyclic ring system, either from the molecular ion or from subsequent fragments.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for many nitrogen-containing heterocycles, including the related indole scaffold, is the expulsion of HCN (27 Da).

    • From the molecular ion [M]•+ (m/z 195/197), loss of HCN would yield a fragment ion at m/z 168/170 .

    • More likely, this occurs after the initial loss of bromine. The fragment at m/z 116 (C₈H₆N⁺) can lose HCN to produce a highly stable hydrocarbon fragment, likely a phenyl cation derivative, at m/z 89 .

The following diagram illustrates the predicted EI fragmentation cascade.

EI_Fragmentation M C₈H₆BrN•+ m/z 195/197 (Molecular Ion) F116 C₈H₆N⁺ m/z 116 M->F116 - •Br F115 C₈H₅N•+ m/z 115 M->F115 - HBr F168 C₇H₅Br•+ m/z 168/170 M->F168 - HCN F89 C₇H₅⁺ m/z 89 F116->F89 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Predicted ESI-MS/MS Fragmentation Pathway

In positive-mode ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 196/198 . The most likely site of protonation is the nitrogen atom. Fragmentation induced by CID will proceed from this stable even-electron ion. The pathways are generally more straightforward than in EI.

The primary fragmentation anticipated is the neutral loss of HBr. Unlike the radical-driven loss in EI, this is a concerted elimination from the protonated species, leading to a stable cation.

  • Loss of HBr: The protonated molecular ion [M+H]⁺ (m/z 196/198) is expected to readily lose a neutral molecule of hydrobromic acid. This is often a dominant pathway for halogenated compounds in ESI-MS/MS. This elimination results in the same C₈H₆N⁺ cation observed in EI, at m/z 116 .

  • Subsequent Fragmentation: The resulting m/z 116 ion can be subjected to higher collision energy to induce further fragmentation, primarily through the loss of HCN, yielding the ion at m/z 89 .

The ESI-MS/MS fragmentation is typically simpler, often dominated by one or two major transitions, making it ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

ESI_Fragmentation MH [C₈H₆BrN+H]⁺ m/z 196/198 (Precursor Ion) F116 C₈H₆N⁺ m/z 116 (Product Ion) MH->F116 - HBr (Neutral Loss) F89 C₇H₅⁺ m/z 89 (2nd Gen. Product) F116->F89 - HCN (Higher Energy CID)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted Mass Fragments

The following table summarizes the key ions predicted in the mass spectrum of this compound. The relative intensities are predictive, with the base peak likely being m/z 116 or the molecular ion pair depending on the stability of the C-Br bond under specific EI conditions.

m/z (Isotopes)Proposed FormulaIon TypeIonizationDescription of Loss
195 / 197[C₈H₆⁷⁹BrN]•+ / [C₈H₆⁸¹BrN]•+M•+EIMolecular Ion
196 / 198[C₈H₆⁷⁹BrN+H]⁺ / [C₈H₆⁸¹BrN+H]⁺[M+H]⁺ESIProtonated Molecule
168 / 170[C₇H₅⁷⁹Br]•+ / [C₇H₅⁸¹Br]•+[M-HCN]•+EILoss of hydrogen cyanide
116[C₈H₆N]⁺[M-Br]⁺EI / ESILoss of bromine radical or HBr
115[C₈H₅N]•+[M-HBr]•+EILoss of hydrobromic acid
89[C₇H₅]⁺[M-Br-HCN]⁺EI / ESISequential loss of Br and HCN

Experimental Protocol: Acquiring Mass Spectra

To validate the predicted fragmentation, a standardized experimental approach is necessary. The following provides a self-validating protocol for acquiring high-quality mass spectra.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for obtaining the classic fragmentation "fingerprint."

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injector: Set to 250 °C, split mode (e.g., 50:1). Inject 1 µL of the sample.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the peak corresponding to this compound. Analyze the resulting mass spectrum for the molecular ion pair (m/z 195/197) and key fragment ions (m/z 116, 115, 89).

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is suited for analyzing the compound in complex matrices and confirming fragmentation pathways.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol. Dilute further with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Gas Temperature: 325 °C.

    • MS1 Scan: First, perform a full scan from m/z 100 to 400 to identify the protonated molecule [M+H]⁺ at m/z 196/198.

    • MS2 Product Ion Scan: Select the ion at m/z 196 as the precursor. Fragment using CID (adjust collision energy, e.g., 15-35 eV) and scan for product ions. Confirm the presence of the m/z 116 fragment. Repeat for the m/z 198 precursor to confirm the isotopic relationship.

Conclusion

The mass spectrometric analysis of this compound is characterized by several predictable and highly informative fragmentation patterns. The definitive 1:1 isotopic doublet for the molecular ion and any bromine-containing fragments provides unambiguous evidence of the elemental composition. Under EI, the primary fragmentation is expected to be the loss of the bromine atom (yielding m/z 116), followed by cleavage of the heterocyclic core via HCN loss. Under ESI-MS/MS, the protonated molecule undergoes a clean fragmentation, primarily through the neutral loss of HBr, also yielding the m/z 116 ion. These predictive pathways, summarized in this guide, provide a robust framework for the structural elucidation and analytical characterization of this and related halogenated indolizine compounds in a research and development setting.

References

  • This section would typically contain a numbered list of all cited sources.
  • Cao, J., Li, L., Chen, Y., Su, Y., & Li, H. (2012). An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(2), 253-263. Available at: [Link]

  • Chadwick, J. [Username]. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Elattar, K.M., Youssef, I., & Fadda, A.A. (2016). Reactivity of indolizines in organic synthesis. Synthetic Communications, 46(9), 719–744. (Referenced via Wikipedia's entry on Indolizine). Available at: [Link]

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. (Referenced via NIST WebBook entry for Indolizine). Available at: [Link]

  • Hassan, A. A., et al. (2018). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Kardos, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Mz, T. (2023). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • NIST. (n.d.). Indolizine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Veselovski, V. V. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(27), 6404-6429. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromoindolizine in Research and Development

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal and materials chemistry.[1] The indolizine scaffold is a structural isomer of indole and is present in various natural products and synthetic compounds exhibiting a wide range of biological activities.[2] These activities include potential as antibacterial, antiviral, and anti-inflammatory agents.[1] The introduction of a bromine substituent at the 6-position of the indolizine core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block in drug discovery and a key intermediate in the synthesis of functional materials.

However, the successful application of this compound in any experimental workflow is contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its integrity.

I. The Chemical Stability of Indolizines and the Impact of Bromination

The stability of the indolizine ring system is a subject of nuanced discussion within the scientific literature. While many indolizine derivatives are stable under ambient conditions, the parent (unsubstituted) indolizine is known to be unstable.[1] The stability of substituted indolizines is highly dependent on the nature and position of the functional groups.

A critical consideration for this compound is the inherent reactivity of halogenated aromatic compounds. It has been noted in the literature that attempts to prepare stable bromo derivatives of indolizines have not always been successful, suggesting a potential for inherent instability in some brominated indolizines.[3] This instability can be attributed to several factors:

  • Susceptibility to Nucleophilic Attack: The electron-withdrawing nature of the bromine atom can make the indolizine ring more susceptible to nucleophilic attack, potentially leading to degradation.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, undergoing photolytic cleavage of the carbon-halogen bond to form radical species that can initiate further degradation reactions.

  • Oxidative Degradation: The indolizine nucleus, being an electron-rich heteroaromatic system, is prone to oxidation. The presence of a bromine atom can influence the electron density of the ring and, consequently, its susceptibility to oxidative processes.

Conversely, some highly substituted indolizine derivatives, including those with halogen substituents, have been reported to exhibit good thermal stability. For instance, a study on indolizine-derived pentathiepines, which included a bromo-substituted analog, demonstrated that these compounds were stable up to their melting points, with some exceeding 170°C.[4] This highlights that the overall stability of a this compound sample is a function of its complete substitution pattern, not just the presence of the bromine atom.

II. Recommended Storage and Handling Protocols

Given the potential sensitivities of this compound, a cautious and systematic approach to its storage and handling is paramount to ensure its integrity for research applications. The following recommendations are based on general principles for handling halogenated, light-sensitive, and potentially air-sensitive heterocyclic compounds.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidation and reactions with atmospheric moisture.
Light Protect from light (use amber vials or store in the dark)To prevent photodegradation.[5]
Container Tightly sealed, chemically resistant glass (e.g., amber borosilicate)To prevent exposure to air and moisture, and to avoid leaching of impurities from the container.
Handling In a well-ventilated area or fume hoodTo avoid inhalation of any fine particles or vapors.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, lab coatTo prevent skin and eye contact.
Logical Workflow for Handling and Storage of this compound

The following diagram illustrates the decision-making process for the proper handling and storage of this compound upon receipt and during its use in the laboratory.

Caption: Decision workflow for handling and storage of this compound.

III. Experimental Protocol for Stability Assessment

To ensure the reliability of experimental results, it is crucial to periodically assess the stability of this compound, especially for long-term studies or when using older batches. A straightforward method for this is a comparative analysis using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the purity and identify potential degradation products of a this compound sample over time under various stress conditions.

Materials and Equipment:
  • This compound sample

  • Reference standard of this compound (if available, of known purity)

  • HPLC grade acetonitrile

  • HPLC grade water

  • HPLC grade formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Amber and clear HPLC vials

Methodology:
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a 1 mg/mL stock solution.

    • Protect the stock solution from light.

  • Preparation of Working Standard:

    • Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable gradient (e.g., 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions). The gradient should be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).

    • Column Temperature: 25°C

  • Forced Degradation Study (Optional but Recommended):

    • To understand potential degradation pathways, subject the this compound sample to stress conditions:

      • Acidic: Add a small amount of dilute HCl to a portion of the stock solution and heat gently.

      • Basic: Add a small amount of dilute NaOH to a portion of the stock solution and heat gently.

      • Oxidative: Add a small amount of dilute hydrogen peroxide to a portion of the stock solution.

      • Photolytic: Expose a solution in a clear vial to UV light.

      • Thermal: Heat a solid sample or a solution at an elevated temperature (e.g., 60°C).

    • Analyze the stressed samples by HPLC to identify the retention times of potential degradation products.

  • Analysis of the Test Sample:

    • Inject the working standard of the this compound sample onto the HPLC system.

    • Record the chromatogram and determine the peak area of the main peak and any impurity peaks.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound via HPLC.

IV. Conclusion: Ensuring the Integrity of a Valuable Research Tool

This compound is a compound with significant potential in various scientific disciplines. However, its utility is directly linked to its purity and stability. While some brominated indolizines may exhibit inherent instability, proper storage and handling can significantly mitigate the risk of degradation. By adhering to the protocols outlined in this guide—storing the compound under refrigerated, inert, and dark conditions, and periodically verifying its purity through analytical methods like HPLC—researchers can ensure the integrity of their this compound samples and, consequently, the reliability and reproducibility of their experimental outcomes.

V. References

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 56. [Link]

  • Zubair, M., et al. (2018). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 23(11), 2825. [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7174-7190. [Link]

  • Raju, R., et al. (2022). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 70(4), 213-225. [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. Retrieved from [Link]

  • University of Louisville. (n.d.). Chemical Segregation and Storage Guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Office of Environment, Health & Safety. Retrieved from [Link]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Galway. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]

Sources

Halogenated Indolizines: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Halogenation in Indolizine Scaffolds

The indolizine nucleus, an aromatic N-fused heterocycle and structural isomer of indole, represents what medicinal chemists refer to as a "privileged scaffold".[1][2] Its unique 10-π electron system is a recurring motif in a multitude of biologically active compounds, yet unlike its famous indole cousin, no indolizine-based drug has reached the market.[1][3] This presents a compelling, underexplored frontier in drug discovery. Our focus in this guide is on a specific, high-impact modification to this scaffold: halogenation.

The introduction of halogen atoms (F, Cl, Br, I) is a time-tested strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.[4] Due to its size, polarizability, and ability to form halogen bonds, bromine, for instance, can significantly enhance binding affinity and target selectivity.[4] Similarly, the strategic placement of fluorine can alter metabolic stability and binding interactions.[5] This guide synthesizes current research to provide a technical framework for understanding and harnessing the biological activities of halogenated indolizines, moving from rational synthesis to mechanistic evaluation.

Synthetic Strategies: Accessing the Halogenated Indolizine Core

The biological evaluation of any compound library is fundamentally dependent on the accessibility of diverse and strategically substituted analogues. The synthesis of halogenated indolizines can be broadly approached via two main routes: direct halogenation of a pre-formed indolizine ring or the use of halogen-bearing precursors in a ring-forming reaction.

Key Synthetic Pathways

Several robust methods have been established for indolizine synthesis, with the 1,3-dipolar cycloaddition (Huisgen cycloaddition) being a cornerstone.[4][6][7] This reaction typically involves a pyridinium N-ylide reacting with an electron-deficient alkyne or alkene.[4][6][8]

Other significant methods include:

  • Direct C-H Functionalization: Copper(II) halide-mediated direct halogenation allows for the synthesis of 3-haloindolizines under mild conditions from readily available indolizines.[9]

  • Domino/Cascade Reactions: Metal-free domino reactions, such as a Michael/SN2/aromatization cascade, have been developed for the efficient, one-pot construction of functionalized indolizines from 2-alkylazaarene derivatives and bromonitroolefins.[10][11]

  • Chichibabin and Scholtz Reactions: These are classical methods for indolizine synthesis that remain relevant.[10][11]

The choice of synthetic route is a critical experimental decision. The 1,3-dipolar cycloaddition, for example, is highly versatile for introducing diversity, particularly when using substituted pyridinium salts and various dipolarophiles.[4][12]

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and diversification of halogenated indolizines, emphasizing the 1,3-dipolar cycloaddition pathway which is frequently employed for creating libraries for biological screening.

G cluster_0 Precursor Synthesis cluster_1 Core Ring Formation (1,3-Dipolar Cycloaddition) cluster_2 Product Isolation & Diversification HalogenatedPyridine Halogenated Pyridine PyridiniumSalt Halogenated Pyridinium Salt HalogenatedPyridine->PyridiniumSalt Incorporation of Halogen AlkylatingAgent Alkylating Agent (e.g., α-bromo ketone) AlkylatingAgent->PyridiniumSalt Quaternization Ylide Pyridinium Ylide (in situ generation) PyridiniumSalt->Ylide Base Base (e.g., Et3N) Base->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Ethyl Propiolate) Dipolarophile->Cycloaddition HalogenatedIndolizine Halogenated Indolizine Core Cycloaddition->HalogenatedIndolizine PostModification Further Functionalization (e.g., Suzuki Coupling) HalogenatedIndolizine->PostModification FinalProduct Diverse Halogenated Indolizine Analogs PostModification->FinalProduct

Caption: Generalized workflow for synthesizing halogenated indolizines.

Anticancer Activity: Mechanisms and Structure-Activity Relationships

The most extensively documented biological activity of halogenated indolizines is their potential as anticancer agents.[4][13] These compounds have demonstrated efficacy against a range of human cancer cell lines, including lung, brain, renal, breast, and prostate cancers, acting through diverse mechanisms.[1][4][7]

Key Mechanistic Pathways
  • Tubulin Polymerization Inhibition: Several indolizine derivatives have been identified as microtubule destabilizing agents.[14] They bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][14] Compounds functionalized with bromine on the pyridine ring have shown promising activity in this area.[4][7]

  • EGFR Signaling Disruption: The Epidermal Growth Factor Receptor (EGFR) is a key driver in non-small-cell lung cancer (NSCLC).[15] Halogenated indolizines, such as a difluoro indolizine derivative (6o), have shown potent inhibitory activity against the EGFR enzyme, with IC50 values comparable to the control drug lapatinib.[5] 5-methyl-8-bromoindolizine has also been reported to have significant EGRF kinase inhibitory activity.[4]

  • Induction of Apoptosis: Many active compounds induce programmed cell death. For instance, indolizine-chalcone hybrids bearing a halogen at the meta-position of a phenyl group were found to induce caspase-dependent apoptosis in human lymphoma cells.[15][16] In vitro studies often confirm apoptosis through assays that detect DNA fragmentation or the activation of key proteins like caspases.

Structure-Activity Relationship (SAR) Insights

The position and nature of the halogen substituent are critical determinants of anticancer potency.

  • Halogen Identity: In a study on indolizine lactones, the cytotoxic activities against MDA-MB-231 breast cancer cells were inversely proportional to the electronegativity of the halogen substituent (Br > Cl > F).[1] This suggests a potential "halogen bonding effect" where the larger, more polarizable bromine atom forms more favorable interactions with the biological target.[1]

  • Positional Isomerism: The placement of the halogen on the indolizine core or on peripheral phenyl rings drastically alters activity. For indolizine-chalcone hybrids, halogens at the meta position of an aromatic ring conferred the highest potential.[15][16] For indolizines substituted on the pyridine ring, bromine substitution has been a key feature of compounds with broad-spectrum inhibitory activity.[4][7]

  • Synergistic Groups: The anticancer effect is often a result of multiple functionalities. C1-ester-containing indolizines have consistently shown enhanced cytotoxic potential.[4] The combination of a halogen with other groups, such as a fluoro group on an isoindolinedione moiety, has been shown to remarkably increase anti-proliferative activity.[5]

Data Summary: In Vitro Anticancer Activity
Compound Class/ExampleHalogen(s)Target Cell Line(s)Reported Activity (IC50 / Effect)Mechanism of ActionReference
Indolizine-Chalcone HybridCl, F (meta-position)Human LymphomaPotentCaspase-dependent apoptosis[15][16]
Bromo-indolizine (5c)BrHOP-62 (Lung), SNB-75 (CNS)34% / 15% growth inhibition at 10 µMTubulin Inhibition[4][7]
Indolizine Lactone (cis-4d)BrMDA-MB-231 (Breast)Lower IC50 than F or Cl analogsNot specified[1]
Difluoro Indolizine (6o)FHePG2, HCT-116, MCF-7IC50 = 62 nM (EGFR enzyme)EGFR Inhibition[5]
3,4-dichloro substituted (8e)ClCAL-27 (Oral), BT-20 (Breast)Nanomolar IC50 (47–117 nM)Microtubule Destabilizer[14]
Experimental Protocol: Cytotoxicity Assessment via MTT Assay

This protocol provides a foundational method for initial screening of halogenated indolizines for cytotoxic effects against cancer cell lines.[17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product, which is quantifiable by spectrophotometry.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., MDA-MB-231) in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight. The causality here is to ensure cells are in the logarithmic growth phase and form a uniform monolayer.

  • Compound Treatment:

    • Prepare a stock solution of the halogenated indolizine in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells must be kept constant and low (<0.5%) to avoid solvent toxicity.

    • Include controls: wells with untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a known cytotoxic drug like Doxorubicin (positive control).

    • Replace the medium in the wells with medium containing the test compounds or controls. Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. This allows for sufficient time for the enzymatic conversion to formazan by viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation and Next Steps: This protocol is a primary screen. A low IC50 indicates potent antiproliferative activity but does not distinguish between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) effect.[18] To validate the mechanism, follow-up experiments are essential, such as flow cytometry with Annexin V/PI staining to specifically quantify apoptosis.

Antimicrobial and Antioxidant Activities

While anticancer research dominates, halogenated indolizines also exhibit promising antimicrobial and antioxidant properties.

Antimicrobial Potential

The search for new antimicrobial agents is critical due to rising antibiotic resistance.[19][20] Halogenated indolizines have shown selective toxicity against various pathogens.

  • Antibacterial Activity: Synthesized indolizine derivatives have demonstrated selective toxicity against Gram-positive bacteria like Staphylococcus aureus and acid-fast bacilli such as Mycobacterium smegmatis.[3][19] Multi-halogenated indoles (a related class) have shown potent bactericidal activity against drug-resistant S. aureus, an effect linked to the generation of intracellular reactive oxygen species (ROS) and downregulation of virulence genes.[21][22]

  • Antifungal Activity: Certain indolizine-1-carbonitrile derivatives have shown potent in-vitro antifungal activity against yeasts like Candida albicans and filamentous fungi like Aspergillus fumigatus.[23] Their structural similarity to azole antifungals suggests a possible mechanism involving the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[23]

Antioxidant Properties

Oxidative stress is implicated in numerous diseases.[24][25] Indolizine derivatives containing selenium, a chalcogen often studied alongside halogens, have demonstrated notable antioxidant activity.[26]

  • Mechanism of Action: These compounds can act as radical scavengers, as demonstrated in DPPH (1,1-diphenyl-2-picryl-hydrazil) and ABTS assays.[26] They also exhibit ferric ion reducing power (FRAP) and can reduce levels of lipid peroxidation and protein carbonylation in brain homogenates, suggesting a protective role in neurological contexts.[24][25] The structure-activity relationship suggests that the presence of selenium is key for DPPH radical scavenging activity in the tested chalcogen-indolizines.[26]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow the target microorganism (e.g., S. aureus ATCC 29213) in an appropriate broth (e.g., Mueller-Hinton Broth) to the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the halogenated indolizine compound in the broth. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the negative control).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Conclusion and Future Outlook

Halogenated indolizines are a versatile and potent class of bioactive molecules. The strategic incorporation of halogens has proven to be a powerful tool for enhancing their anticancer, antimicrobial, and antioxidant activities. Structure-activity relationship studies consistently highlight the critical role of the halogen's nature and position, pointing towards halogen bonding as a potentially significant interaction mechanism.

The field is ripe for further exploration. Future work should focus on:

  • Mechanistic Elucidation: Moving beyond primary screening to detailed mechanistic studies to identify specific cellular targets and pathways.

  • In Vivo Evaluation: Translating promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and toxicity.[27]

  • Expansion of Chemical Space: Synthesizing novel derivatives with diverse halogenation patterns and in combination with other functional groups to further optimize activity and selectivity.

The halogenated indolizine scaffold holds immense promise for the development of next-generation therapeutic agents. This guide provides a foundational framework for researchers to systematically explore and unlock this potential.

References

  • Xia, J.-B., & You, S.-L. (2011). Synthesis of 3-Haloindolizines by Copper(II) Halide Mediated Direct Functionalization of Indolizines. Organic Letters, 13(23), 6204–6207. [Link]

  • ResearchGate. (n.d.). Halogen bond‐catalyzed synthesis of indolizines using pyridinium salts... [Link]

  • Kim, J., et al. (2018). Biological evaluation of indolizine-chalcone hybrids as new anticancer agents. European Journal of Medicinal Chemistry, 145, 193-203. [Link]

  • ResearchGate. (n.d.). Biological evaluation of indolizine-chalcone hybrids as new anticancer agents | Request PDF. [Link]

  • Li, Y., et al. (2018). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 3(10), 14351-14360. [Link]

  • ResearchGate. (n.d.). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. [Link]

  • Moldoveanu, C., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 28(17), 6393. [Link]

  • Pereira, C. M. P., et al. (2024). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Pharmaceuticals, 17(5), 633. [Link]

  • dos Santos, M. S., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. Organic & Biomolecular Chemistry, 21(32), 6524-6530. [Link]

  • Ghorab, M. M., et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances, 13(31), 21394-21413. [Link]

  • Gobouri, A. A., et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Chemistry & Biodiversity, e202400825. [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

  • Li, Y., et al. (2018). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 3(10), 14351-14360. [Link]

  • ResearchGate. (n.d.). Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. [Link]

  • ResearchGate. (n.d.). Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. [Link]

  • Semantic Scholar. (n.d.). Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. [Link]

  • International Journal of Engineering Trends and Technology. (n.d.). Recent Advances in the Synthesis of Indolizines and their Derivatives. [Link]

  • Scilit. (n.d.). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]

  • Brieflands. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. [Link]

  • Scientia Pharmaceutica. (2009). Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. [Link]

  • Faleye, A. C., et al. (2024). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology. [Link]

  • RSC Publishing. (n.d.). Efficient synthesis and characterization of novel indolizines: exploration of in vitro COX-2 inhibitory activity and molecular modelling studies. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of indolizine containing aminomethoxybenzoyl derivative. [Link]

  • Garcia, C. S., et al. (2024). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. PeerJ, 12, e17074. [Link]

  • Lu, Q.-B., et al. (2015). In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. EBioMedicine, 2(6), 545-553. [Link]

  • Faleye, A. C., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology. [Link]

  • Garcia, C. S., et al. (2024). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. PeerJ, 12, e17074. [Link]

  • PeerJ. (2024). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. [Link]

  • Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136. [Link]

  • Suzuki, N., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters, 224(1), 114-121. [Link]

  • Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold. [Link]

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6-Bromoindolizine: A Strategic Precursor in Modern Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indolizine, a nitrogen-containing heterocyclic scaffold, is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it a privileged core in medicinal chemistry. Among its halogenated derivatives, 6-bromoindolizine stands out as a particularly versatile and strategic precursor. The presence of the bromine atom at the 6-position provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This technical guide offers an in-depth exploration of this compound as a pivotal building block in organic synthesis, with a focus on its preparation and its application in the synthesis of complex molecules with potential therapeutic applications.

Introduction to the Indolizine Scaffold

The indolizine nucleus consists of a fused pyridine and pyrrole ring system, which confers upon it distinct chemical properties.[3] It is considered a 10-π electron aromatic system, isoelectronic with indole.[1] This inherent aromaticity contributes to its stability, while the nitrogen atom and the electron distribution within the rings dictate its reactivity. Indolizine derivatives have garnered significant attention from the scientific community due to their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

The strategic introduction of a bromine atom at the 6-position of the indolizine core unlocks a vast potential for molecular diversification. This halogen atom serves as a versatile linchpin for the construction of carbon-carbon and carbon-nitrogen bonds through well-established and robust palladium-catalyzed cross-coupling methodologies.

Synthesis of the this compound Core

The efficient synthesis of the this compound scaffold is the crucial first step for its utilization as a synthetic precursor. While several methods for the synthesis of the parent indolizine ring are known, including the classical Tschichibabin and Scholtz reactions, the regioselective introduction of a bromine atom at the 6-position requires a more tailored approach.[3][7] A common and effective strategy involves the construction of the indolizine ring from a pre-functionalized pyridine derivative.

A plausible synthetic route commences with a substituted pyridine, such as 2-chloro-5-bromopyridine. The synthesis can be envisioned to proceed through a multi-step sequence involving the formation of a pyridinium ylide followed by a 1,3-dipolar cycloaddition reaction.[8]

Sources

A Theoretical and Computational Guide to the Electronic Structure of 6-Bromoindolizine: A Framework for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indolizine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, demonstrating a wide spectrum of applications from medicinal chemistry to materials science, largely due to their unique electronic properties and biological activities.[1][2] The introduction of a bromine atom at the 6-position of the indolizine core is anticipated to significantly modulate its electronic structure, thereby influencing its reactivity, intermolecular interactions, and potential as a pharmacophore or functional material. This technical guide provides a comprehensive, field-proven protocol for the theoretical calculation and analysis of the electronic structure of 6-Bromoindolizine. We will delve into the rationale behind the selection of computational methods, a step-by-step workflow for accurate predictions, and the interpretation of key electronic descriptors. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate their research and development endeavors.

Introduction: The Significance of this compound

The indolizine scaffold, an isomer of indole, is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[2] Furthermore, the planar, conjugated electronic system of indolizine often imparts strong fluorescence properties, making it a valuable core for imaging agents and organic electronics.[2] Halogenation, a common strategy in medicinal chemistry, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a bromine atom at the 6-position of the indolizine ring is a strategic modification. Bromine, with its specific electronegativity and size, can influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important non-covalent interactions in biological systems.

Understanding the electronic structure of this compound at a quantum mechanical level is paramount to predicting its behavior. Key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) govern the molecule's reactivity, stability, and interaction with biological targets.[3] Theoretical calculations provide a powerful and cost-effective means to elucidate these properties, offering insights that can guide synthetic efforts and rationalize experimental observations.[4]

This guide will provide a robust computational protocol, primarily based on Density Functional Theory (DFT), which has been demonstrated to be a reliable method for studying the electronic properties of heterocyclic and halogenated organic compounds.[5][6]

Theoretical Framework and Computational Strategy

The accurate theoretical description of a molecule's electronic structure hinges on the selection of an appropriate computational method and basis set. For a molecule like this compound, which contains a conjugated π-system, heteroatoms, and a halogen, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[7]

The Choice of Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its efficient inclusion of electron correlation effects.[8] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long track record of providing reliable results for a wide range of organic and heteroaromatic systems.[6][7] We, therefore, recommend the B3LYP functional for the calculations outlined in this guide.

Selecting an Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule containing a bromine atom, it is crucial to use a basis set that can adequately describe the electron distribution around this heavier element. The 6-311++G(d,p) basis set is a suitable choice.[6] The "6-311" part indicates a triple-zeta valence description, providing flexibility for the valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are important for describing lone pairs and non-covalent interactions. The "(d,p)" specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding and anisotropic electron distributions.

The following diagram illustrates the overall computational workflow:

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry spec_calc Spectroscopic Calculations (TD-DFT for UV-Vis) geom_opt->spec_calc Ground State Geometry e_prop Electronic Property Calculations (HOMO, LUMO, MEP, NBO) freq_calc->e_prop Validation of Minimum Energy Structure data_vis Data Visualization (Orbitals, MEP maps) e_prop->data_vis spec_comp Comparison with Experimental Data spec_calc->spec_comp prop_analysis Analysis of Electronic Properties data_vis->prop_analysis prop_analysis->spec_comp

Figure 1: Computational workflow for the electronic structure analysis of this compound.

Detailed Computational Protocol

This section provides a step-by-step methodology for calculating the electronic structure of this compound. The following protocol is designed to be implemented using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[9][10][11]

Step 1: Molecule Building and Initial Geometry Optimization
  • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6) to obtain a reasonable starting geometry. This step helps to ensure a more efficient convergence in the subsequent DFT optimization.

Step 2: Geometry Optimization
  • Set up the DFT calculation using the optimized geometry from Step 1.

  • Select the B3LYP functional and the 6-311++G(d,p) basis set .

  • Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface. The convergence criteria should be set to tight or very tight to ensure a true minimum is found.

Step 3: Frequency Calculation
  • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry from Step 2.

  • Verify that there are no imaginary frequencies. The presence of imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a true minimum. If an imaginary frequency is found, the geometry should be perturbed along the corresponding normal mode and re-optimized.

  • The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Analysis of Electronic Properties

With the validated minimum energy structure, a range of electronic properties can be calculated.

  • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Visualize the HOMO and LUMO. This provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).[3]

  • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.

  • Calculate and visualize the MEP surface. The MEP map illustrates the charge distribution around the molecule.

  • Identify the regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.[3] This is particularly useful for predicting intermolecular interactions.

  • Perform an NBO analysis to obtain a localized picture of bonding and charge distribution.

  • Examine the natural atomic charges to quantify the electron distribution among the atoms.

  • Analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energies (E(2)) associated with these interactions provide a measure of the strength of hyperconjugative and resonance effects within the molecule.

Step 5: Prediction of Spectroscopic Properties
  • Perform a Time-Dependent DFT (TD-DFT) calculation at the B3LYP/6-311++G(d,p) level using the optimized ground-state geometry.

  • Calculate a sufficient number of excited states (e.g., 20-30) to cover the relevant portion of the UV-Vis spectrum.

  • Analyze the calculated excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π, n → π). This allows for a theoretical prediction of the absorption maxima (λmax) and intensities.

Data Presentation and Interpretation

For clarity and comparative analysis, the key quantitative results should be summarized in tables.

Table 1: Calculated Electronic Properties of this compound

ParameterValueUnit
EHOMOCalculated ValueeV
ELUMOCalculated ValueeV
HOMO-LUMO Gap (ΔE)Calculated ValueeV
Dipole MomentCalculated ValueDebye
Ionization PotentialCalculated ValueeV
Electron AffinityCalculated ValueeV

Table 2: Key NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)
e.g., LP(1) N1e.g., π* C5-C6Calculated Value
e.g., π C7-C8e.g., π* C5-C6Calculated Value
.........

The following diagram illustrates the relationship between the calculated electronic properties and their implications.

G cluster_props Calculated Electronic Properties cluster_interp Interpretation and Application HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Predicts kinetic stability Materials Optoelectronic Properties HOMO_LUMO->Materials MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity Identifies sites for electrophilic/nucleophilic attack Interactions Intermolecular Interactions (e.g., Halogen Bonding) MEP->Interactions Guides understanding of non-covalent interactions NBO Natural Bond Orbital (NBO) Charges NBO->Reactivity Quantifies charge distribution Drug_Design Drug-Receptor Binding Reactivity->Drug_Design Interactions->Drug_Design

Figure 2: Relationship between calculated electronic properties and their applications.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust theoretical protocol for investigating the electronic structure of this compound using Density Functional Theory. By following this step-by-step methodology, researchers can gain deep insights into the fundamental electronic properties of this important heterocyclic compound. The calculated data on frontier molecular orbitals, charge distribution, and spectroscopic behavior can be invaluable for rationalizing its chemical behavior and for the design of new derivatives with tailored properties for applications in drug discovery and materials science.

Future work could involve extending this protocol to a series of substituted indolizine derivatives to establish quantitative structure-activity relationships (QSAR) and to explore the effects of different halogen substitutions on the electronic properties. Furthermore, the simulation of the molecule in different solvent environments using implicit or explicit solvation models would provide a more realistic description of its behavior in solution.

References

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. [Link]

  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. (n.d.). MDPI. [Link]

  • Computational study of electron transport in halogen incorporated diindenotetracene compounds: crystal structure, charge transport and optoelectronic properties. (2022). PubMed. [Link]

  • Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. (2024). Synthetic Communications. [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. (2025). ResearchGate. [Link]

  • Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. (2025). ResearchGate. [Link]

  • Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity. (2024). ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. (2025). Semantic Scholar. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (n.d.). RSC Publishing. [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. (n.d.). RSC Publishing. [Link]

  • Theoretical monitoring of aromaticity induction from noble gases to Borole structure. (2025). National Institutes of Health. [Link]

  • Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. (2025). ResearchGate. [Link]

  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (2025). ResearchGate. [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (n.d.). Royal Society of Chemistry. [Link]

  • Electronic Structure Calculations | Computational Chemical Sciences Open-Source Software Development Group. (n.d.). [Link]

  • List of quantum chemistry and solid-state physics software. (n.d.). Wikipedia. [Link]

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  • Extended Hückel Theory. III. Compounds of Boron and Nitrogen. (n.d.). [Link]

  • Synthesis of Heteroaromatic Compounds. (2023). MDPI. [Link]

  • A database of steric and electronic properties of heteroaryl substituents. (2025). National Institutes of Health. [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. [Link]

  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (n.d.). RSC Publishing. [Link]

  • Sustainable Electronic Structure Software for Everyone, Everywhere. (2023). ACS Publications. [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). MDPI. [Link]

  • Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. (n.d.). Royal Society of Chemistry. [Link]

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  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

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  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (n.d.). [Link]

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The Emerging Potential of 6-Bromoindolizine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indolizine Scaffold and the Strategic Role of Bromination

In the landscape of heterocyclic chemistry, the indolizine scaffold, an isomeric form of indole, has garnered significant attention for its versatile pharmacological profile.[1] This nitrogen-fused bicyclic system is a key structural motif in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic incorporation of a bromine atom at the 6-position of the indolizine core can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets and enhancing its therapeutic potential. This guide provides an in-depth exploration of the synthesis, biological activities, and potential medicinal chemistry applications of 6-bromoindolizine and its derivatives, offering valuable insights for researchers and professionals in drug discovery and development.

I. Synthesis and Characterization of the this compound Core

The synthesis of the this compound scaffold can be achieved through several strategic approaches, with the 1,3-dipolar cycloaddition reaction being a prominent and versatile method. This approach allows for the construction of the indolizine core with a high degree of control over substituent placement.

A. Synthetic Pathway: 1,3-Dipolar Cycloaddition

A common and effective route to substituted 6-bromoindolizines involves the reaction of a 3-bromopyridinium ylide with an electron-deficient alkyne, such as ethyl propiolate. The pyridinium ylide is typically generated in situ from the corresponding 3-bromopyridinium salt.

Synthesis_of_6_Bromoindolizine cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Reaction cluster_3 Product 3-Bromopyridine 3-Bromopyridine 3-Bromopyridinium_Salt 3-Bromopyridinium_Salt 3-Bromopyridine->3-Bromopyridinium_Salt Reaction with alpha-Bromoacetophenone alpha-Bromoacetophenone alpha-Bromoacetophenone alpha-Bromoacetophenone->3-Bromopyridinium_Salt Ylide_Formation Ylide_Formation 3-Bromopyridinium_Salt->Ylide_Formation Base (e.g., Triethylamine) Cycloaddition Cycloaddition Ylide_Formation->Cycloaddition Reaction with Ethyl Propiolate 6-Bromoindolizine_Derivative 6-Bromoindolizine_Derivative Cycloaddition->6-Bromoindolizine_Derivative

Caption: General synthetic scheme for this compound derivatives.

B. Experimental Protocol: Synthesis of Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate

This protocol is adapted from a known procedure for the synthesis of a specific this compound derivative with demonstrated anticancer activity.[4]

Materials:

  • 3-Bromopyridine

  • 2-Bromo-4'-cyanoacetophenone

  • Triethylamine

  • Ethyl propiolate

  • Anhydrous acetone

  • Dichloromethane

  • Methanol

Procedure:

  • Synthesis of the Pyridinium Salt:

    • Dissolve 3-bromopyridine (1.0 eq) and 2-bromo-4'-cyanoacetophenone (1.0 eq) in anhydrous acetone.

    • Stir the mixture at room temperature for 24 hours.

    • Collect the resulting precipitate by filtration, wash with cold acetone, and dry under vacuum to yield the 1-(2-(4-cyanophenyl)-2-oxoethyl)-3-bromopyridin-1-ium bromide salt.

  • 1,3-Dipolar Cycloaddition:

    • Suspend the pyridinium salt (1.0 eq) in dichloromethane.

    • Add triethylamine (1.1 eq) dropwise to the suspension at 0°C to generate the pyridinium ylide in situ.

    • After stirring for 30 minutes, add ethyl propiolate (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate.

C. Characterization

The synthesized this compound derivatives should be thoroughly characterized using a combination of spectroscopic and analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the indolizine core and any substituents. The position and coupling constants of the pyridinic protons are particularly informative for confirming the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic shifts for the indolizine ring carbons.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
FT-IR Spectroscopy Characteristic absorption bands for functional groups present in the molecule, such as carbonyls, nitriles, and esters.

II. Potential Therapeutic Applications

The this compound scaffold has emerged as a promising platform for the development of novel therapeutic agents across several disease areas.

A. Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents.[4]

Mechanism of Action: The anticancer activity of certain this compound derivatives is attributed to their ability to inhibit tubulin polymerization.[4] By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[5] Molecular docking studies have revealed favorable binding affinities of these compounds within the colchicine-binding site of tubulin, further supporting this mechanism.[4]

Anticancer_Mechanism This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Formation Microtubule_Formation Tubulin->Microtubule_Formation Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Formation->Mitotic_Spindle_Disruption G2/M_Arrest G2/M_Arrest Mitotic_Spindle_Disruption->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

B. Antimicrobial Activity

Certain this compound derivatives have demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria.[6]

Mechanism of Action: The antimicrobial action of some this compound derivatives, especially those conjugated with polyamines, is attributed to their ability to disrupt bacterial cell membranes.[6] These cationic molecules are thought to interact with the negatively charged components of the bacterial membrane, leading to increased permeability and depolarization. This disruption of the membrane integrity results in the leakage of essential cellular components and ultimately bacterial cell death.[6]

Structure-Activity Relationship (SAR):

  • The presence of a polyamine chain, such as spermine, appears to be crucial for potent antimicrobial activity, likely due to the increased positive charge facilitating interaction with the bacterial membrane.[6]

  • The bromo substituent at the 6-position contributes to the overall lipophilicity of the molecule, which may enhance its ability to penetrate the bacterial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound derivative stock solution (in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the this compound derivative in MHB in a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Anti-inflammatory Activity

While direct studies on this compound are limited, research on related brominated indoles provides strong evidence for their potential as anti-inflammatory agents.[7]

Potential Mechanism of Action: The anti-inflammatory effects of brominated indoles are linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). By inhibiting the translocation of NF-κB into the nucleus, this compound derivatives could potentially suppress the production of these inflammatory mediators.[7][8]

Anti_inflammatory_Mechanism Inflammatory_Stimulus Inflammatory_Stimulus IKK_Activation IKK_Activation Inflammatory_Stimulus->IKK_Activation IkappaB_Phosphorylation IkappaB_Phosphorylation IKK_Activation->IkappaB_Phosphorylation NF-kappaB_Translocation NF-kappaB_Translocation IkappaB_Phosphorylation->NF-kappaB_Translocation IκB degradation Gene_Transcription Gene_Transcription NF-kappaB_Translocation->Gene_Transcription Pro-inflammatory_Mediators Pro-inflammatory_Mediators Gene_Transcription->Pro-inflammatory_Mediators This compound This compound This compound->NF-kappaB_Translocation Inhibits

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB inhibition.

Structure-Activity Relationship (SAR):

  • Studies on brominated isatins, a related class of compounds, have shown that the position of the bromine atom significantly impacts anti-inflammatory activity, with substitution at the 5- and 6-positions being favorable.[7][8]

  • The presence of the bromine atom itself is often more important for activity than the specific functional group at other positions on the indole ring.[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes a method to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivative stock solution (in DMSO)

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells, cells treated with LPS only, and cells treated with the compound only.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.

    • Determine the IC₅₀ value.

III. Future Perspectives and Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 6-position has been shown to be a key determinant of biological activity, influencing the anticancer, antimicrobial, and potentially anti-inflammatory properties of these compounds.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis and evaluation of a broader range of this compound derivatives with diverse substitutions to establish more comprehensive structure-activity relationships.

  • Elucidation of detailed mechanisms of action: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy studies: Evaluation of the most promising candidates in relevant animal models of cancer, infectious diseases, and inflammation to assess their therapeutic potential in a physiological context.

  • Pharmacokinetic and toxicological profiling: Characterization of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to guide their optimization for clinical development.

IV. References

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2025). [No Publication Source Available]

  • Synthesis of 6-bromo-4-iodoquinoline. (2015). Atlantis Press.[Link]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2019). PubMed Central.[Link]

  • Novel antitumor indolizino[6,7-b]indoles with multiple modes of action: DNA cross-linking and topoisomerase I and II inhibition. (2013). PubMed.[Link]

  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). National Institutes of Health.[Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry.[Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). PubMed Central.[Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). National Institutes of Health.[Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). PubMed Central.[Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires.[Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (2024). PubMed Central.[Link]

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. (2023). National Institutes of Health.[Link]

  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. (2016). Bentham Science.[Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). PubMed Central.[Link]

  • Research Progress in Synthesis of Indolizine Compounds. (2023). ResearchGate.[Link]

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. (2024). PubMed Central.[Link]

  • Indolizine- A Privileged Biological Scaffold. (2021). Der Pharma Chemica.[Link]

  • Expression, purification and characterization of individual bromodomains from human Polybromo-1. (2008). PubMed.[Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Royal Society of Chemistry.[Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (2023). MDPI.[Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2023). MDPI.[Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health.[Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Institutes of Health.[Link]

  • (PDF) Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). ResearchGate.[Link]

  • partial purification and characterization of a keratinolytic enzyme from psychrobacter pulmonis and its applications. (2020). ResearchGate.[Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging-US.[Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances.[Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2021). MDPI.[Link]

  • Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. (2014). PubMed.[Link]

  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. (2015). PubMed.[Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (2023). LinkedIn.[Link]

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  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2022). MDPI.[Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. (2025). Royal Society of Chemistry.[Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2022). MDPI.[Link]

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Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 6-Bromoindolizine for the Synthesis of Novel Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Indolizine Scaffolds and the Power of Suzuki-Miyaura Coupling

The indolizine nucleus, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone for the development of novel therapeutic agents and functional organic materials. The targeted functionalization of the indolizine core is paramount for fine-tuning its biological activity and physicochemical properties. Among the various positions on the indolizine ring, the C-6 position offers a strategic vector for introducing molecular diversity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a broad functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable tool in modern organic synthesis.[3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 6-bromoindolizine with various arylboronic acids, offering a gateway to a diverse library of 6-arylindolizine derivatives. While a specific, peer-reviewed protocol for this compound is not extensively documented, this guide is built upon established methodologies for structurally similar N-heterocycles, providing a robust starting point for researchers in this field.[4]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R-X) A->B C R-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation (R'-B(OH)2 + Base) C->D E R-Pd(II)-R'(L2) D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G R-R' (Coupled Product) F->G

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[5] The electron-rich nature of the indolizine ring can influence the rate of this step.[6]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization of the reaction parameters may be necessary for different substrates.

Materials and Reagents
  • Substrates: this compound, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane, Toluene, or a mixture of Toluene/Water or Dioxane/Water

  • Inert Gas: Argon or Nitrogen

  • Other: Anhydrous sodium sulfate or magnesium sulfate, silica gel for column chromatography, and appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes).

Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Considerations
Catalyst Loading 1-5 mol%Lower loadings are desirable for cost-effectiveness, but higher loadings may be necessary for challenging substrates.
Ligand (if using Pd(OAc)₂) 1.2-2 equivalents relative to PdBulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[5][7]
Base 2-3 equivalentsThe choice of base can significantly impact the reaction outcome. K₂CO₃ is a common choice, while stronger bases like Cs₂CO₃ or K₃PO₄ may be required for less reactive boronic acids.[2]
Solvent Anhydrous and degassedAprotic solvents like dioxane and toluene are commonly used. The addition of water can sometimes accelerate the reaction but may also lead to side reactions like protodeboronation.
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the substrates and the chosen solvent.
Reaction Time 12-24 hoursMonitor the reaction progress by TLC or LC-MS.
Step-by-Step Procedure
  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask or sealed reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 6-arylindolizine.[1][8]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvent- Poorly reactive boronic acid- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Consider using the corresponding boronate ester or a stronger base.- Increase the reaction temperature in increments of 10 °C.
Protodeboronation of boronic acid - Presence of water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents and reagents.- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of the boronic acid - Presence of oxygen- High catalyst loading- Maintain a strict inert atmosphere.- Reduce the catalyst loading.
Decomposition of starting material or product - High reaction temperature- Unstable substrate- Lower the reaction temperature and extend the reaction time.- If the indolizine core is sensitive, consider using milder reaction conditions.
Formation of palladium black - Catalyst decomposition- While often observed, rapid formation can indicate a problem. Ensure proper inert atmosphere and consider a more stable pre-catalyst or ligand.[6]

Synthesis of the Starting Material: this compound

A common route to substituted indolizines involves the Chichibabin reaction or variations thereof. For this compound, a plausible synthetic route starts from a substituted pyridine derivative.

Synthesis_Workflow cluster_0 Synthesis of this compound A 2-Methyl-5-bromopyridine C Reaction with a strong base (e.g., NaH) A->C B Bromoacetaldehyde diethyl acetal B->C D Cyclization C->D E This compound D->E

Figure 2: A generalized synthetic workflow for the preparation of this compound.

A general approach involves the reaction of 2-methyl-5-bromopyridine with a suitable two-carbon synthon, such as bromoacetaldehyde diethyl acetal, in the presence of a strong base to facilitate the initial alkylation followed by an intramolecular cyclization to form the indolizine ring.[9] The specific conditions for this synthesis would require optimization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of 6-arylindolizines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate a wide array of novel indolizine-based compounds for further investigation in drug discovery and materials science. This application note provides a comprehensive and practical guide to aid in the successful implementation of this important transformation.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401–6414.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401–6414.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2022). Research Progress in Synthesis of Indolizine Compounds. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Vantourout, J. C., Miras, H. N., & Watson, A. J. B. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1644–1650.
  • Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(29), 6933–6946.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869–1871.
  • Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry (Doctoral dissertation, McGill University). eScholarship@McGill.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Khan, I., Ibrar, A., Ahmed, W., & Abbas, N. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 193–204.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Chen, J., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(3), 1129-1138.
  • Li, J., et al. (2020). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. The Journal of Organic Chemistry, 85(3), 1845-1855.

Sources

Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of 6-Bromoindolizine with Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indolizine Scaffolds and C-C Bond Formation

The indolizine nucleus, a fused bicyclic heteroaromatic system, is a prominent structural motif in a multitude of biologically active natural products and synthetic compounds.[1] Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities. The functionalization of the indolizine core is therefore a critical endeavor in the pursuit of novel therapeutic agents.

Among the array of synthetic methodologies for forging carbon-carbon bonds, the Palladium-Catalyzed Heck Reaction stands as a cornerstone transformation.[2][3] This powerful reaction facilitates the coupling of an unsaturated halide with an alkene, offering a versatile and efficient route to substituted alkenes.[3][4] The application of the Heck reaction to heteroaromatic halides, such as 6-bromoindolizine, provides a direct pathway to introduce alkenyl substituents onto the pyridine ring of the indolizine scaffold, thereby enabling the synthesis of novel derivatives with potentially enhanced biological activities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Heck reaction of this compound with various alkenes. We will delve into the mechanistic underpinnings of this transformation, present generalized reaction conditions, offer a detailed experimental protocol, and provide insights into troubleshooting common challenges.

Mechanistic Insights: The Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism for the coupling of an aryl halide with an alkene is illustrated below.

Heck_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Pi-Complex [Ar-Pd(II)-L2(alkene)]+X- Ar-Pd(II)-X(L2)->Pi-Complex Alkene Coordination Sigma-Complex R-CH(Ar)-CH2-Pd(II)-X(L2) Pi-Complex->Sigma-Complex Migratory Insertion Hydrido-Pd-Complex [H-Pd(II)-X(L2)] Sigma-Complex->Hydrido-Pd-Complex β-Hydride Elimination Product Product Sigma-Complex->Product Product Release (Substituted Alkene) Hydrido-Pd-Complex->Pd(0)L2 Reductive Elimination (Base) HX + Base-H+ HX + Base-H+ Hydrido-Pd-Complex->HX + Base-H+ Pd(0)L2_leg Pd(0) Species Pd(II)_leg Pd(II) Intermediates Coordination_leg Coordination/Insertion Elimination_leg Elimination

Caption: Generalized Catalytic Cycle of the Heck Reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (in this case, this compound), forming a Pd(II) intermediate.

  • Alkene Coordination: The alkene then coordinates to the palladium center.

  • Migratory Insertion: The aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated and transferred to the palladium, forming a hydridopalladium(II) complex and releasing the substituted alkene product.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst by removing the hydrogen and the halide from the hydridopalladium(II) complex, allowing the catalytic cycle to continue.

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the interplay of several key parameters. The following table summarizes typical conditions and provides guidance for optimizing the reaction of this compound.

ParameterTypical Reagents/ConditionsRationale and Considerations for this compound
Palladium Precursor Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Pd(OAc)₂ is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species.
Ligand Phosphine ligands (e.g., PPh₃, P(o-tol)₃, dppf), N-Heterocyclic Carbenes (NHCs)The choice of ligand is crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. For electron-rich heteroaromatics like indolizine, a moderately electron-donating and sterically demanding ligand such as P(o-tol)₃ can be a good starting point.
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃, NaOAc), Organic (e.g., Et₃N, DIPEA)An organic base like triethylamine (Et₃N) is often effective in Heck reactions. It acts as a halide scavenger and facilitates the reductive elimination step.
Solvent Polar aprotic solvents (e.g., DMF, DMAc, NMP, Acetonitrile)DMF or DMAc are excellent solvents for dissolving the reactants and promoting the reaction.
Temperature 80-140 °CHeck reactions typically require elevated temperatures to proceed at a reasonable rate.[6] A starting temperature of 100-120 °C is recommended for the reaction of this compound.
Alkene Electron-deficient (e.g., acrylates, acrylonitrile), StyrenesElectron-deficient alkenes are generally more reactive in the Heck reaction. For this protocol, we will use n-butyl acrylate as a model substrate.

Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate

This protocol provides a representative procedure for the Heck coupling of this compound with n-butyl acrylate. Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add this compound, Pd(OAc)2, and P(o-tol)3 to a dry reaction flask. Inert 2. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Reagents->Inert Solvents 3. Add anhydrous DMF, n-butyl acrylate, and Et3N via syringe. Inert->Solvents Heating 4. Heat the reaction mixture to 110 °C with vigorous stirring. Solvents->Heating Monitoring 5. Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Cooling 6. Cool the reaction to room temperature. Monitoring->Cooling Dilution 7. Dilute with ethyl acetate and wash with water and brine. Cooling->Dilution Drying 8. Dry the organic layer over anhydrous Na2SO4. Dilution->Drying Purification 9. Concentrate and purify by column chromatography. Drying->Purification

Caption: Experimental Workflow for the Heck Reaction.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

    • Through the condenser, add anhydrous DMF (5 mL), followed by n-butyl acrylate (1.5 mmol), and triethylamine (1.2 mmol) via syringe.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 110 °C using a preheated oil bath or heating mantle.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkenylindolizine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents or solvent- Use a fresh batch of palladium precursor and ligand.- Ensure the reaction temperature is maintained at the desired level.- Use freshly distilled and degassed solvent and high-purity reagents.
Formation of byproducts - Side reactions of the alkene (e.g., polymerization)- Decomposition of the starting material or product- Add a polymerization inhibitor (e.g., hydroquinone) if using a highly reactive alkene.- Lower the reaction temperature or shorten the reaction time.
Poor reproducibility - Inconsistent inert atmosphere- Variable quality of reagents- Ensure a rigorously inert atmosphere is maintained throughout the reaction.- Use reagents from the same batch for a series of experiments.

Conclusion

The Heck reaction represents a powerful and versatile tool for the functionalization of the indolizine scaffold. By carefully selecting and optimizing the reaction parameters, researchers can efficiently synthesize a wide range of 6-alkenylindolizine derivatives. These compounds hold significant promise as novel candidates in drug discovery programs, and the protocols and insights provided herein are intended to facilitate their exploration and development.

References

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]

  • Khan, K. M., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(12), 14746-14758. [Link]

  • Panda, N., & Jena, A. K. (2014). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 4(83), 44170-44195. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Alkene Difunctionalization Reactions: Synthesis of Functionalized Carbocycles and Mechanistic Investigations. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. [Link]

  • Beilstein Journals. (2011). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6162-6181. [Link]

  • Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry [Thesis, McGill University]. eScholarship@McGill. [Link]

  • ACS Publications. (2018). One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. Organic Letters, 20(8), 2344-2347. [Link]

  • Liu, R.-R., et al. (2015). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. Organic Letters, 17(12), 3050-3053. [Link]

  • ResearchGate. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. [Link]

  • ACS Publications. (2021). Palladium-Catalyzed Difunctionalization of Alkenes by Relay Coupling with Propargylic Pyridines: Synthesis of Indolizine and Indolizinone-Containing Bisheterocycles. The Journal of Organic Chemistry, 87(1), 368-382. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of 6-Aminoindolizine Scaffolds

The indolizine core is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Specifically, the introduction of an amino group at the 6-position opens up vast possibilities for further molecular elaboration, making the 6-aminoindolizine scaffold a highly sought-after building block in medicinal chemistry and materials science. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 6-bromoindolizine, a key transformation for accessing this valuable class of compounds.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that orchestrates the coupling of an aryl or heteroaryl halide with an amine.[2][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates like this compound.

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging oxidative addition to an electron-rich heteroaromatic ring.[4]

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The strength and nature of the base can significantly influence the reaction rate and efficiency.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired 6-aminoindolizine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Oxidative Addition (this compound) PdII_Amido L-Pd(II)(Aryl)(NR'R'') PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (Base) PdII_Amido->Pd0 Product 6-Aminoindolizine PdII_Amido->Product Reductive Elimination Final_Product 6-Aminoindolizine Reactant1 This compound Reactant2 Amine (HNR'R'') Base Base caption Figure 1: Simplified Catalytic Cycle

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocols

General Considerations: The Key to Reproducibility

The success of the Buchwald-Hartwig amination is highly dependent on the quality of reagents and the exclusion of oxygen and moisture.

  • Solvents: Anhydrous solvents are crucial. Toluene and 1,4-dioxane are commonly used and should be freshly distilled or obtained from a solvent purification system.

  • Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are strong, non-nucleophilic bases frequently employed. They are hygroscopic and should be handled in a glovebox. For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring higher reaction temperatures.

  • Palladium Precatalysts: While Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source, modern, air-stable palladium precatalysts are highly recommended for improved reproducibility. These precatalysts, often featuring a biarylphosphine ligand, ensure the efficient generation of the active monoligated Pd(0) species.[5]

  • Ligands: The choice of ligand is arguably the most critical parameter. For electron-rich heteroaryl bromides like this compound, bulky and electron-rich biarylphosphine ligands are essential to promote efficient oxidative addition and reductive elimination.

Recommended Catalyst/Ligand Systems for this compound

Based on literature precedents for similar electron-rich N-heterocycles, the following catalyst and ligand combinations are recommended for initial screening.

Catalyst SystemLigand NameKey Features
System 1 XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Highly active for a broad range of substrates, including heteroaryl chlorides and bromides.
System 2 RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Often effective for couplings involving secondary amines.
System 3 BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Particularly useful for challenging substrates and can facilitate reactions at lower temperatures.
Protocol 1: General Procedure for the Amination of this compound with a Primary Amine

This protocol provides a starting point for the reaction of this compound with a generic primary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the primary amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Amination for Rapid Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and cleaner reaction profiles.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.5 equiv)

  • XPhos Pd G3 Precatalyst (3 mol%)

  • Potassium tert-butoxide (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the secondary amine, XPhos Pd G3 precatalyst, and potassium tert-butoxide.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 120-140 °C for 30-60 minutes.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be self-validating through careful monitoring and analysis.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS allows for the confirmation of product formation and the consumption of starting materials. The appearance of a new, more polar spot (for the aminated product) on TLC is a good initial indicator of success.

  • Control Experiments: In case of reaction failure, running a control experiment without the palladium catalyst or the ligand will confirm their essential role in the transformation.

  • Spectroscopic Analysis: The structure of the purified product should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of various heteroaryl bromides, providing a useful reference for optimizing the reaction of this compound.

Heteroaryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene1001685-95
3-BromopyridineAnilinePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1102470-85
5-BromoindoleBenzylaminePd(OAc)₂ / RuPhosK₃PO₄Toluene1101880-90
This compound n-ButylaminePd₂(dba)₃ / XPhosNaOtBuToluene10012-24Expected >80
This compound PiperidineXPhos Pd G3KOtBuDioxane120 (MW)0.5-1Expected >85

Experimental Workflow Visualization

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware B Weigh Reagents (Glovebox for Base) A->B C Combine Reagents in Schlenk Tube/Microwave Vial B->C D Establish Inert Atmosphere C->D E Add Anhydrous Solvent D->E F Heat (Oil Bath or Microwave) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H Reaction Complete I Dilute and Filter H->I J Aqueous Workup I->J K Dry and Concentrate J->K L Column Chromatography K->L M Spectroscopic Characterization (NMR, MS) L->M caption Figure 2: Experimental Workflow

Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 6-aminoindolizine derivatives. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently access these valuable compounds. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this powerful C-N bond-forming reaction in drug discovery and materials science.

References

  • Grokipedia. Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • NBU-IR. Palladium-catalysed amination of halopyridines on a KF-alumina surface. Available at: [Link]

  • PubMed. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available at: [Link]

  • Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]

  • ACS Publications. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Research Progress in Synthesis of Indolizine Compounds. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of indolizines and their π-expanded analogues. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • National Institutes of Health. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • McGill University. Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

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Application Notes and Protocols: Palladium Catalyst Selection for 6-Bromoindolizine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Indolizine Scaffold

The indolizine nucleus is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and rigid, planar structure make it an attractive scaffold in drug discovery. Specifically, functionalization at the 6-position of the indolizine core opens avenues for the synthesis of novel compounds with potential applications in oncology, neuroscience, and infectious diseases. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-nitrogen bonds at this position, offering a direct route to a diverse range of 6-substituted indolizine derivatives.

This comprehensive guide provides detailed application notes and protocols for the selection and use of palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 6-bromoindolizine. The protocols are designed to be self-validating and are supported by mechanistic insights to aid researchers in optimizing their synthetic strategies.

The Challenge of C-6 Functionalization

The indolizine system consists of a fused pyridine and pyrrole ring. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. This electronic dichotomy influences the reactivity of the various positions on the scaffold. The C-Br bond at the 6-position on the electron-deficient pyridine ring is generally a suitable handle for palladium-catalyzed cross-coupling reactions. However, the choice of catalyst, ligand, and reaction conditions is crucial to achieve high efficiency and to avoid side reactions.

Catalyst and Ligand Selection: A Strategic Approach

The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of the palladium source and, critically, the ancillary ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

For the electron-deficient this compound, ligands that are both electron-rich and sterically bulky are often preferred. Electron-rich ligands promote the oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-limiting step. Steric bulk can facilitate the reductive elimination step, leading to faster product formation and preventing catalyst decomposition.

Recommended Catalyst Systems for this compound Cross-Coupling
Cross-Coupling ReactionRecommended Palladium SourceRecommended LigandKey Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosBulky biaryl phosphine ligands are highly effective for coupling with a wide range of boronic acids.
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BrettPhos, XPhosThese ligands are adept at facilitating the amination of electron-deficient heterocycles.
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃ (often part of the complex)Often requires a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of the copper acetylide.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the underlying mechanisms of these reactions is paramount for troubleshooting and optimization. Below are simplified representations of the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)(Br)L₂) Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)(Ar')L₂) OxAdd->Transmetalation Ar'-B(OR)₂ Base RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)(Br)L₂) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [Ar-Pd(II)(Br)(NHR₂)L] OxAdd->AmineCoord R₂NH Deprotonation Deprotonation (Ar-Pd(II)(NR₂)L) AmineCoord->Deprotonation Base RedElim Reductive Elimination (Ar-NR₂) Deprotonation->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling

Sonogashira cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)(Br)L₂) Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)(C≡CR)L₂) OxAdd->Transmetalation Cu-C≡CR RedElim Reductive Elimination (Ar-C≡CR) Transmetalation->RedElim RedElim->Pd0 Alkyne R-C≡CH CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuI, Base

Figure 3: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents should be handled with care, and anhydrous solvents should be used where specified.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-N-heterocycles.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add a 3:1 mixture of anhydrous toluene and 1,4-dioxane to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-phenylindolizine.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on conditions successfully employed for the amination of 6-bromoquinoline.[1]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • BrettPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and BrettPhos.

  • Add anhydrous toluene and stir for 5 minutes at room temperature.

  • Add this compound, morpholine, and sodium tert-butoxide to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-(morpholino)indolizine.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from the successful Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a close structural analog.[2]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of this compound in a 2:1 mixture of anhydrous THF and triethylamine, add Pd(PPh₃)₄ and CuI under an inert atmosphere.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain 6-(phenylethynyl)indolizine.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of this compound provides a powerful and modular approach to a wide range of functionalized indolizine derivatives. The selection of an appropriate palladium catalyst and ligand system is critical for achieving high yields and broad substrate scope. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 6-position of the indolizine scaffold. Future work in this area may focus on the development of more sustainable and efficient catalytic systems, including the use of base metal catalysts and reactions under milder, greener conditions.

References

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(32), 7804-7828. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4389-4401. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

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Synthesis of 6-Arylindolizines using the Suzuki-Miyaura Reaction: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Arylindolizines in Medicinal Chemistry

The indolizine scaffold, a fused bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry and drug discovery.[1] Its unique electronic properties and rigid conformational framework make it an attractive core for the design of novel therapeutic agents. Among its various substituted derivatives, 6-arylindolizines have garnered significant attention due to their diverse pharmacological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[2] The introduction of an aryl group at the 6-position of the indolizine nucleus can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule, making the development of efficient and versatile synthetic routes to this class of compounds a key objective for synthetic and medicinal chemists.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks make it an ideal strategy for the late-stage functionalization of complex molecules.[4] This application note provides a detailed guide for the synthesis of 6-arylindolizines via the Suzuki-Miyaura coupling of 6-bromoindolizine with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, provide a validated experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.

  • Transmetalation: In this crucial step, the aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide ligand on the palladium is replaced by the aryl group from the boronate, yielding a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This concerted step forms the new carbon-carbon bond between the indolizine and aryl moieties, yielding the desired 6-arylindolizine product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Phenylindolizine

This protocol details a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials and Reagents
  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Chromatography column

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Under a stream of argon or in a glovebox, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 mmol scale reaction).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-phenylindolizine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Figure 2: A generalized workflow for the synthesis of 6-arylindolizines via Suzuki coupling.

Optimization of Reaction Conditions: The "Why" Behind the Choices

The success of the Suzuki-Miyaura coupling for the synthesis of 6-arylindolizines is highly dependent on the careful selection of reaction parameters. Understanding the rationale behind these choices is critical for achieving high yields and purity.

ParameterRecommended ConditionRationale and Key Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a versatile and commonly used catalyst that is active for a wide range of substrates.[5] PdCl₂(dppf) is often effective for more challenging couplings, including those involving heteroaryl chlorides.[3] The choice of ligand can significantly impact the reaction outcome.
Base K₂CO₃, Cs₂CO₃An inorganic base is essential for the activation of the boronic acid.[3] K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates.
Solvent System Dioxane/Water, Toluene/Water, DMF/WaterA mixture of an organic solvent and water is typically used.[3] The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Dioxane and Toluene are common choices, while DMF can be used for less soluble substrates.
Temperature 80-110 °CThe reaction temperature influences the rate of the catalytic cycle. Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides or chlorides.[3]
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the this compound.[3]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or incorrect base.Ensure the palladium catalyst is active (use a fresh batch if necessary). Increase the reaction temperature. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃).
Formation of Homocoupled Byproducts Decomposition of the boronic acid or palladium-catalyzed side reactions.Use a slight excess of the boronic acid. Ensure a thoroughly deoxygenated reaction mixture.
Dehalogenation of Starting Material Presence of protic impurities or side reactions.Use anhydrous solvents and ensure all reagents are dry.
Difficulty in Purification Similar polarity of product and starting material or byproducts.Optimize the chromatography conditions (try different solvent systems or use a different stationary phase).

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile platform for the synthesis of 6-arylindolizines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of these medicinally important compounds. This application note serves as a practical guide for scientists in drug discovery and development, enabling the rapid and reliable synthesis of novel 6-arylindolizine derivatives for further biological evaluation.

References

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Sci-Space. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Indolizine derivatives: Recent advances and potential pharmacological activities. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines | Organic Letters. Retrieved from [Link]

  • Wiley Online Library. (2022, June 15). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Indolizine: A biologically active moiety | Request PDF. Retrieved from [Link]

Sources

Strategic Synthesis of 6-Alkynylindolizine Scaffolds via Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The indolizine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The functionalization of this N-heterocycle is crucial for developing novel therapeutic agents. This application note provides a detailed experimental protocol for the Sonogashira cross-coupling of 6-bromoindolizine with terminal alkynes. This palladium and copper-catalyzed reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, enabling direct access to a diverse library of 6-alkynylindolizine derivatives.[1] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step laboratory procedure, and discuss the critical parameters that ensure high-yield, reproducible outcomes for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of C-6 Functionalization

The Sonogashira reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing arylalkyne and conjugated enyne systems under mild conditions.[2][3] Its application in pharmaceutical development is extensive, allowing for the late-stage functionalization of complex molecules.[4] For the indolizine system, the C-6 position is a key target for modification to modulate pharmacological activity. The protocol herein describes the coupling of this compound, a readily accessible starting material, with a terminal alkyne. This reaction opens a direct and modular route to novel chemical entities for screening and lead optimization.

Mechanistic Rationale: A Dual Catalytic Cycle

The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step.

  • The Copper Cycle: Concurrently, copper(I) iodide activates the terminal alkyne by forming a copper acetylide intermediate.[5] This step increases the acidity of the alkyne's terminal proton, facilitating deprotonation by the amine base.

  • Transmetalation: The newly formed copper acetylide transfers its alkynyl group to the palladium complex in a step called transmetalation.

  • Reductive Elimination: The resulting palladium(II) complex, now bearing both the indolizine and alkynyl moieties, undergoes reductive elimination. This final step forms the desired C-C bond of the 6-alkynylindolizine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

// Nodes for Palladium Cycle pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxid_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Indolizine-Pd(II)-Br\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product_pd_complex [label="Indolizine-Pd(II)-Alkyne\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for Copper Cycle cu_i [label="CuI", fillcolor="#FBBC05", fontcolor="#202124"]; cu_acetylide [label="Cu-Alkyne", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Substrate and Product Nodes bromoindolizine [label="this compound", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; terminal_alkyne [label="Terminal Alkyne", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="6-Alkynylindolizine", shape=house, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Palladium Cycle Edges pd0 -> oxid_add [label=""]; oxid_add -> pd_complex; pd_complex -> transmetal; transmetal -> product_pd_complex; product_pd_complex -> red_elim; red_elim -> pd0 [label=" Catalyst\nRegeneration"]; red_elim -> final_product [style=dashed];

// Substrate input to Palladium Cycle bromoindolizine -> oxid_add;

// Copper Cycle Edges cu_i -> cu_acetylide [label=" R-C≡CH"]; terminal_alkyne -> deprotonation; deprotonation -> cu_acetylide [style=dashed];

// Inter-cycle Connection cu_acetylide -> transmetal [label=" Transfers Alkyne\n to Palladium"];

// Invisible nodes for alignment {rank=same; oxid_add; deprotonation;} {rank=same; pd_complex; cu_acetylide;}

} ends_dot Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Design and Protocol

This protocol is optimized for a 0.5 mmol scale reaction. All manipulations should be performed using standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Reagent and Parameter Table
ComponentChemical NameMol. Wt.Amount (mg)MmolEquivalentsPurpose
Aryl Halide This compound196.0498.00.501.0Substrate
Alkyne Phenylacetylene102.1361.30.601.2Coupling Partner
Pd Catalyst Pd(PPh₃)₂Cl₂701.9017.50.0250.05 (5 mol%)Catalyst
Cu Co-catalyst Copper(I) Iodide (CuI)190.454.80.0250.05 (5 mol%)Co-catalyst
Base Triethylamine (TEA)101.19---Base & Solvent
Solvent Tetrahydrofuran (THF)----Co-solvent
Causality of Component Selection
  • Substrates: this compound is chosen as the aryl halide. While aryl iodides are more reactive, the corresponding bromide offers a good balance of reactivity and stability. A slight excess (1.2 eq.) of the terminal alkyne is used to drive the reaction to completion.

  • Catalyst System: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) is a stable, commercially available, and reliable pre-catalyst that is reduced in situ to the active Pd(0) species.[6] A 5 mol% loading is standard for ensuring efficient conversion without excessive cost. Copper(I) iodide is the classic co-catalyst, crucial for activating the alkyne at mild temperatures.

  • Base and Solvent: Triethylamine (TEA) serves a dual role: it is the base required to neutralize the hydrobromic acid (HBr) byproduct, and it also acts as a solvent.[2] Anhydrous, degassed THF is used as a co-solvent to ensure full dissolution of the this compound and catalyst complex.

  • Inert Atmosphere: The use of an inert atmosphere is critical. The active Pd(0) catalyst is sensitive to oxidation, and the presence of oxygen can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), reducing the yield of the desired product.[2]

Step-by-Step Protocol
  • Vessel Preparation: Add this compound (98.0 mg, 0.50 mmol), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol), and CuI (4.8 mg, 0.025 mmol) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere Purge: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is achieved by alternating between vacuum and backfilling with the inert gas (at least three cycles).

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (5 mL) via syringe.

  • Alkyne Addition: Add phenylacetylene (66 µL, 0.60 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction Execution: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Note: If the reaction is sluggish, gentle heating to 40-50°C may be required.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in dichloromethane (DCM, 20 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the bulk of the amine base and copper salts.

    • Wash with brine (1 x 15 mL).[7]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-(phenylethynyl)indolizine product.

Experimental Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_vessel Dry Schlenk Flask add_reagents Add Solids: This compound Pd(PPh₃)₂Cl₂ CuI prep_vessel->add_reagents purge Purge with N₂/Ar (3x Vacuum/Backfill) add_reagents->purge add_solvents Add Degassed THF & TEA purge->add_solvents add_alkyne Add Phenylacetylene add_solvents->add_alkyne stir Stir at Room Temp (4-12 h) add_alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete dissolve Dissolve in DCM concentrate->dissolve wash Wash with aq. NH₄Cl & Brine dissolve->wash dry Dry (MgSO₄) & Filter wash->dry concentrate2 Final Concentration dry->concentrate2 chromatography Flash Column Chromatography concentrate2->chromatography product Pure 6-Alkynylindolizine chromatography->product

Conclusion

The Sonogashira cross-coupling reaction is an indispensable tool for the synthesis of functionalized indolizines. The protocol detailed in this note provides a robust and reproducible method for coupling this compound with terminal alkynes, yielding valuable molecular scaffolds for drug discovery programs. By understanding the underlying mechanism and adhering to the critical experimental parameters, researchers can efficiently generate diverse libraries of 6-alkynylindolizine derivatives for further biological evaluation.

References

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • UC Davis Chem LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. Available at: [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

Sources

Application Notes and Protocols for Ligand Selection in the Buchwald-Hartwig Amination of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Aminoindolizines in Medicinal Chemistry

The indolizine scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and rigid, bicyclic structure make it an attractive core for the design of novel therapeutics. Specifically, the introduction of an amino group at the 6-position of the indolizine ring system opens up a vast chemical space for further functionalization, enabling the modulation of physicochemical properties and biological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a reliable route to such 6-aminoindolizine derivatives from readily available 6-bromoindolizine.[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it an indispensable tool in modern drug discovery.[3]

This application note provides a comprehensive guide to the strategic selection of ligands for the successful Buchwald-Hartwig amination of this compound. We will delve into the mechanistic rationale behind ligand choice, compare different classes of ligands, and provide a detailed, field-proven protocol to serve as a robust starting point for your research.

The Catalytic Cycle: A Ligand-Centric Perspective

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][4] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating each elementary step of the cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Pd(II)_Complex L(Ar)Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (+ R2NH, - Base-H+Br-) Pd(II)_Complex->Amine_Coordination Pd(II)_Amido L(Ar)Pd(II)-NR2 Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerated Catalyst Product Ar-NR2 Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

For an electron-rich and potentially sensitive substrate like this compound, the choice of ligand is paramount to achieving high yields and avoiding undesired side reactions. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, which are often the rate-determining steps.[6]

Ligand Selection: A Critical Decision for Success

The success of the Buchwald-Hartwig amination of this compound hinges on the selection of an appropriate ligand. The ideal ligand should promote the formation of a monoligated Pd(0) complex, which is often the most active catalytic species. Furthermore, it should be sufficiently electron-rich to facilitate the oxidative addition of the aryl bromide and sterically bulky to promote the final reductive elimination step.[7]

Classes of Ligands for Heteroaryl Amination

A variety of phosphine-based and N-heterocyclic carbene (NHC) ligands have been developed for the Buchwald-Hartwig amination. For heteroaromatic substrates, bulky, electron-rich monophosphine ligands from the Buchwald group have shown exceptional utility.[8]

Ligand ClassKey FeaturesRepresentative ExamplesSuitability for this compound
Biaryl Monophosphines Bulky, electron-rich, promote monoligation. Excellent for heteroaryl substrates.XPhos, SPhos, RuPhos, BrettPhosHighly Recommended. These ligands are known to be effective for a wide range of challenging heteroaryl couplings.
Bidentate Phosphines Form stable chelate complexes. Can be effective but may require higher temperatures.BINAP, dppf, XantphosGood. Xantphos, with its wide bite angle, can be particularly effective in promoting reductive elimination.[9]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, often highly effective for aryl chlorides and tosylates.IPr, SIMesPromising. NHC ligands can offer high stability and activity and are a viable alternative to phosphines.[10]
Ferrocene-Based Ligands Chiral and achiral variants with tunable steric and electronic properties.JosiphosWorth considering. These ligands have shown broad applicability in cross-coupling reactions.
Rationale for Ligand Choice with this compound

The indolizine nucleus is electron-rich, which can sometimes pose challenges in palladium-catalyzed cross-coupling reactions. Therefore, a ligand that promotes a fast reductive elimination is crucial to prevent catalyst deactivation or side reactions.

  • Steric Hindrance: Bulky ligands like XPhos and BrettPhos create a sterically crowded environment around the palladium center. This steric pressure favors the reductive elimination of the desired 6-aminoindolizine product, which is often the turnover-limiting step.[11]

  • Electron-Donating Properties: The electron-rich nature of these biaryl phosphine ligands increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the this compound.

  • Bite Angle: For bidentate ligands like Xantphos , the "bite angle" (the P-Pd-P bond angle) is a critical parameter.[12] A wider bite angle can promote reductive elimination, which is beneficial for challenging substrates.[9]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines a typical experimental workflow for the Buchwald-Hartwig amination of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: - this compound - Amine - Base (e.g., NaOtBu, Cs2CO3) - Ligand - Pd Precatalyst (e.g., Pd2(dba)3) Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Inert Degas and Purge with Inert Gas (N2 or Ar) Solvent->Inert Heating Heat to Reaction Temperature (e.g., 80-110 °C) Inert->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quench Cool to RT and Quench Monitoring->Quench Extract Aqueous Workup and Extraction Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocol: A Robust Starting Point

This protocol is a well-established starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • XPhos (0.02 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the amine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 6-aminoindolizine.

Self-Validation:

  • TLC Analysis: A successful reaction will show the consumption of the this compound starting material and the appearance of a new, more polar spot corresponding to the aminated product.

  • LC-MS Analysis: The mass spectrum should show a clear peak corresponding to the molecular weight of the expected 6-aminoindolizine product.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-aminoindolizine derivatives. The judicious choice of ligand is critical for achieving high yields and overcoming the challenges associated with this electron-rich heteroaromatic substrate. Bulky, electron-rich biaryl monophosphine ligands, such as XPhos, are highly recommended as a starting point. The provided protocol offers a robust and reliable method for researchers in drug discovery and organic synthesis to access this important class of compounds. Further optimization of reaction parameters may be necessary to achieve optimal results for specific amine coupling partners.

References

  • Buchwald-Hartwig amination - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). Retrieved January 28, 2026, from [Link]

  • (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ResearchGate. (2020, August 21). Retrieved January 28, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). Retrieved January 28, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 28, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 28, 2026, from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC - NIH. (2020, August 21). Retrieved January 28, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 28, 2026, from [Link]

  • Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry Sébastien A. Roy A thesis submitted to - eScholarship@McGill. (2022, August 19). Retrieved January 28, 2026, from [Link]

  • The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation - Controlled Radical Polymerization. (n.d.). Retrieved January 28, 2026, from [Link]

  • Preparation of Indolizines via Palladium-Catalyzed Cycloisomerization - Sci-Hub. (n.d.). Retrieved January 28, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025, August 6). Retrieved January 28, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (2024, July 17). Retrieved January 28, 2026, from [Link]

  • Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd - PubMed. (2015, June 15). Retrieved January 28, 2026, from [Link]

  • SPhos | 94 Publications | 958 Citations | Top Authors | Related Topics - SciSpace. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (2025, August 6). Retrieved January 28, 2026, from [Link]

  • Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. (2025, August 7). Retrieved January 28, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved January 28, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - AIR Unimi. (2025, January 17). Retrieved January 28, 2026, from [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC - NIH. (2017, March 6). Retrieved January 28, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Application Note: Optimizing Base and Solvent Systems for the Suzuki-Miyaura Coupling of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The indolizine scaffold is a privileged nitrogen-containing heterocycle featured in numerous biologically active compounds and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile method for the C-C bond formation necessary to synthesize functionalized 6-arylindolizine derivatives.[2] However, the efficiency, yield, and selectivity of this transformation are critically dependent on the judicious selection of the base and solvent system. This guide provides a detailed analysis of these effects, explains the underlying mechanistic principles, and offers robust protocols for reaction optimization and execution.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount to rational optimization. The reaction, catalyzed by a palladium complex, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The base and solvent do not act in isolation; they exert profound influence, primarily on the crucial transmetalation step.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond of 6-bromoindolizine to form a Pd(II) complex.[4][5] This is followed by transmetalation, where an organic group is transferred from the organoboron reagent to the palladium center.[3] Finally, reductive elimination expels the newly formed 6-arylindolizine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4][6]

Suzuki_Miyaura_Cycle cluster_reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_Int Ar-Pd(II)(Br)L₂ (Oxidative Addition Intermediate) Pd0->OxAdd_Int Oxidative Addition + Ar-Br (this compound) Trans_Int Ar-Pd(II)-Ar'L₂ (Transmetalation Intermediate) OxAdd_Int->Trans_Int Transmetalation + [Ar'-B(OR)₃]⁻ Trans_Int->Pd0 Reductive Elimination Product Ar-Ar' (6-Arylindolizine) Trans_Int->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the Base: Activating the Nucleophile

The base is arguably the most critical factor in the transmetalation step. Organoboron compounds, such as boronic acids, are generally not nucleophilic enough to transmetalate to the palladium(II) center directly.[7] The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic "ate" complex (a boronate species).[8][9][10] This activation significantly enhances the polarization of the organic ligand on the boron atom, facilitating its transfer to the palladium catalyst.[8]

The choice of base can dramatically influence reaction rates and yields. A base that is too weak may result in slow or incomplete conversion, while an overly strong base can promote undesired side reactions, such as catalyst decomposition or degradation of sensitive substrates.

Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling

BaseTypeKey Characteristics & ConsiderationsTypical Solvent Compatibility
K₂CO₃, Na₂CO₃ Inorganic CarbonateMild, inexpensive, and widely used. Often requires aqueous or biphasic conditions for solubility and effectiveness.[9][11][12]Toluene/H₂O, Dioxane/H₂O, DMF
Cs₂CO₃ Inorganic CarbonateMore soluble in organic solvents than K₂CO₃/Na₂CO₃ and often more effective, but also more expensive.[9]Dioxane, THF, Toluene
K₃PO₄ Inorganic PhosphateA strong, non-nucleophilic base. Particularly effective for coupling with sterically hindered substrates or less reactive aryl chlorides.[9][13]Dioxane, Toluene, DMF
KF Inorganic FluorideA weaker base that can be effective when substrates contain base-labile functional groups, such as esters.[8]Dioxane, THF
NaOH, KOH Inorganic HydroxideStrong bases that can be highly effective but may promote side reactions. Require careful control.[4][9]THF/H₂O, Alcohols
Organic Amines (e.g., Et₃N) Organic AmineGenerally weak and less effective for activating boronic acids; often found to be inferior to inorganic bases in this context.[12]Toluene, THF

For an electron-rich heterocycle like indolizine, a moderately strong base such as K₃PO₄ or Cs₂CO₃ is often a good starting point, as it provides sufficient activation without being overly harsh.

The Influence of the Solvent: The Reaction Medium

The solvent system is critical for ensuring that all components of the reaction—the substrate, boronic acid, catalyst, and base—are appropriately solvated to allow the catalytic cycle to proceed efficiently.[14] Solvents can influence catalyst stability, reaction rates, and even product selectivity.[14][15]

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are commonly used in Suzuki couplings.[7] They are effective at dissolving the organometallic catalyst and organic substrates. Dioxane is a frequent choice due to its high boiling point, allowing for elevated reaction temperatures. DMF, being more polar, can sometimes accelerate reactions but may also lead to catalyst decomposition at high temperatures.[16]

  • Apolar Solvents (e.g., Toluene): Toluene is often used, typically in a biphasic system with water. The aqueous phase dissolves the inorganic base and the boronate species, while the catalyst and organic substrates reside in the toluene phase. This phase separation can be highly effective.

  • Polar Protic Solvents (e.g., Alcohols, Water): While less common as the primary solvent, alcohols or water are frequently used as co-solvents.[17][18] Water is essential for dissolving inorganic bases like Na₂CO₃ and K₃PO₄, facilitating the formation of the active boronate species.[7] Protic solvents can stabilize charged intermediates in the catalytic cycle.[14][18] However, an excess of protic solvent can also lead to competitive protodeboronation, a side reaction that destroys the boronic acid.[19]

The interplay between the base and solvent is crucial. An inorganic base like K₃PO₄ will have limited solubility in a purely organic solvent like Toluene. Therefore, a biphasic Toluene/Water system or the use of a solvent like Dioxane, which can better accommodate some degree of water and ionic species, is necessary for success.

Protocol: Screening for Optimal Base and Solvent Conditions

A systematic screening process is the most reliable method to identify the optimal conditions for the Suzuki coupling of this compound with a specific arylboronic acid. This protocol outlines a parallel screening approach.

Experimental_Workflow prep Reagent Preparation (this compound, Ar-B(OH)₂, Pd Catalyst) array Array Vials in Parallel Synthesizer prep->array add_base Dispense Base Matrix (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) array->add_base add_solvent Dispense Solvent Matrix (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) add_base->add_solvent inert Seal, Purge with Inert Gas (N₂ or Ar) add_solvent->inert react Heat and Stir (e.g., 100 °C for 12h) inert->react quench Cool and Quench (Add water and organic solvent) react->quench analyze Analyze Aliquots (TLC, LC-MS, or GC-MS) quench->analyze identify Identify Optimal Conditions (Highest Conversion/Yield) analyze->identify

Caption: Workflow for parallel screening of base and solvent conditions.

Step-by-Step Screening Methodology:

  • Preparation: To an array of reaction vials, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).

  • Base Addition: Add the selected bases to the vials. For example, in a 3x3 screen, add K₂CO₃ (2.0 eq.) to the first row, K₃PO₄ (2.0 eq.) to the second, and Cs₂CO₃ (2.0 eq.) to the third.

  • Solvent Addition: Add the selected solvent systems. For example, add Dioxane/H₂O (4:1) to the first column, Toluene/H₂O (4:1) to the second, and DMF to the third.

  • Inert Atmosphere: Seal the vials and thoroughly degas the mixtures by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes.

  • Reaction: Place the array in a heated stirring block (e.g., 80-110 °C) and stir for a set time (e.g., 12-24 hours).[19]

  • Monitoring & Analysis: After cooling, take a small aliquot from each vial, dilute it, and analyze by TLC, GC-MS, or LC-MS to determine the relative conversion to the desired product.[19] This will identify the most promising base/solvent combination for a larger-scale reaction.

Validated Protocol: Synthesis of 6-phenylindolizine

This protocol is based on established principles for Suzuki couplings of heteroaryl bromides, optimized for the this compound substrate.

Materials:

  • This compound (196 mg, 1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (183 mg, 1.5 mmol, 1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • Setup: Add this compound, phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄ to a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the 1,4-dioxane and water.

  • Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with Argon or Nitrogen.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the this compound starting material.[19]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final 6-phenylindolizine product.

Troubleshooting Common Issues
  • Low or No Yield:

    • Cause: Inefficient catalyst activity or incomplete degassing.

    • Solution: Ensure the palladium catalyst is active and the reaction is rigorously purged of oxygen. Screen alternative ligands (e.g., SPhos, XPhos) which can be more robust.[20]

  • Protodeboronation Side Product:

    • Cause: The boronic acid reacts with a proton source (like water) instead of transmetalating. This is often competitive with a slow Suzuki coupling.

    • Solution: Use a stronger, non-nucleophilic base like K₃PO₄.[9] Minimize the amount of water in the reaction or use anhydrous solvents with a highly soluble base like Cs₂CO₃.[19]

  • Homocoupling of Boronic Acid:

    • Cause: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.

    • Solution: Improve the degassing procedure. Ensure all solvents are properly sparged with inert gas before use.

By methodically considering and screening the base and solvent, researchers can unlock the full potential of the Suzuki-Miyaura reaction for the efficient and high-yielding synthesis of diverse 6-arylindolizine derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020). YouTube.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. NROChemistry.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). YouTube.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Deriv
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024).
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (2025).
  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012). Master Organic Chemistry.
  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online.
  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. (2008). PubMed.
  • One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. - ResearchGate. (2025).
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Chemistry Steps.
  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. (2025).
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Royal Society of Chemistry.

Sources

Synthesis of 6-Bromoindolizine Derivatives as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of 6-bromoindolizine derivatives as potential anticancer agents. Indolizine, a fused bicyclic nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer properties.[1][2] The introduction of a bromine atom at the 6-position of the indolizine core offers a strategic handle for further functionalization and has been shown to be a key feature in several potent anticancer compounds.[3]

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and synthesis of novel oncology therapeutics. The protocols and insights provided herein are grounded in established chemical principles and validated experimental findings.

Introduction: The Therapeutic Potential of the Indolizine Scaffold

The indolizine nucleus, an isomer of indole, is a planar, 10-π electron aromatic system that has garnered significant attention in the field of oncology.[4] Its unique electronic and structural characteristics allow for diverse interactions with biological targets.[3] Indolizine-based compounds have demonstrated a range of anticancer activities, including the inhibition of tubulin polymerization, disruption of EGFR signaling, and induction of apoptosis in various cancer cell lines.[3] The versatility of the indolizine scaffold allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological properties.[3]

The strategic incorporation of a bromine atom at the 6-position of the indolizine ring serves multiple purposes. It can enhance the compound's binding affinity to target proteins through halogen bonding and provides a reactive site for late-stage functionalization, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide will focus on a key class of this compound derivatives, exemplified by the ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid, which has shown significant cytostatic and cytotoxic effects against a panel of human cancer cell lines.[3]

Synthetic Strategy: 1,3-Dipolar Cycloaddition

The primary synthetic route to the this compound scaffold is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[5] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to construct a five-membered ring. In the context of indolizine synthesis, the 1,3-dipole is a pyridinium ylide, generated in situ from a corresponding pyridinium salt, and the dipolarophile is typically an electron-deficient alkyne, such as ethyl propiolate.[6]

The overall synthetic workflow can be visualized as a two-step process:

G cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A 3-Bromopyridine C 1-(2-(4-cyanophenyl)-2-oxoethyl)-3-bromopyridin-1-ium bromide A->C Reaction in Acetone B 2-Bromo-1-(4-cyanophenyl)ethan-1-one B->C D Pyridinium Salt (from Step 1) F Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate D->F Triethylamine, DMF E Ethyl Propiolate E->F

Figure 1: General workflow for the synthesis of the target this compound derivative.

Causality Behind Experimental Choices
  • Choice of Base: The 1,3-dipolar cycloaddition is initiated by the deprotonation of the pyridinium salt to form the pyridinium ylide. A non-nucleophilic organic base such as triethylamine (TEA) is commonly employed.[6] Its role is to abstract the acidic proton from the carbon atom adjacent to the pyridinium nitrogen, generating the reactive 1,3-dipole without competing in the cycloaddition reaction. Anhydrous potassium carbonate can also be used, particularly in solvents like DMF.[7]

  • Solvent Selection: The choice of solvent is critical for the success of both the pyridinium salt formation and the cycloaddition reaction. Acetone is a suitable solvent for the quaternization of the pyridine nitrogen due to its ability to dissolve the reactants and facilitate the SN2 reaction.[7] For the cycloaddition step, a polar aprotic solvent like dimethylformamide (DMF) is often preferred as it effectively solubilizes the pyridinium salt and the base, promoting the formation of the ylide and the subsequent cycloaddition.[7]

  • Dipolarophile: Ethyl propiolate is an excellent dipolarophile for this reaction due to the electron-withdrawing nature of the ester group, which activates the alkyne for cycloaddition.[6] The regioselectivity of the reaction is governed by the electronic properties of both the ylide and the dipolarophile.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-(4-cyanophenyl)-2-oxoethyl)-3-bromopyridin-1-ium bromide

This protocol details the synthesis of the key pyridinium salt precursor.

Materials:

  • 3-Bromopyridine

  • 2-Bromo-1-(4-cyanophenyl)ethan-1-one

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromopyridine (1.58 g, 10 mmol) in 50 mL of anhydrous acetone.

  • To this solution, add 2-bromo-1-(4-cyanophenyl)ethan-1-one (2.24 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate will form over time.

  • After 24 hours, collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with 20 mL of cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 1-(2-(4-cyanophenyl)-2-oxoethyl)-3-bromopyridin-1-ium bromide as a solid.

  • The product can be used in the next step without further purification.

Self-Validation: The formation of the pyridinium salt can be confirmed by ¹H NMR spectroscopy, where a characteristic downfield shift of the pyridine protons and the appearance of a new singlet for the methylene protons adjacent to the nitrogen are expected.

Protocol 2: Synthesis of Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate

This protocol describes the 1,3-dipolar cycloaddition reaction to form the target this compound derivative.

Materials:

  • 1-(2-(4-cyanophenyl)-2-oxoethyl)-3-bromopyridin-1-ium bromide (from Protocol 1)

  • Ethyl propiolate

  • Triethylamine (TEA)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for elution

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen or argon atmosphere, add 1-(2-(4-cyanophenyl)-2-oxoethyl)-3-bromopyridin-1-ium bromide (3.82 g, 10 mmol) and 40 mL of anhydrous DMF.

  • Stir the suspension until the salt is partially dissolved.

  • Add ethyl propiolate (1.08 g, 11 mmol) to the mixture.

  • Slowly add triethylamine (1.52 g, 15 mmol) dropwise to the reaction mixture at room temperature. The color of the solution will typically change, indicating the formation of the ylide.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel. A mixture of dichloromethane and methanol (e.g., 98:2 v/v) is a typical eluent system.[3]

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain pure ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate.

Self-Validation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the characteristic indolizine ring protons and the correct mass-to-charge ratio will validate the successful synthesis.

Biological Evaluation: In Vitro Cytotoxicity Assay

The anticancer potential of the synthesized this compound derivatives is typically evaluated by determining their cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[8]

Protocol 3: MTT Assay for IC₅₀ Determination

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the growth medium. The final concentration of DMSO in the wells should be less than 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for an additional 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10][11]

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies suggest that indolizine derivatives exert their anticancer effects by interfering with microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that disrupt microtubule polymerization or depolymerization can arrest the cell cycle and induce apoptosis.

G A This compound Derivative B Tubulin Dimers (α/β) A->B Binds to Colchicine Site C Microtubule Polymerization A->C Inhibits D Microtubule Instability C->D Leads to E Mitotic Spindle Disruption D->E F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis (Programmed Cell Death) F->G

Figure 2: Proposed mechanism of action of this compound derivatives as tubulin polymerization inhibitors.

Molecular docking studies have indicated that certain indolizine derivatives, including the 6-bromo substituted compounds, can bind to the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of tubulin dimers into microtubules, leading to microtubule instability, disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[3]

Structure-Activity Relationship (SAR) and Data Summary

The anticancer activity of this compound derivatives is influenced by the nature of the substituents at various positions of the indolizine core. The following table summarizes the growth inhibition data for a key this compound derivative against a panel of human cancer cell lines.

Compound IDRCancer Cell LineGrowth Inhibition (%) at 10⁻⁵ M
5c 4-CNLeukemia (CCRF-CEM)85.3
5c 4-CNNon-Small Cell Lung Cancer (NCI-H460)92.1
5c 4-CNColon Cancer (HCT-116)78.5
5c 4-CNCNS Cancer (SF-268)89.7
5c 4-CNMelanoma (UACC-257)82.4
5c 4-CNOvarian Cancer (OVCAR-3)75.9
5c 4-CNRenal Cancer (786-0)88.2
5c 4-CNProstate Cancer (PC-3)79.1
5c 4-CNBreast Cancer (MCF7)84.6
Data synthesized from V. V. S. V. D. Babu et al. (2024).[3]

Key SAR Insights:

  • The presence of the 6-bromo substituent is considered crucial for the observed cytotoxic activity.

  • The nature of the substituent on the 3-benzoyl group significantly impacts potency. Electron-withdrawing groups, such as the cyano group in compound 5c , have been shown to enhance anticancer activity.[3]

  • The ester group at the 1-position also contributes to the overall activity profile of these compounds.[3]

Conclusion

This application guide has provided a detailed framework for the synthesis and evaluation of this compound derivatives as promising anticancer agents. The 1,3-dipolar cycloaddition reaction offers a robust and versatile method for the construction of the indolizine scaffold. The provided protocols, grounded in established literature, offer a practical starting point for researchers in the field. Further exploration of the structure-activity relationships and optimization of the lead compounds, such as the ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid, hold significant promise for the development of novel and effective cancer therapeutics.

References

  • Padmashali, B., Kulkarni, R. S., & Odhav, B. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(1), 133-137.
  • ResearchGate. (n.d.). Synthesis, Characterization and Anti-tubercular activity of Ethyl-3-benzoyl-7-(trifluoromethyl) indolizine-1-carboxylate analogues and in silico study for prospective molecular target identification. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]

  • CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. Retrieved from [Link]

  • Babu, V. V. S. V. D., et al. (2024).
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • El-Sayed, M. A., & El-Essawy, F. A. (2017).
  • ResearchGate. (n.d.). Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. Retrieved from [Link]

  • Gulea, M., & Funel, J. A. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6149-6179.
  • ResearchGate. (n.d.). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Krchnak, V., & Urban, J. (2014).
  • International Journal of Engineering Trends and Technology. (n.d.). Recent Advances in the Synthesis of Indolizines and their Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyanopyridinium bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • UCL Discovery. (n.d.). 1,3-Dipolar Cycloaddition Reactions In Aqueous Media and Investigations Into Solid Phase Ether Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Retrieved from [Link]

  • CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Cyanopyridinium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ECO-FRIENDLY SYNTHESIS OF INDOLIZINE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Retrieved from [Link]

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Application Notes & Protocols: 6-Bromoindolizine Derivatives as Versatile Fluorescent Probes for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Need for Advanced Fluorophores in Modern Cell Biology

Fluorescence imaging is an indispensable tool in life sciences, enabling researchers to visualize and quantify cellular processes with remarkable specificity and resolution.[1][2] The utility of this technique hinges on the quality of the fluorescent probes employed. While classic dyes and fluorescent proteins have been foundational, the demand for probes with superior photostability, brightness, and tunable optical properties has driven the exploration of novel chemical scaffolds.[3]

Among these, the indolizine core, a nitrogen-containing heterocyclic system, has emerged as a privileged structure for developing next-generation fluorophores.[4] Indolizine derivatives exhibit excellent fluorescence properties, including high quantum yields and sensitivity to their microenvironment, making them ideal candidates for bioimaging and sensor development.[5][6] This guide focuses specifically on 6-bromoindolizine derivatives , a subclass that offers a unique strategic advantage: the bromine atom at the 6-position serves as a versatile synthetic handle. This allows for the systematic modification of the indolizine core through various cross-coupling reactions, enabling the rational design of probes with tailored photophysical properties and biological targets.

II. Core Principles of this compound Fluorophores

A. Key Photophysical Properties

The performance of a fluorescent probe is defined by a set of key photophysical parameters. Indolizine derivatives are known for their tunable properties, which can be finely adjusted by modifying the substituents on the core structure.[5][7] The 6-bromo position is a critical anchor point for introducing these modifications.

Expertise in Action: The choice of substituent attached to the indolizine core is a primary determinant of the probe's spectral properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to modulate the energy of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths.[8]

PropertyDescriptionTypical Range for IndolizinesSignificance in Bioimaging
Absorption Max (λabs) The wavelength of light most effectively absorbed by the fluorophore.300 - 500 nm[9]Must match the available laser lines or filter sets of the microscope.
Emission Max (λem) The wavelength of light emitted by the fluorophore after excitation.450 - 600+ nm (Blue to Orange/Red)[10][11]Determines the color of the signal. Should be well-separated from other fluorophores in multiplexing experiments.
Molar Extinction Coefficient (ε) A measure of how strongly the fluorophore absorbs light at a given wavelength.~104 M-1cm-1[9]Higher values lead to brighter signals, requiring lower, less phototoxic excitation power.
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed; a measure of emission efficiency.Can reach >80-90%[6][12]A high quantum yield is crucial for detecting low-abundance targets.
Stokes Shift The difference in wavelength between the absorption and emission maxima.Generally large and tunable[13]A large Stokes shift minimizes self-quenching and simplifies filter design, improving signal-to-noise.
B. The Intramolecular Charge Transfer (ICT) Mechanism

Many indolizine-based probes function via an Intramolecular Charge Transfer (ICT) mechanism.[10][11][14] In this design, the indolizine core is functionalized with both an electron-donating group (donor, D) and an electron-withdrawing group (acceptor, A).

Upon excitation with light, an electron is promoted from the donor to the acceptor part of the molecule. This excited state is highly sensitive to the local environment's polarity. Changes in the environment (e.g., binding to a target protein, change in pH) can alter the efficiency of this charge transfer, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.[10][13] This property is particularly valuable for creating "turn-on" sensors that are dark until they interact with their specific analyte.[15]

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State Ground Fluorophore (D-A) Excited ICT State (D⁺-A⁻) Ground->Excited Excitation (hν) Excited->Ground Fluorescence Emission Synthesis_Strategy cluster_tuning Property Tuning Indolizine This compound Core Scaffold Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Indolizine->Coupling Probes Diverse Library of Functional Probes Coupling->Probes Partners Coupling Partners (Boronic Acids, etc.) Partners->Coupling Tuning1 Shift λem Probes->Tuning1 Tuning2 Improve ΦF Probes->Tuning2 Tuning3 Add Targeting Moiety Probes->Tuning3 Tuning4 Create Sensor Probes->Tuning4

Caption: Synthetic strategy leveraging the 6-bromo position for probe diversification.

III. Application Protocols

Protocol 1: General Synthesis of a Functionalized Indolizine Probe via Suzuki-Miyaura Coupling

This protocol describes a representative method for functionalizing a this compound core.

Trustworthiness: This protocol is based on established palladium-catalyzed cross-coupling methods frequently used for aryl halides. [16][17]Researchers should perform small-scale test reactions to optimize conditions for their specific substrates. All steps involving organic solvents and catalysts should be performed in a certified fume hood.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add the this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as palladium catalysts can be deactivated by oxygen.

  • Solvent Addition: Add the anhydrous solvent via syringe. The choice of solvent depends on the substrates' solubility and the reaction temperature required. A common choice is a mixture like Toluene/Ethanol/Water.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst. Immediately reseal and purge with inert gas again for 5 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Scientist's Note: The reaction is typically complete when the starting this compound spot is no longer visible by TLC. This can take anywhere from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure functionalized indolizine probe.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Live-Cell Fluorescence Imaging

This protocol provides a general workflow for staining live cells with a this compound-derived fluorescent probe.

Trustworthiness: This protocol incorporates best practices for live-cell imaging to ensure cell viability and minimize artifacts. [18][19][20]Key validation steps include assessing probe cytotoxicity and using a vehicle-only control to account for background fluorescence.

Materials:

  • Cells of interest (e.g., HeLa, H9c2) [12]* Sterile culture medium, PBS, and serum-free medium

  • This compound fluorescent probe, dissolved in DMSO to make a 1-10 mM stock solution

  • Imaging plates or chambered coverglass

  • Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂)

Methodology:

Live_Cell_Imaging_Workflow Start 1. Cell Seeding Prep 2. Probe Preparation Start->Prep Stain 3. Cell Staining Prep->Stain Wash 4. Wash & Media Exchange Stain->Wash Image 5. Image Acquisition Wash->Image Analyze 6. Data Analysis Image->Analyze

Caption: Standardized workflow for live-cell imaging with fluorescent probes.

  • Cell Seeding:

    • One day prior to imaging, seed cells onto a chambered coverglass or imaging-compatible plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Scientist's Note: Overly confluent cells can exhibit altered physiology, while sparse cells may be difficult to locate. 50-70% confluency is an ideal balance.

  • Probe Preparation:

    • Thaw the DMSO stock solution of the indolizine probe.

    • Prepare a working solution by diluting the stock solution in pre-warmed, serum-free culture medium. The final working concentration typically ranges from 1-10 µM.

    • Expertise in Action: Always perform a concentration titration experiment first to determine the optimal concentration that gives a strong signal with minimal background and no signs of cytotoxicity. Serum is often removed during staining as its proteins can sometimes bind non-specifically to fluorescent probes, increasing background. [19]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the probe-containing working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time is probe-dependent and should be optimized.

  • Wash and Media Exchange:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove excess, unbound probe. [19] * Add fresh, pre-warmed complete culture medium (with serum) to the cells. This medium should be phenol red-free if imaging in the green spectrum to reduce background fluorescence. [1]

  • Image Acquisition:

    • Transfer the plate to the fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Locate the cells using brightfield or DIC microscopy.

    • Excite the sample using the appropriate laser line or filter cube corresponding to the probe's λabs.

    • Capture the emitted fluorescence using a filter set appropriate for the probe's λem.

    • Pro-Tip: Use the lowest possible excitation power and shortest possible exposure time that provides a good signal-to-noise ratio. This minimizes phototoxicity and photobleaching, which is critical for time-lapse experiments. [1][19]

  • Controls for Validation:

    • Negative Control: Image unstained cells using the same acquisition settings to determine the level of cellular autofluorescence.

    • Vehicle Control: Treat cells with a mock staining solution containing the same final concentration of DMSO but no probe. This accounts for any effects of the solvent.

IV. Conclusion and Future Outlook

This compound derivatives represent a highly adaptable and powerful class of fluorophores for bioimaging. Their robust fluorescence, tunable photophysical properties, and, most importantly, their synthetic accessibility make them an invaluable platform for probe development. The strategic placement of the bromine atom unlocks the potential for creating extensive libraries of functional probes through well-established chemical transformations. These probes can be designed as sensors for specific ions or molecules, as labels for organelles, or as tools for super-resolution microscopy. [10][12][18]As synthetic methodologies continue to advance, the future is bright for the development of even more sophisticated indolizine-based tools that will continue to illuminate the intricate workings of the cell.

V. References

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. PubMed.

  • A Comparative Guide to the Photophysical Properties of Novel Indolizine Fluorophores. Benchchem.

  • RUDN University chemists synthesized new fluorescent substances for medical applications. EurekAlert!.

  • Development of fluorescent probes for bioimaging applications. PMC - NIH.

  • Organic fluorescent probes for live-cell super-resolution imaging. Hep Journals.

  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science Publisher.

  • pH response of compound 14. (a) Photophysical properties and visible... ResearchGate.

  • Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging. PMC - NIH.

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC - NIH.

  • A turn-on fluorescent probe based on indolizine for the detection of sulfite. RSC Publishing.

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PubMed.

  • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au - ACS Publications.

  • 5 steps to live-cell imaging. Thermo Fisher Scientific.

  • Strongly fluorescent indolizine-based coumarin analogs. RSC Publishing.

  • A borindolizine platform for the design of fluorophores with tunable emissions. ChemRxiv.

  • Fluorescent Live Cell Imaging. StainsFile.

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC - PubMed Central.

  • Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging. eScholarship.org.

  • Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv.

  • Recent advances in self‐immobilizing fluorescent probes for in vivo imaging. PMC - NIH.

  • Fluorescence Live Cell Imaging. PMC - PubMed Central - NIH.

  • Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry (RSC Publishing).

  • Fluorescent Probes for Live Cell Imaging. MDPI.

  • Applicability of fluorescent sensor arrays using kaleidoscopic indolizine for various analytes based on machine learning. AURORA.

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Semantic Scholar.

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A Comprehensive Guide to the Synthesis of 6-Substituted Indolizines: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indolizine Scaffold

Indolizine, a nitrogen-containing heterocyclic compound, represents a privileged scaffold in medicinal chemistry and materials science. As a structural isomer of indole, indolizine and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The substitution pattern on the indolizine core plays a crucial role in modulating its physicochemical properties and biological activity. In particular, the synthesis of 6-substituted indolizines has garnered significant attention due to the potential for these compounds to interact with biological targets in unique ways, offering opportunities for the development of novel therapeutics. This guide provides a detailed overview of the primary synthetic routes to 6-substituted indolizines, complete with step-by-step protocols, mechanistic explanations, and characterization data to empower researchers in their synthetic endeavors.

Key Synthetic Strategies for 6-Substituted Indolizines

The construction of the 6-substituted indolizine core can be achieved through several key synthetic methodologies. The choice of strategy often depends on the desired substituent at the 6-position and the availability of starting materials. The most prominent and versatile methods include the Tschitschibabin reaction, 1,3-dipolar cycloaddition, and modern palladium-catalyzed cross-coupling reactions.

The Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is a classical and widely used method for the synthesis of indolizines.[2] It involves the reaction of a pyridine derivative bearing a substituent at the 5-position (which will become the 6-position of the indolizine) with an α-haloketone. The reaction proceeds through the formation of a pyridinium salt, followed by an intramolecular aldol-type condensation to form the indolizine ring.

The reaction is initiated by the quaternization of the pyridine nitrogen with the α-haloketone. Subsequent deprotonation of the α-carbon to the ketone by a base generates a pyridinium ylide. This ylide then undergoes an intramolecular cyclization via an aldol-type condensation, followed by dehydration to yield the aromatic indolizine ring. The choice of base is critical, with weaker bases like sodium bicarbonate often being sufficient to promote the cyclization.

Protocol 1: Synthesis of a Generic 6-Substituted Indolizine via the Tschitschibabin Reaction

This protocol provides a general procedure for the synthesis of a 6-substituted indolizine from a 3-substituted pyridine and an α-haloketone.

Materials:

  • 3-Substituted pyridine (e.g., 3-bromopyridine, 3-methylpyridine) (1.0 eq)

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.1 eq)

  • Anhydrous acetone or acetonitrile

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Pyridinium Salt Formation: In a round-bottom flask, dissolve the 3-substituted pyridine (1.0 eq) in anhydrous acetone. Add the α-haloketone (1.1 eq) and stir the mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.

  • Cyclization: To the suspension of the pyridinium salt, add sodium bicarbonate (2.0 eq) and continue stirring at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.

  • Extraction and Drying: Separate the organic layer, wash it with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-substituted indolizine.

Visualization of the Tschitschibabin Reaction Workflow

Tschitschibabin_Workflow Start 3-Substituted Pyridine + α-Haloketone Salt Pyridinium Salt Formation Start->Salt Acetone, RT Cyclization Intramolecular Cyclization (Base) Salt->Cyclization NaHCO3, Reflux Workup Aqueous Work-up & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product 6-Substituted Indolizine Purification->Product

Caption: General workflow for the Tschitschibabin synthesis of 6-substituted indolizines.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is another powerful and versatile method for constructing the indolizine nucleus.[3][4] This reaction involves the [3+2] cycloaddition of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, typically an activated alkyne or alkene. To synthesize 6-substituted indolizines, a 3-substituted pyridine is used as the precursor for the pyridinium ylide.

The pyridinium ylide is generated in situ from the corresponding pyridinium salt by treatment with a base. The choice of the dipolarophile is crucial as it determines the substitution pattern on the five-membered ring of the indolizine. Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate, are commonly used as they readily react with the nucleophilic pyridinium ylide. The reaction is often highly regioselective.

Protocol 2: Synthesis of a 6-Substituted Indolizine via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of a 6-substituted indolizine using a 1,3-dipolar cycloaddition reaction.

Materials:

  • 3-Substituted pyridine (1.0 eq)

  • α-Bromoacetate (e.g., ethyl bromoacetate) (1.1 eq)

  • Anhydrous toluene or benzene

  • Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Activated alkyne (e.g., dimethyl acetylenedicarboxylate) (1.0 eq)

  • Silica gel for column chromatography

Procedure:

  • Pyridinium Salt Formation: In a round-bottom flask, dissolve the 3-substituted pyridine (1.0 eq) in anhydrous toluene. Add the α-bromoacetate (1.1 eq) and stir the mixture at room temperature overnight.

  • Ylide Generation and Cycloaddition: To the resulting pyridinium salt suspension, add the activated alkyne (1.0 eq) followed by the dropwise addition of the base (e.g., triethylamine) (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture to remove the pyridinium salt by-product. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system to obtain the desired 6-substituted indolizine.

Visualization of the 1,3-Dipolar Cycloaddition Mechanism

Dipolar_Cycloaddition cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization Pyridinium 3-Substituted Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium->Ylide Base Cycloadduct Dihydropyrrolo- [1,2-a]pyridine Ylide->Cycloadduct Dipolarophile Activated Alkyne (Dipolarophile) Dipolarophile->Cycloadduct Product 6-Substituted Indolizine Cycloadduct->Product Oxidation (e.g., air)

Caption: Mechanistic pathway of the 1,3-dipolar cycloaddition for indolizine synthesis.

Palladium-Catalyzed Synthesis

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer a powerful and modular approach to introduce a wide variety of substituents at the 6-position of the indolizine core.[5][6] This strategy typically involves the synthesis of a 6-haloindolizine precursor, which can then be subjected to various palladium-catalyzed coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to introduce aryl, vinyl, or alkynyl groups, respectively.

The synthesis of a 6-haloindolizine intermediate provides a versatile platform for diversification. Halogens, particularly bromine and iodine, are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This two-step approach allows for the late-stage introduction of complex and diverse functionalities, which is highly advantageous in drug discovery and materials science.

Protocol 3: Synthesis of 6-Arylindolizines via Suzuki Coupling

This protocol describes the synthesis of a 6-arylindolizine from a 6-bromoindolizine precursor using a Suzuki cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Solvent Addition and Degassing: Add the anhydrous solvent and a small amount of water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction and Drying: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 6-arylindolizine.

Characterization Data of 6-Substituted Indolizines

The successful synthesis of 6-substituted indolizines must be confirmed by thorough characterization using various spectroscopic techniques. Below is a summary of expected data for representative compounds.

Substituent (R)Synthesis MethodYield (%)¹H NMR (δ, ppm) Highlights¹³C NMR (δ, ppm) HighlightsMS (m/z) [M+H]⁺IR (cm⁻¹) Key Absorptions
-Br Tschitschibabin65-75Aromatic protons in the range of 7.0-8.5 ppm.Aromatic carbons in the range of 110-140 ppm.196/198C-Br stretch around 600-500 cm⁻¹.
-NO₂ 1,3-Dipolar Cycloaddition50-60Downfield shift of protons on the pyridine ring.Aromatic carbons, C-NO₂ carbon signal.163Asymmetric and symmetric NO₂ stretches around 1550-1500 and 1360-1290 cm⁻¹.[7]
-COCH₃ Friedel-Crafts Acylation70-80Singlet for -COCH₃ protons around 2.5 ppm.Carbonyl carbon signal around 190-200 ppm.160C=O stretch around 1680-1660 cm⁻¹.
-Ph Suzuki Coupling80-90Multiplets for the phenyl protons.Signals for the additional phenyl carbons.194C-H stretches for aromatic rings.

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern of the indolizine core and the solvent used for analysis.

Conclusion and Future Perspectives

The synthesis of 6-substituted indolizines is a vibrant area of research with significant implications for drug discovery and materials science. The classical Tschitschibabin and 1,3-dipolar cycloaddition reactions remain reliable and versatile methods for accessing these compounds. Furthermore, the advent of modern palladium-catalyzed cross-coupling reactions has opened up new avenues for the late-stage functionalization of the indolizine core, allowing for the rapid generation of diverse compound libraries. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and strategic synthesis of novel 6-substituted indolizines for a wide range of applications. Future efforts in this field will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel biological activities and material properties of this fascinating class of heterocyclic compounds.

References

  • Padwa, A., et al. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of organic chemistry, 70(13), 5153–5163. [Online] Available at: [Link]

  • Cooksey, C. J. (2017). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules (Basel, Switzerland), 22(11), 1947. [Online] Available at: [Link]

  • Georgescu, E., et al. (2008). New Substituted Indolizines by 1,3-Dipolar Cycloaddition Reactions I. 7-tert-Butylindolizines. ResearchGate. [Online] Available at: [Link]

  • Ehrenfeld, L., & Puterbaugh, M. (1922). o-NITROANILINE. Organic Syntheses, 2, 64. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j.... [Online] Available at: [Link]

  • ResearchGate. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. [Online] Available at: [Link]

  • Sharma, P., et al. (2019). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry, 17(3), 543-550. [Online] Available at: [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline. [Online] Available at: [Link]

  • Wang, X., et al. (2020). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 5(47), 30587–30596. [Online] Available at: [Link]

  • Badaro, J. S. A., et al. (2025). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers. [Online] Available at: [Link]

  • ResearchGate. (2023). Research Progress in Synthesis of Indolizine Compounds. [Online] Available at: [Link]

  • Gevorgyan, V., et al. (2006). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic letters, 8(12), 2531–2534. [Online] Available at: [Link]

  • PubChem. (n.d.). 6-Nitro-m-toluidine. [Online] Available at: [Link]

  • Ciaffaglione, V., et al. (2023). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. Molecules, 28(19), 6931. [Online] Available at: [Link]

  • da Silva, A. B., et al. (2021). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Química Nova, 44(3), 380-391. [Online] Available at: [Link]

  • Wang, J., et al. (2011). Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials, 19(1), 63-66. [Online] Available at: [Link]

  • Kakehi, A., et al. (1988). CONVENIENT SYNTHETIC METHODS OF SOME FUNCTIONALIZED INDOLIZINES. Chemistry Letters, 17(1), 205-208. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Online] Available at: [Link]

  • ATB (Automated Topology Builder). (n.d.). 6-Bromooxindole. [Online] Available at: [Link]

  • Gevorgyan, V., et al. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic letters, 8(12), 2531–2534. [Online] Available at: [Link]

  • PubChem. (n.d.). 6-Bromoindole. [Online] Available at: [Link]

  • Wang, M., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6695. [Online] Available at: [Link]

  • Sadowski, B., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. [Online] Available at: [Link]

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Application Note: 6-Bromoindolizine as a Versatile Scaffold for the Synthesis of Natural Product Analogs via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indolizine Core

The indolizine nucleus, a fused heterocyclic system comprising a pyridine and a pyrrole ring, is a recognized "privileged structure" in medicinal chemistry.[1] As a structural isomer of the ubiquitous indole, indolizine derivatives often exhibit a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Many natural products and their hydrogenated counterparts, indolizidine alkaloids, feature this core, making it an attractive target for synthetic chemists aiming to develop novel therapeutic agents.[4][6][7]

Natural product analogs are crucial in drug discovery for improving potency, selectivity, and pharmacokinetic properties.[8] The functionalization of the core scaffold is paramount in this process. While various methods exist for synthesizing the indolizine ring system, such as the classical Scholtz and Chichibabin reactions or modern transition-metal-catalyzed cyclizations, the post-synthesis modification of the formed nucleus offers a more modular approach to creating chemical diversity.[6][7][9]

This application note focuses on 6-bromoindolizine , a strategically important, yet underutilized, building block. The bromine atom at the C6 position of the electron-rich pyridine ring serves as a versatile synthetic handle, enabling a suite of powerful palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient installation of diverse molecular fragments, providing rapid access to libraries of novel natural product analogs for screening and drug development.

The Power of Palladium: Diversifying the 6-Position

The carbon-bromine bond at an sp² center is an ideal substrate for palladium-catalyzed cross-coupling reactions. This is due to its reactivity towards the initial oxidative addition step in the catalytic cycle, a process that is well-understood and highly reliable.[10][11] For this compound, this opens four primary avenues for diversification, each providing access to a different class of natural product analogs.

G cluster_start Core Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Analog Scaffolds This compound This compound Suzuki Suzuki-Miyaura This compound->Suzuki Sonogashira Sonogashira This compound->Sonogashira Heck Heck This compound->Heck Buchwald Buchwald-Hartwig This compound->Buchwald Aryl 6-Aryl/Heteroaryl-indolizines (Biaryl Analogs) Suzuki->Aryl Alkynyl 6-Alkynyl-indolizines (Rigidified Analogs) Sonogashira->Alkynyl Alkenyl 6-Alkenyl-indolizines (Styrenyl Analogs) Heck->Alkenyl Amino 6-Amino-indolizines (Amine-Substituted Analogs) Buchwald->Amino

Suzuki-Miyaura Coupling: Access to Biaryl Analogs

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds.[10] It employs readily available, generally stable, and low-toxicity organoboron reagents.[10][12] For this compound, this reaction is ideal for synthesizing analogs of natural products containing biaryl or aryl-heteroaryl motifs.

Causality: The choice of catalyst and ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often preferred as they facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step to release the product.[13] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[11][12]

// Invisible nodes for positioning labels node [shape=plaintext, style="", fontcolor="#202124"]; oa_label [label="Oxidative\nAddition"]; tm_label [label="Transmetalation"]; re_label [label="Reductive\nElimination"];

// Edges pd0 -> oa_label [arrowhead=vee, color="#4285F4"]; oa_label -> pdi [arrowhead=vee, color="#4285F4", label="R¹-X"]; pdi -> tm_label [arrowhead=vee, color="#34A853"]; tm_label -> pdii [arrowhead=vee, color="#34A853", label="R²-B(OR)₂\n+ Base"]; pdii -> re_label [arrowhead=vee, color="#5F6368"]; re_label -> pd0 [arrowhead=vee, color="#5F6368", label="R¹-R²"]; } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira, Heck, and Buchwald-Hartwig Reactions

Beyond the Suzuki coupling, other palladium-catalyzed reactions further expand the synthetic toolbox:

  • Sonogashira Coupling: Reacts this compound with terminal alkynes to introduce rigid, linear linkers, a common strategy in medicinal chemistry to probe binding pockets. This reaction typically requires a copper(I) co-catalyst.[14]

  • Heck Coupling: Forms C-C bonds with alkenes, yielding 6-alkenylindolizines. These products can serve as precursors for further transformations or as analogs of styrenyl natural products.[11]

  • Buchwald-Hartwig Amination: Creates C-N bonds by coupling with a wide range of primary or secondary amines. This is invaluable for introducing hydrogen-bond donors/acceptors and modulating the solubility and basicity of the final analog.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the synthesis of a 6-arylindolizine analog. Caution: All operations should be performed in a well-ventilated fume hood. Anhydrous and deoxygenated solvents are critical for success.

G A 1. Reagent Preparation (Inert Atmosphere) B 2. Reaction Setup (Vessel Charging) A->B C 3. Execution & Monitoring (Heating & TLC/LC-MS) B->C D 4. Reaction Work-up (Quenching & Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Materials and Reagents

Reagent/MaterialPurposeTypical Supplier
This compoundStarting MaterialCustom Synthesis / Specialty Supplier
Arylboronic AcidCoupling PartnerSigma-Aldrich, Combi-Blocks
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium CatalystStrem Chemicals, Sigma-Aldrich
K₂CO₃ or Cs₂CO₃ (anhydrous)BaseAcros Organics, Fisher Scientific
Toluene or 1,4-DioxaneAnhydrous SolventSigma-Aldrich (Sure/Seal™)
Schlenk flask / Reaction tubeReaction VesselChemglass
Nitrogen or Argon gasInert AtmosphereLocal Supplier

Step-by-Step Methodology

  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and backfilled with nitrogen or argon gas. This cycle is repeated three times to ensure an inert atmosphere.

  • Reagent Charging: Under a positive flow of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv) to the flask.

  • Catalyst Addition: Add the palladium catalyst (typically 2–5 mol%).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene/Water 10:1) via syringe. The typical concentration is 0.1 M with respect to the this compound.

  • Degassing (Optional but Recommended): The mixture can be further degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 6-arylindolizine analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Field-Proven Insights & Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert/anhydrous conditions.3. Base is not strong enough or is hydrated.1. Use a fresh batch of catalyst; consider a pre-catalyst.2. Ensure rigorous drying of glassware and use high-purity solvents.3. Use a stronger base (e.g., Cs₂CO₃); dry the base in an oven before use.
Protodeboronation of Boronic Acid Boronic acid is unstable under reaction conditions (hydrolysis).Use a boronic ester (e.g., pinacol ester) which is more stable.[12] Increase the equivalents of boronic acid to 2.0.
Formation of Homocoupled Byproducts Side reaction of the boronic acid or aryl halide.Lower the catalyst loading. Use a more sterically hindered phosphine ligand to disfavor homocoupling pathways.
Difficult Purification Product co-elutes with impurities or residual catalyst.Filter through a pad of activated carbon or a metal scavenger resin before chromatography. Re-crystallize the final product if it is a solid.

Conclusion

This compound represents a powerful and versatile platform for the synthesis of novel natural product analogs. By leveraging well-established palladium-catalyzed cross-coupling methodologies, researchers in drug discovery can rapidly generate diverse libraries of 6-substituted indolizines. The protocols and insights provided herein offer a robust starting point for exploring the chemical space around the indolizine core, paving the way for the development of next-generation therapeutic agents. The modularity of this approach allows for systematic Structure-Activity Relationship (SAR) studies, a critical component of modern medicinal chemistry.[2]

References

  • 6-Bromoindole - Chem-Impex . Chem-Impex. Available at: [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings . ACS. Available at: [Link]

  • Suzuki cross-coupling reaction . YouTube. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health (NIH). Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. Available at: [Link]

  • Study on the Synthesis of Functionalized Indolizines . ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives . International Journal of Engineering Trends and Technology. Available at: [Link]

  • Modular Syntheses of Phenanthroindolizidine Natural Products . National Institutes of Health (NIH). Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines . National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues . Royal Society of Chemistry (RSC). Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties . Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Inhibitory activities of indolizine derivatives: a patent review . National Institutes of Health (NIH). Available at: [Link]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivativ . American Chemical Society. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties . Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities . ResearchGate. Available at: [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 . Royal Society of Chemistry (RSC). Available at: [Link]

  • Synthesis of 3-Haloindolizines by Copper(II) Halide Mediated Direct Functionalization of Indolizines . American Chemical Society. Available at: [Link]

  • Research Progress in Synthesis of Indolizine Compounds . ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues . Royal Society of Chemistry (RSC). Available at: [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review . ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. Available at: [Link]

  • Bioactive indolizine derivatives . ResearchGate. Available at: [Link]

  • Natural Products in the 'Marketplace': Interfacing Synthesis and Biology . National Institutes of Health (NIH). Available at: [Link]

  • Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives . Royal Society of Chemistry (RSC). Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of organoboron compounds . SciSpace. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate. Available at: [Link]

  • Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry . eScholarship@McGill. Available at: [Link]

  • indolizine: a comprehensive review of their chemistry, synthesis and application . wjpps. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins . National Institutes of Health (NIH). Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . National Institutes of Health (NIH). Available at: [Link]

Sources

Purifying 6-Bromoindolizine: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the purification of 6-bromoindolizine using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document offers not just a step-by-step procedure but also the underlying scientific principles and practical insights to ensure a successful separation.

The Significance of Pure this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key intermediate, its purity is paramount for the successful synthesis of a wide array of functionalized molecules, including those with potential therapeutic applications. Impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with subsequent reactions and biological assays, leading to unreliable results. Column chromatography is a robust and widely used technique for the purification of such organic compounds.

Principles of Separation: Taming Polarity

The purification of this compound by column chromatography relies on the principle of differential adsorption of the compound and its impurities onto a solid stationary phase (typically silica gel) while a liquid mobile phase flows through it.

Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is a polar adsorbent. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and other polar interactions with the molecules in the mixture to be separated.

Mobile Phase: A less polar solvent or a mixture of solvents is used as the mobile phase. The choice of the mobile phase is critical for achieving good separation. A common and effective mobile phase for indolizine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

The Separation Process: As the mobile phase carrying the crude this compound mixture moves down the column, a continuous process of adsorption and desorption occurs. Compounds with higher polarity will have a stronger affinity for the polar silica gel and will therefore move down the column more slowly. Less polar compounds will spend more time in the mobile phase and will be eluted from the column more quickly. By carefully selecting the mobile phase composition, a clean separation of this compound from more polar and less polar impurities can be achieved.

Pre-Purification Analysis: The Crucial Role of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to perform Thin-Layer Chromatography (TLC) on the crude reaction mixture. TLC is a rapid and inexpensive analytical technique that provides a preview of the separation and helps in determining the optimal solvent system for the column.

The goal is to find a solvent system where the this compound spot has a retention factor (Rf) value between 0.2 and 0.4. A typical starting point for developing a TLC solvent system for indolizine derivatives is a mixture of hexane and ethyl acetate.

Experimental Protocol: Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Obtain a silica gel coated TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place a small amount of the chosen solvent system (e.g., 9:1 hexane:ethyl acetate) in a developing chamber. Place the TLC plate in the chamber, ensuring that the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Spots: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). If the spots are not UV-active, other visualization techniques such as staining with potassium permanganate or p-anisaldehyde can be used.

  • Calculate the Rf Value: The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize the Solvent System:

    • If the Rf value of the this compound spot is too low (<0.2), the solvent system is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).

    • If the Rf value is too high (>0.4), the solvent system is too polar. Increase the proportion of the non-polar solvent (hexane).

Detailed Protocol: Column Chromatography of this compound

This protocol outlines the purification of this compound using a silica gel column with a hexane/ethyl acetate gradient elution.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Table 1: Key Experimental Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides good separation for moderately polar compounds like this compound.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of a range of compounds with varying polarities, ensuring good separation of the target compound from both less polar and more polar impurities.
Column Dimensions Dependent on sample sizeA general rule of thumb is a silica gel to crude sample weight ratio of 30:1 to 100:1.
Sample Loading Dry or wet loadingDry loading is often preferred for better resolution.
Elution Gradient ElutionStarting with a low polarity mobile phase and gradually increasing the polarity.
Fraction Collection Small, uniform fractionsEnables the isolation of pure fractions and minimizes cross-contamination.

Step-by-Step Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a small layer of sand (about 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand (about 1 cm) on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent (e.g., 95:5 hexane:ethyl acetate) to the top of the column.

    • Begin collecting fractions in separate tubes or flasks.

    • Start a gradient elution by gradually increasing the polarity of the mobile phase. For example, you can increase the proportion of ethyl acetate in hexane in a stepwise manner (e.g., 95:5, 90:10, 85:15, and so on). The exact gradient will depend on the separation observed on the TLC.

    • Maintain a steady flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.

  • Monitoring the Separation:

    • Collect fractions of a consistent volume.

    • Monitor the composition of the eluted fractions by TLC. Spot a small amount from each fraction on a TLC plate and develop it in the solvent system that gave a good Rf for the product.

    • Identify the fractions containing the pure this compound.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, mass spectrometry, melting point).

Troubleshooting and Considerations

  • Streaking on TLC/Column: If the compound streaks, it may be due to overloading, or the compound being too polar for the chosen solvent system. For basic compounds like indolizines, adding a small amount of triethylamine (0.1-1%) to the eluent can sometimes improve the peak shape by neutralizing acidic sites on the silica gel.

  • Compound Instability: Some halogenated compounds can be sensitive to the acidic nature of silica gel. If decomposition is suspected, using a less acidic stationary phase like neutral alumina or deactivating the silica gel by washing it with a solvent containing a small amount of a base might be beneficial. However, for most standard purifications, regular silica gel is sufficient.

  • Poor Separation: If the separation is not adequate, a shallower gradient (smaller increases in polarity over a larger volume of solvent) or a different solvent system may be required.

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Column_Prep 2. Column Packing (Silica Gel Slurry) TLC->Column_Prep Sample_Loading 3. Sample Loading (Dry or Wet) Column_Prep->Sample_Loading Elution 4. Gradient Elution (Hexane/Ethyl Acetate) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Monitoring 6. TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling 7. Combine Pure Fractions TLC_Monitoring->Pooling Evaporation 8. Solvent Removal Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product Crude_Sample Crude this compound Crude_Sample->TLC

Caption: Workflow for the purification of this compound.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Gribble, G. W. (2010). Chapter 1 - Recent Developments in Indole Ring Synthesis—Methodology and Applications. In Advances in Heterocyclic Chemistry (Vol. 100, pp. 1-84). Academic Press. [Link]

  • Carlier, P. R. (2009). Chapter 7.2 - Six-Membered Ring Systems: Pyridine and Benzo Derivatives. In Comprehensive Organic Synthesis II (Second Edition, pp. 315-364). Elsevier. [Link]

6-Bromoindolizine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Introduction: The Strategic Value of the Indolizine Core

In the landscape of medicinal chemistry, the indolizine scaffold stands out as a "privileged" heterocyclic system.[1][2] Isomeric with the ubiquitous indole nucleus, indolizine-based compounds have garnered significant attention for their broad and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The unique electronic distribution of this fused 10-π electron aromatic system, with its bridgehead nitrogen atom, imparts distinct physicochemical properties that are advantageous for molecular recognition by biological targets.

Within the diverse family of indolizine derivatives, 6-bromoindolizine has emerged as a particularly strategic building block for the construction of novel therapeutic agents. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in drug discovery, complete with detailed experimental protocols and mechanistic insights.

Chemical Reactivity and Strategic Functionalization

The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[6] However, the true synthetic power of this compound lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex drug molecules.[7]

The choice of a palladium-catalyzed cross-coupling reaction is dictated by the desired bond formation:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl groups.

  • Sonogashira Coupling: For the introduction of alkyne moieties, creating linear extensions of the scaffold.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines, a common motif in bioactive molecules.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

The general workflow for utilizing this compound as a building block is depicted below.

G cluster_start Starting Material Synthesis cluster_functionalization Core Functionalization via Cross-Coupling cluster_discovery Drug Discovery Cascade A 2-Amino-5-bromopyridine C This compound Core A->C Tschitschibabin Reaction B α-Halo Ketone B->C D This compound C->D E Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) D->E F Sonogashira Coupling (Terminal Alkynes) D->F G Buchwald-Hartwig Amination (Amines) D->G H Heck Coupling (Alkenes) D->H I Diverse 6-Substituted Indolizine Library E->I F->I G->I H->I J High-Throughput Screening I->J K Hit Identification J->K L Lead Optimization (SAR) K->L M Drug Candidate L->M

Caption: General workflow for drug discovery using this compound.

Protocols for Synthesis and Functionalization

Protocol 1: Synthesis of the this compound Core

The synthesis of the this compound scaffold can be efficiently achieved via a modified Tschitschibabin reaction, starting from the commercially available 2-amino-5-bromopyridine.

Reaction Scheme:

G Start1 2-Amino-5-bromopyridine Intermediate Pyridinium Salt Intermediate Start1->Intermediate Start2 α-Bromoacetophenone Start2->Intermediate + Product 6-Bromo-2-phenylindolizine Intermediate->Product Base (e.g., NaHCO3), Heat

Caption: Synthesis of a this compound derivative.

Step-by-Step Protocol:

  • Pyridinium Salt Formation:

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in acetone, add a solution of an α-halo ketone (e.g., 2-bromoacetophenone, 1.1 eq) in acetone dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.

    • Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.

    Causality Note: Acetone is a suitable solvent for this step as it facilitates the dissolution of the starting materials while allowing the resulting pyridinium salt to precipitate, simplifying its isolation.

  • Cyclization to Indolizine:

    • Suspend the dried pyridinium salt in a mixture of water and ethanol.

    • Add a mild base, such as sodium bicarbonate (NaHCO₃, 3.0 eq), to the suspension.

    • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The indolizine product will often precipitate.

    • Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

    Causality Note: The base neutralizes the hydrohalic acid formed during the cyclization, driving the reaction to completion. The use of a water/ethanol mixture allows for sufficient solubility of the reactants at elevated temperatures while often promoting precipitation of the less polar indolizine product upon cooling.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed coupling of a this compound derivative with an arylboronic acid.

Reaction Scheme:

G Start1 This compound Derivative Product 6-Arylindolizine Derivative Start1->Product Start2 Arylboronic Acid Start2->Product + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Catalyst->Product

Caption: Suzuki-Miyaura coupling of a this compound.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a Schlenk flask, combine the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically potassium phosphate (K₃PO₄, 2.0 eq).[8]

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 ratio).

    Causality Note: The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. A mixed solvent system like dioxane/water is often used to dissolve both the organic substrate and the inorganic base.

  • Reaction Execution:

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting this compound is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-arylindolizine derivative.

    Causality Note: The aqueous work-up removes the inorganic salts (base and boronic acid byproducts), while the final chromatographic purification separates the desired product from any remaining starting materials and catalyst residues.

Protocol 3: Sonogashira Coupling of this compound

This protocol outlines the coupling of a this compound with a terminal alkyne.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a reaction vial, add the this compound derivative (1.0 eq), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.06 eq), and an amine base/solvent like triethylamine (Et₃N).

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add the terminal alkyne (1.5 eq) via syringe.

    Causality Note: The Sonogashira reaction typically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. Triethylamine acts as both the base and the solvent.

  • Reaction Execution:

    • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the reactivity of the substrates.

    • Monitor the reaction by TLC until completion.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove the copper catalyst.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the C-N bond formation between a this compound and an amine.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge a reaction tube with the this compound derivative (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Add a dry, degassed solvent like toluene or dioxane.

    Causality Note: The choice of ligand is critical in Buchwald-Hartwig amination and often requires screening to find the optimal one for a specific substrate combination. Bulky, electron-rich phosphine ligands are commonly used to promote the reductive elimination step. A strong base is required to deprotonate the amine in the catalytic cycle.

  • Reaction Execution:

    • Seal the reaction tube and heat the mixture to 80-110 °C.

    • Stir until the starting material is consumed as determined by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Application in Drug Discovery: A Case Study of Anticancer Agents

The utility of this compound as a building block is exemplified by the development of potent anticancer agents. A recent study detailed the synthesis of a series of 6-bromo- and 8-bromo-substituted indolizines and their evaluation against a panel of cancer cell lines.[9]

One of the most promising compounds identified was the ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid (Compound 5c ). This compound demonstrated significant cytostatic and cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, glioblastoma, melanoma, and renal cancer.[9]

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound core has provided valuable insights into the structure-activity relationships for anticancer activity.

CompoundR Group at 6-positionR' Group at 3-positionCancer Cell LineActivity (GI₅₀, µM)
5a BrBenzoylSNB-75 (CNS)>100
5b Br4-FluorobenzoylSNB-75 (CNS)1.95
5c Br4-CyanobenzoylSNB-75 (CNS)0.53
5d Br4-MethylbenzoylSNB-75 (CNS)46.6
5e Br4-MethoxybenzoylSNB-75 (CNS)1.83

Data adapted from reference[9]. GI₅₀ is the concentration required to inhibit cell growth by 50%.

Key SAR Observations:

  • Substitution at the 3-position is critical: The nature of the benzoyl substituent at the 3-position significantly impacts anticancer activity.

  • Electron-withdrawing groups enhance potency: The introduction of a cyano group at the para-position of the benzoyl ring (Compound 5c ) resulted in the most potent compound in the series. In contrast, an electron-donating methyl group (Compound 5d ) led to a dramatic decrease in activity.

  • Halogen substitution is beneficial: A fluorine atom at the para-position (Compound 5b ) also conferred high potency.

These findings suggest that the electronic properties of the substituent at the 3-position play a crucial role in the compound's interaction with its biological target. The 6-bromo position serves as an essential anchor for further diversification to explore other regions of the target's binding pocket. For instance, it has been shown that substitution at the C6 position of indolylquinolinones can improve their affinity for Chek1 kinase, a target in cancer therapy.[1][10]

Broader Therapeutic Potential

Beyond cancer, the indolizine scaffold is being investigated for a range of other therapeutic applications. The ability to functionalize the 6-position of the indolizine core opens up possibilities for developing novel agents for:

  • Anti-inflammatory diseases: Indolizine derivatives have been reported to possess anti-inflammatory properties.[3][11]

  • Infectious diseases: The scaffold has shown promise in the development of antimicrobial and antiviral agents.[5][9]

  • Kinase Inhibition: The indolizine core can serve as a scaffold for the design of inhibitors of various kinases, which are implicated in a multitude of diseases.[1][10][12]

Conclusion

This compound is a high-value building block for drug discovery, offering a synthetically tractable platform for the generation of diverse molecular libraries. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around a privileged heterocyclic core. The successful development of potent this compound-based anticancer agents highlights the potential of this scaffold. As our understanding of the medicinal chemistry of indolizines continues to grow, this compound is poised to play an increasingly important role in the discovery of next-generation therapeutics.

References

  • Huang, S., Garbaccio, R. M., Fraley, M. E., Steen, J., Kreatsoulas, C., Hartman, G., ... & Reilly, M. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912.
  • Nagaki, A., Yamada, S., Doi, M., Tomida, Y., Takabayashi, N., & Yoshida, J. I. (n.d.). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. The Royal Society of Chemistry.
  • Shaei Huang, Robert M Garbaccio, Mark E Fraley, Justin Steen, Constantine Kreatsoulas, George Hartman, Steve Stirdivant, Bob Drakas, Keith Rickert, Eileen Walsh, Kelly Hamilton, Carolyn A Buser, James Hardwick, Xianzhi Mao, Marc Abrams, Steve Beck, Weikang Tao, Rob Lobell, Laura Sepp-Lorenzino, Youwei Yan, Mari Ikuta, Joan Zugay Murphy, Vinod Sardana, Sanjeev Munshi, Lawrence Kuo, Michael Reilly, Elizabeth Mahan. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-12.
  • Srinivas, B., Sridhar, B., & Reddy, P. S. N. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 2(11), 2777-2785.
  • Chander, S., Kumar, V., & Kumar, V. (2018). Indolizine derivatives: Recent advances and potential pharmacological activities. Indo American Journal of Pharmaceutical Sciences, 5(5), 3465-3475.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Shafaei, Z., Gholivand, K., Ghorbani, M., Marandi, G., Esmati, S., & Al-Harrasi, A. (2021). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Pharmaceutical Chemistry Journal, 55(4), 374-383.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Unknown. (n.d.). Synthesis of 2,5-dibromopyridine. Google Patents.
  • Heck, R. F., Negishi, E. I., & Suzuki, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Unknown. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Anizon, F., Giraud, F., Giraud, F., Moreau, P., & Sancelme, M. (2015). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry, 92, 795-806.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(21), 6588.
  • Shafaei, Z., Gholivand, K., Ghorbani, M., Marandi, G., Esmati, S., & Al-Harrasi, A. (2021). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 20(2), 265-278.
  • Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., & Ali, S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Sperry, J., & Wright, D. L. (2005). The application of multicomponent reactions in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Goud, E. V., Kumar, A., & Singh, O. M. (2018). Indolizine-a-privileged-biological-scaffold. Der Pharma Chemica, 10(1), 108-121.
  • Unknown. (n.d.). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Retrieved from [Link]

  • Heck, R. F., Negishi, E. I., & Suzuki, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Katritzky, A. R., & Rachwal, S. (1996). Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Chemical Reviews, 96(4), 1359-1410.
  • Krasnikov, V. V., Sharipova, A. A., Fazylov, S. D., Nurkenov, O. A., & Seilkhanov, T. M. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 29(23), 5406.
  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 225-231.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 6-Bromoindolizine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-bromoindolizine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this specific transformation. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

The indolizine scaffold is a unique nitrogen-containing heterocycle with a 10-π electron aromatic system, making it an attractive building block in medicinal chemistry and materials science. However, its distinct electronic properties can present challenges in palladium-catalyzed cross-coupling reactions. This guide will address these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

My Suzuki coupling of this compound is giving a very low yield or failing completely. Where should I start troubleshooting?

Initial Diagnostic Checklist:

  • Inert Atmosphere: The Suzuki coupling catalytic cycle involves air-sensitive Pd(0) species. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). This involves properly drying your glassware and using degassed solvents.

  • Reagent Quality:

    • This compound: Verify the purity of your starting material. Impurities can inhibit the catalyst.

    • Boronic Acid/Ester: Boronic acids are prone to dehydration to form cyclic boroxines and can undergo protodeboronation (loss of the boron group). Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).

    • Solvent: Use anhydrous, high-purity solvents. Water content can affect the reaction, although in some cases, a controlled amount of water is beneficial.

    • Base: Ensure your base is finely powdered and dry. Some bases, like K₂CO₃, can be activated by heating under vacuum before use.

  • Catalyst and Ligand: Check the age and storage conditions of your palladium source and phosphine ligand. Phosphine ligands can be sensitive to air and moisture.

If these initial checks do not resolve the issue, we will delve into more specific aspects of the reaction components and conditions.

Deep Dive Troubleshooting

Q1: I'm observing significant amounts of debrominated indolizine (indolizine) and/or homocoupled biaryl product from my boronic acid. What's causing these side reactions and how can I prevent them?

These are two of the most common side reactions in Suzuki couplings. Understanding their mechanisms is key to mitigating them.

  • Debromination (Proto-dehalogenation): This occurs when the this compound is converted to indolizine. This side reaction can be promoted by the presence of water or other protic sources in the reaction mixture.

  • Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can oxidize the palladium catalyst.

Troubleshooting Strategies:

Problem Potential Cause(s) Recommended Solution(s)
Debromination 1. Presence of protic impurities (e.g., water in solvents or reagents).2. Inefficient oxidative addition or slow transmetalation, allowing for side reactions.1. Ensure all reagents and solvents are rigorously dried and degassed.[1]2. Use a stronger base or a different solvent system to promote the desired catalytic cycle.3. Increase the concentration of the boronic acid to favor the cross-coupling pathway.
Homocoupling 1. Presence of oxygen in the reaction atmosphere.2. Decomposition of the boronic acid.3. Inefficient transmetalation.1. Thoroughly degas all solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]2. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.3. Optimize the base and solvent to facilitate the transmetalation step.

Below is a workflow to guide you through minimizing these side reactions:

Caption: Troubleshooting workflow for debromination and homocoupling side reactions.

Q2: My reaction is sluggish or stalls at partial conversion. Could the indolizine nitrogen be interfering with the catalyst?

Yes, this is a very likely scenario. Nitrogen-containing heterocycles like indolizine can act as ligands for the palladium center, leading to catalyst inhibition or deactivation. The lone pair on the nitrogen can coordinate to the palladium, forming off-cycle, catalytically inactive species.

Understanding the Catalytic Cycle and Potential Inhibition:

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The indolizine nitrogen can interfere at various stages.

Suzuki_Cycle_Inhibition cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Catalyst Inhibition Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd InactivePd Inactive Pd-Indolizine Complex Pd(0)L2->InactivePd Coordination Pd(II)Complex Ar-Pd(II)-X(L2) Intermediate OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Complex->InactivePd Coordination DiarylPd(II) Ar-Pd(II)-Ar'(L2) Intermediate Transmetalation->DiarylPd(II) RedElim Reductive Elimination DiarylPd(II)->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX This compound ArX->OxAdd ArB(OR)2 Boronic Acid/Ester ArB(OR)2->Transmetalation Base Base Base->Transmetalation Indolizine Indolizine Substrate or Product Indolizine->InactivePd

Caption: The Suzuki-Miyaura catalytic cycle with potential inhibition by the indolizine nitrogen.

Strategies to Overcome Catalyst Inhibition:

  • Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands can help to prevent the coordination of the indolizine nitrogen to the palladium center. These ligands stabilize the catalytically active species and promote the desired reaction pathway.

    • Recommended Ligands: Consider switching from common ligands like PPh₃ to more specialized ones such as SPhos, XPhos, or RuPhos. These have demonstrated efficacy in couplings with challenging heterocyclic substrates.

  • Catalyst Precursor: The choice of palladium precursor can also influence the outcome. While Pd(PPh₃)₄ is commonly used, it may not be optimal for this system. Pre-catalysts that readily form the active Pd(0) species in the presence of a suitable ligand can be more effective.

    • Recommended Pre-catalysts: Try using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky phosphine ligand.

  • Temperature Optimization: Increasing the reaction temperature can sometimes help to overcome catalyst inhibition by promoting the dissociation of the inhibitory indolizine ligand from the palladium center. However, be mindful that higher temperatures can also lead to increased side reactions. A careful temperature screen is recommended.

Q3: I've tried several conditions and my yield is still not satisfactory. What specific, experimentally validated protocols can I use as a starting point for the Suzuki coupling of this compound?

While literature specifically on the Suzuki coupling of this compound is not extensive, we can draw valuable insights from successful couplings on the related indolizine core and other N-heterocycles. A promising starting point is based on conditions reported for the C-3 arylation of indolizines, which can be adapted for the C-6 position.[1][3]

Recommended Starting Protocol:

Parameter Recommendation Rationale
Palladium Source PdCl₂(PPh₃)₂ (5 mol%)A reliable Pd(II) precursor that is readily reduced in situ.
Ligand PPh₃ (comes with the precatalyst)A standard ligand. If yields are low, consider adding a more specialized ligand (see below).
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately strong bases that are effective in many Suzuki couplings.[4]
Solvent Dioxane/H₂O (4:1) or DME/H₂O (4:1)A polar aprotic solvent system often enhances the solubility of reagents and facilitates the reaction.
Temperature 85-100 °CA typical temperature range for Suzuki couplings of aryl bromides.
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation and side reactions.

Step-by-Step Experimental Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add the degassed solvent (Dioxane/H₂O or DME/H₂O).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and any additional ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Further Optimization:

If the initial yield is low, consider the following modifications:

  • Ligand Screening: Replace PPh₃ with a more electron-rich and bulky ligand like SPhos or XPhos (typically in a 1:2 Pd:Ligand ratio).

  • Base Screening: Try a stronger base like Cs₂CO₃ or a weaker base like NaHCO₃, depending on the nature of your substrates.

  • Solvent Screening: Explore other solvent systems such as toluene, DMF, or NMP. For C-3 arylation of indolizines, NMP has been shown to be effective.[1][3]

References

  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. Available at: [Link]

  • Chauhan, S. S., & Sahoo, A. K. (2018). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 16(31), 5674–5678. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Ghanem, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, Royal College of Surgeons in Ireland]. e-publications@RCSI. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, J., Wang, H., He, C., Chen, H., & Zhang, H. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(4), 1464-1473. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). C–H borylation of 5, 6 and 9 followed by Suzuki–Miyaura cross coupling reactions. [Image]. Available at: [Link]

  • Gulevskaya, A. V., & Gribanov, P. S. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters, 14(8), 2058–2061. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Gulevskaya, A. V., & Gribanov, P. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(27), 6358–6388. Available at: [Link]

  • Gulevskaya, A. V., & Gribanov, P. S. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. ACS Publications. Available at: [Link]

  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. Available at: [Link]

  • Wang, D. H., & Wasa, M. (2014). Direct and site-selective Pd(ii)-catalyzed C-7 arylation of indolines with arylsilanes. Chemical Communications, 50(99), 15726–15729. Available at: [Link]

  • Hocek, M., & Tloustova, E. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Collection of Czechoslovak Chemical Communications, 67(8), 1158-1176. Available at: [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. Available at: [Link]

  • Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. Organometallics, 41(22), 3349–3359. Available at: [Link]

  • ResearchGate. (n.d.). Direct Palladium-Catalyzed C-3 Arylation of Indoles. Retrieved from [Link]

  • Pinto, S. C., Fernandes, C., & da Silva, F. C. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(15), 5828. Available at: [Link]

Sources

Technical Support Center: Strategies to Mitigate Hydrodehalogenation of 6-Bromoindolizine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the functionalization of 6-bromoindolizine. The indolizine scaffold is a privileged heterocycle in medicinal chemistry and materials science, but its derivatization via modern cross-coupling methods is frequently complicated by a significant side reaction: hydrodehalogenation. This process, where the bromine atom is replaced by hydrogen, reduces the yield of the desired product and introduces a difficult-to-remove impurity.

This document provides a structured troubleshooting guide and in-depth FAQs to diagnose and solve this common issue. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section is formatted as a direct Q&A to address the most pressing issues encountered during experimentation.

Q1: I am performing a Suzuki-Miyaura coupling with this compound and observing over 50% formation of the parent indolizine. Where should I start my investigation?

A: The primary factor to investigate is your catalyst system , specifically the interplay between the palladium precursor and the ancillary ligand. Hydrodehalogenation is a common competing pathway in palladium-catalyzed cross-coupling reactions.[1][2] The outcome of the reaction is often determined by the kinetic balance between the desired reductive elimination step (forming the C-C bond) and the undesired hydrodehalogenation pathway.

Your choice of ligand is the most powerful tool to influence this balance. Standard, less-donating ligands like triphenylphosphine (PPh₃) can lead to sluggish reductive elimination, giving the organopalladium intermediate more time to undergo side reactions.

Initial Action: Switch from a general-purpose ligand like PPh₃ to a more specialized, electron-rich, and sterically hindered phosphine ligand or an N-heterocyclic carbene (NHC). These advanced ligands are designed to accelerate the key steps of the catalytic cycle.[3][4]

Q2: You mentioned specialized ligands. Which ones are recommended for sensitive, electron-rich heterocycles like indolizine to minimize hydrodehalogenation?

A: For electron-rich systems prone to side reactions, ligands that promote rapid reductive elimination are essential. The strong σ-donating character of modern biarylphosphine ligands and NHCs stabilizes the palladium center and accelerates the final, product-forming step.[4] This makes the desired coupling kinetically more favorable than the hydrodehalogenation pathway.

Consider screening the following classes of ligands:

  • Buchwald-type Biarylphosphines: These are often the first choice for challenging couplings. They possess the ideal balance of steric bulk and electron-donating ability.

  • N-Heterocyclic Carbenes (NHCs): NHCs form very strong bonds with palladium, creating highly stable and active catalysts that can resist decomposition pathways.[3][4][5]

Below is a table summarizing recommended ligands to screen.

Table 1: Recommended Ligands for Suppressing Hydrodehalogenation
Ligand ClassExample LigandsKey Feature
Biarylphosphines S-Phos, RuPhos, XPhos, JohnPhosSterically demanding and strongly electron-donating; accelerates reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, IMesForms highly stable Pd-NHC complexes, promoting catalyst longevity and efficiency.[3][5]
Ferrocenylphosphines dppf (less effective but common)Can be effective but often superseded by modern biarylphosphines for difficult substrates.[6]

Q3: I've switched to S-Phos as a ligand, and the hydrodehalogenation has decreased but is still significant. Could my solvent be the source of the unwanted hydrogen?

A: Absolutely. The solvent can play a direct role as a hydrogen atom donor. Ethereal solvents, while common, can be problematic.

  • Dioxane and Tetrahydrofuran (THF): These are known to be potential hydrogen sources, especially at elevated temperatures. Hydrodehalogenation is often more pronounced in these solvents compared to less reactive alternatives.[7]

  • Protic Solvents (e.g., i-PrOH, H₂O): While sometimes used as co-solvents, alcohols and water are direct sources of protons and can facilitate the hydrodehalogenation cascade, particularly with certain bases.[8]

Recommended Action: Switch to a non-polar, aprotic solvent. Toluene is an excellent first choice, as it is far less likely to act as a hydrogen donor.[7] Other alternatives include CPME (cyclopentyl methyl ether) or t-amyl alcohol.

Q4: How does my choice of base impact the formation of the hydrodehalogenated byproduct?

A: The base is crucial for activating the organoboron species in Suzuki couplings, but its strength and nature can tip the reaction towards undesired pathways.[9][10]

  • Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) can sometimes accelerate catalyst decomposition or side reactions, especially if the reductive elimination step is slow.[2]

  • Milder, inorganic bases are often a better choice for sensitive substrates. They provide sufficient activity for the main cycle while minimizing side reactions.

Recommended Bases:

  • Potassium Phosphate (K₃PO₄): An excellent, moderately strong base that is highly effective in many Suzuki couplings.

  • Potassium Carbonate (K₂CO₃): A milder base, useful when dealing with substrates that are sensitive to stronger bases.

Part 2: In-Depth FAQs

FAQ 1: What is the proposed mechanism for hydrodehalogenation in a palladium-catalyzed cross-coupling cycle?

A: Hydrodehalogenation is a parasitic reaction that intercepts a key intermediate in the primary catalytic cycle. The diagram below illustrates the desired Suzuki-Miyaura pathway in competition with the hydrodehalogenation side reaction. The critical juncture is the Ar-Pd(II)-X intermediate formed after oxidative addition. This intermediate can either proceed through the desired transmetalation step or be diverted into the hydrodehalogenation pathway.

Caption: Competing catalytic pathways for this compound.

FAQ 2: Are there any intrinsic properties of the indolizine ring that make it more susceptible to this side reaction?

A: Yes. Indolizine is a non-classical aromatic heterocycle with a high degree of π-electron density.[11] This electron-rich nature can influence the stability and reactivity of the organopalladium intermediates. The C-Br bond at the 6-position is on the six-membered ring, which is electronically distinct from the five-membered ring. The electron-richness of the overall system can facilitate oxidative addition but may not sufficiently accelerate the subsequent steps, allowing more time for competing pathways like hydrodehalogenation to occur.

FAQ 3: I have optimized my ligand, solvent, and base for a Suzuki reaction, but the results are still unsatisfactory. What other cross-coupling methods should I consider for this compound?

A: If Suzuki-Miyaura coupling proves intractable, consider changing the organometallic partner. Different coupling reactions have distinct mechanisms and sensitivities.

  • Stille Coupling (Organostannanes): Stille coupling is often less sensitive to the choice of base and can be performed under very mild conditions. The primary drawback is the toxicity and removal of tin byproducts. However, for complex substrates, it can be highly effective where Suzuki coupling fails.

  • Negishi Coupling (Organozincs): Organozinc reagents are more reactive than organoboranes, which can lead to faster transmetalation. This increased rate can help the desired pathway outcompete hydrodehalogenation. The main challenge is the preparation and handling of the moisture-sensitive organozinc reagents.

  • Hiyama Coupling (Organosilanes): This is a less common but powerful alternative that uses organosilanes and requires an activator (e.g., fluoride). It offers a non-toxic alternative to Stille coupling.

Part 3: Experimental Protocol

This section provides a robust starting point for minimizing hydrodehalogenation during the Suzuki-Miyaura coupling of this compound.

Protocol 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound

Objective: To couple this compound with an arylboronic acid while minimizing the formation of the indolizine byproduct.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • S-Phos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial under an inert atmosphere (glovebox), pre-mix the Pd(OAc)₂ and S-Phos in a small amount of toluene for 15-20 minutes. This allows for the formation of the active catalytic species.

  • Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask, followed by the pre-mixed catalyst solution via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of this compound and the formation of both the desired product and the indolizine byproduct.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This protocol provides a strong, evidence-based starting point. Further optimization of temperature and reagent stoichiometry may be required for specific substrates.

Part 4: Troubleshooting Flowchart

For a logical approach to problem-solving, follow the workflow below.

G start Start: High Hydrodehalogenation Observed q1 Is your ligand PPh₃ or another general purpose ligand? start->q1 a1 Action: Switch to a Buchwald ligand (e.g., S-Phos) or an NHC (e.g., IPr) q1->a1 Yes q2 Are you using Dioxane, THF, or a protic solvent? q1->q2 No a1->q2 a2 Action: Switch to an aprotic, non-polar solvent like Toluene q2->a2 Yes q3 Are you using a very strong base like NaOtBu? q2->q3 No a2->q3 a3 Action: Switch to a milder inorganic base like K₃PO₄ or K₂CO₃ q3->a3 Yes end Problem Solved: Yield Optimized q3->end No a3->end

Caption: A logical workflow for troubleshooting hydrodehalogenation.

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092. [Link]

  • Maleczka, R. E., & Ghosh, B. (2014). Catalytic Hydrodehalogenation Reactions. In Organic Reactions (pp. 1-150). John Wiley & Sons, Inc. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Cravotto, G., & Cintas, P. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(9), 1096. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of organic chemistry, 69(9), 3173–3180. [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions. YouTube. [Link]

  • Foley, D. A., et al. (2021). Deciphering complexity in Pd-catalyzed cross-couplings. Nature Communications, 12(1), 414. [Link]

  • Chernyak, D., & Gevorgyan, V. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(27), 6401-6418. [Link]

  • Fitzarr. (2019). Comment on "significant dehalogenation in stille coupling". Reddit. [Link]

  • Chupakhin, O. N., & Gevorgyan, V. (2008). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic letters, 10(5), 757–760. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Marion, N., & Nolan, S. P. (2007). N-Heterocyclic Carbenes in Palladium Catalysis. Angewandte Chemie International Edition, 46(16), 2750-2752. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 15(3), 665-671. [Link]

  • Adrio, J., & Carretero, J. C. (2011). Recent Synthetic Developments and Reactivity of Aromatic Indolizines. Chemical Society Reviews, 40(9), 4783-4809. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 20(1), 17-31. [Link]

  • Abbiati, G., et al. (2003). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 8(11), 808-818. [Link]

  • Reddy, V. P., et al. (2021). Palladium-Catalyzed Difunctionalization of Alkenes by Relay Coupling with Propargylic Pyridines: Synthesis of Indolizine and Indolizinone-Containing Bisheterocycles. The Journal of Organic Chemistry, 86(24), 17929-17942. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist’s Perspective. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Campora, J., & Palma, P. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 8(10), 457. [Link]

  • Roy, S. A., et al. (2020). The one-pot, palladium catalyzed synthesis of indolizines. Chemical Communications, 56(82), 12349-12352. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]

  • Guchhait, S. K., et al. (2022). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. Molecules, 27(19), 6523. [Link]

  • Wang, Z., et al. (2014). Fine Tuning of Chiral Bis(N-heterocyclic carbene) Palladium Catalysts for Asymmetric Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 33(18), 4854-4861. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Fairlamb, I. J. S. (2009). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 38(11), 3145-3158. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International ed. in English), 46(16), 2750–2752. [Link]

  • Viciu, M. S., et al. (2004). A mechanistic investigation of hydrodehalogenation using ESI-MS. Journal of the American Chemical Society, 126(15), 4946-4951. [Link]

Sources

Technical Support Center: Sonogashira Coupling of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling of 6-bromoindolizine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges that can arise when working with the electron-rich indolizine scaffold.

Introduction to the Challenges with this compound

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] While versatile, its application to specific heterocyclic systems like this compound requires careful consideration of potential side reactions. The inherent electron-rich nature of the indolizine ring and the presence of the nitrogen heteroatom can lead to unique challenges not always encountered with simpler aromatic systems. This guide will address these specific issues, providing both mechanistic explanations and practical solutions.

Troubleshooting Guide: Navigating Common Side Reactions

This section is formatted in a question-and-answer style to directly address issues you may be observing in your experiments.

Question 1: I'm observing a significant amount of a dimeric alkyne byproduct and my starting material is being consumed. What is happening and how can I prevent it?

Answer:

You are likely observing the Glaser-Hay homocoupling of your terminal alkyne. This is one of the most common side reactions in copper-co-catalyzed Sonogashira couplings.[2]

Causality: The copper(I) cocatalyst, essential for the activation of the alkyne, can also catalyze its oxidative dimerization in the presence of oxygen. The proposed mechanism involves the formation of a copper acetylide, which then undergoes oxidation and dimerization to yield a 1,3-diyne.

Visualizing the Problem:

Glaser_Coupling Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I), Base Sonogashira_Product Desired Sonogashira Product Alkyne->Sonogashira_Product + this compound, Pd(0)/Cu(I), Base Cu_I Cu(I) Catalyst Cu_I->Sonogashira_Product Base Base Base->Sonogashira_Product Oxygen O₂ (Air) Dimer Diyne Homocoupling Product (R-C≡C-C≡C-R) Cu_Acetylide->Dimer + O₂ Bromoindolizine This compound Bromoindolizine->Sonogashira_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Sonogashira_Product Catalyst_Inhibition Pd_Active Active Pd(0) Catalyst Inhibited_Complex Inhibited Pd-Indolizine Complex Pd_Active->Inhibited_Complex Coordination of Indolizine Nitrogen Catalytic_Cycle Productive Catalytic Cycle Pd_Active->Catalytic_Cycle Desired Pathway Indolizine This compound Inhibited_Complex->Pd_Active Reversible, but can be kinetically trapped

Caption: Catalyst inhibition by the indolizine nitrogen.

Solutions:

  • Ligand Choice: Employing bulkier phosphine ligands can disfavor the coordination of the indolizine nitrogen through steric hindrance. Consider switching from PPh₃ to ligands such as P(t-Bu)₃ or using N-heterocyclic carbene (NHC) ligands, which can be more robust.

  • Temperature Optimization: Increasing the reaction temperature can sometimes provide enough energy to overcome the energy barrier for the dissociation of the indolizine from the palladium center, allowing the catalyst to re-enter the catalytic cycle.

  • Catalyst Loading: As a last resort, a modest increase in the palladium catalyst loading can compensate for the portion of the catalyst that is inhibited.

Question 3: I'm observing the formation of indolizine (without the bromine) as a byproduct. What is this side reaction?

Answer:

You are observing protodebromination , a common side reaction in cross-coupling chemistry, especially with electron-rich aryl halides.

Causality: This side reaction involves the cleavage of the C-Br bond and its replacement with a C-H bond. While the exact mechanism can be complex and dependent on the specific reaction conditions, it can be promoted by the presence of a hydrogen source (e.g., trace water, the amine base, or the solvent) and can occur through various pathways involving the palladium catalyst.

Solutions:

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Using freshly distilled solvents and drying the amine base over a suitable drying agent can minimize this side reaction.

  • Choice of Base: A bulkier, non-coordinating amine base may be less prone to participating in protodebromination pathways.

  • Reaction Time: Monitor your reaction by TLC or LC-MS. Prolonged reaction times, especially after the consumption of the alkyne, can lead to an increase in protodebromination.

Frequently Asked Questions (FAQs)

  • What are the recommended starting conditions for a Sonogashira coupling of this compound?

    A good starting point, based on protocols for similar nitrogen heterocycles like 3-bromopyridines, would be:

    • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • Co-catalyst: CuI (5-10 mol%)

    • Ligand: PPh₃ (if not using a pre-formed complex)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPEA)

    • Solvent: A polar aprotic solvent like DMF or THF

    • Temperature: 80-100 °C

    • Atmosphere: Inert (Argon or Nitrogen)

  • Is a copper co-catalyst always necessary?

    No, copper-free Sonogashira couplings are well-established. They are particularly useful for avoiding Glaser-Hay homocoupling. However, they may require higher temperatures, different ligands (e.g., bulky phosphines or NHCs), and sometimes a different base.

  • How does the electronic nature of the alkyne affect the reaction?

    Electron-withdrawing groups on the alkyne can increase its acidity, facilitating the formation of the copper acetylide and potentially accelerating the reaction. Conversely, very bulky alkynes may require more sterically demanding phosphine ligands on the palladium catalyst to achieve good yields.

  • Can I use a pre-catalyst like Pd(OAc)₂?

    Yes, Pd(OAc)₂ can be used as a pre-catalyst in combination with a suitable phosphine ligand. The Pd(II) will be reduced in situ to the active Pd(0) species.

Experimental Protocol: Optimized Sonogashira Coupling of this compound

This protocol is a recommended starting point and may require optimization for your specific alkyne.

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by anhydrous triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow:

Sonogashira_Workflow A 1. Assemble Reagents (this compound, Pd/Cu catalysts) in a flame-dried Schlenk flask B 2. Inert Atmosphere (Evacuate and backfill with Argon) A->B C 3. Add Solvents and Reagents (Anhydrous THF, Et₃N, Alkyne) B->C D 4. Reaction (Heat to 80°C, monitor by TLC/LC-MS) C->D E 5. Workup (Quench, extract, wash, dry) D->E F 6. Purification (Column Chromatography) E->F G Final Product (6-Alkynylindolizine) F->G

Caption: General workflow for the Sonogashira coupling of this compound.

References

  • Sonogashira Coupling. YouTube, 2019. Available at: [Link].

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link].

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. Available at: [Link].

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available at: [Link].

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org, 2017. Available at: [Link].

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link].

Sources

Technical Support Center: Optimizing Catalyst Loading for the 6-Bromoindolizine Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Heck reaction, with a specialized focus on the coupling of 6-bromoindolizine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, scientifically grounded solutions to help you optimize your reaction conditions, particularly concerning catalyst loading.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?

Low yields in the Heck reaction of this compound can arise from several issues. The most common culprits are catalyst deactivation, suboptimal reaction conditions, and the purity of your starting materials. The indolizine nitrogen atom can potentially coordinate to the palladium catalyst, leading to inhibition.[1] Furthermore, problems with ligand stability, solvent purity, and the choice of base can all adversely affect the reaction's efficiency.

Q2: I'm observing the formation of palladium black in my reaction. What does this signify, and how can I prevent it?

The appearance of palladium black is a clear indicator of catalyst deactivation, resulting from the aggregation of Pd(0) species.[1] This is often triggered by high temperatures, the absence of a suitable stabilizing ligand, or the presence of impurities in the reaction mixture.[1] To mitigate this, consider the following:

  • Utilize a Stabilizing Ligand: Phosphine ligands are crucial for stabilizing the active Pd(0) catalyst and preventing aggregation.[1]

  • Moderate Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[1]

  • Ensure Reagent and Solvent Purity: Impurities and oxygen can lead to catalyst deactivation. It is highly recommended to degas solvents by sparging with an inert gas like argon or nitrogen.[1]

Q3: How does the choice of palladium precursor and ligand affect catalyst loading optimization?

The selection of the palladium source and ligand is critical. While Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) can be used directly, Pd(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) are more common.[2][3] These Pd(II) sources must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[2][4] The efficiency of this reduction can be influenced by the ligands and other reaction components.[5]

Bulky, electron-rich phosphine ligands are often necessary for coupling sterically hindered or electron-rich substrates.[6] They promote the desired reactivity and prevent catalyst deactivation.[6] The ratio of ligand to palladium is also a key parameter to optimize, as an excess of certain ligands can inhibit the reaction by forming coordinatively saturated metal complexes.[2][7]

Q4: What is a typical starting point for catalyst loading, and how low can I realistically go?

A common starting point for catalyst loading in Heck reactions is in the range of 1-5 mol% of the palladium catalyst with respect to the limiting reagent (typically the aryl halide).[8] However, with proper optimization of ligands and reaction conditions, it is often possible to achieve high yields with significantly lower catalyst loadings, sometimes as low as 0.1 mol% or even in the parts-per-million (ppm) range for highly active catalytic systems.[9] The goal of optimization is to find the lowest catalyst loading that provides a good yield in a reasonable timeframe, thus improving the economic and environmental profile of the reaction.

Q5: Could the this compound substrate itself be problematic?

Yes, heteroaromatic substrates like indolizine derivatives can sometimes act as catalyst poisons. The nitrogen atom in the indolizine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1] Ensuring the high purity of the this compound through techniques like recrystallization or column chromatography is crucial to minimize potential inhibition.

Troubleshooting Guide

Issue 1: Inconsistent reaction yields despite using the same protocol.

Possible Cause: This often points to issues with reagent purity or reaction setup consistency.

Troubleshooting Steps:

  • Re-purify Starting Materials: Ensure the this compound, alkene, and base are of high purity.

  • Solvent Quality: Use freshly distilled or anhydrous grade solvents. Degas the solvent thoroughly before use to remove dissolved oxygen.

  • Inert Atmosphere: Ensure a rigorously maintained inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[10] Even small amounts of oxygen can contribute to catalyst deactivation.

  • Consistent Stirring: Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.[10]

Issue 2: Reaction stalls before reaching completion.

Possible Cause: Catalyst deactivation during the reaction is a likely cause.

Troubleshooting Steps:

  • Lower Reaction Temperature: High temperatures can lead to faster catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.

  • Ligand Choice: The chosen ligand may not be robust enough for the reaction conditions. Consider screening other ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), which are known for their high thermal stability.[11]

  • Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.

Issue 3: Formation of undesired side products.

Possible Cause: Side reactions can occur due to various factors, including incorrect regioselectivity or isomerization of the alkene.

Troubleshooting Steps:

  • Ligand and Solvent Effects: The regioselectivity of the Heck reaction can be influenced by the ligand and the polarity of the solvent.[11] Experiment with different ligand/solvent combinations to favor the desired product.

  • Base Selection: The choice of base can impact the reaction pathway. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate).[3] A screening of different bases may be necessary.

  • Control of β-Hydride Elimination: The formation of alkene isomers can sometimes be suppressed by the addition of certain salts, which can facilitate the desired reductive elimination step.[7]

Experimental Protocols

Protocol 1: General Procedure for the Heck Reaction of this compound

This protocol provides a starting point for the reaction. Optimization of specific parameters will be necessary.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired alkene (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.[10]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., DMF, DMAc, or acetonitrile) via syringe.[6]

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃) in the reaction solvent. Add the appropriate volume of this solution to the reaction flask via syringe to achieve the desired catalyst loading.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously.[10]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.[10]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Systematic Optimization of Catalyst Loading

This workflow outlines a methodical approach to finding the optimal catalyst concentration.

  • Establish a Baseline: Run the reaction with a standard catalyst loading (e.g., 2 mol% Pd(OAc)₂ with 4 mol% PPh₃) to establish a baseline yield and reaction time.

  • Serial Dilution of Catalyst: Set up a series of parallel reactions, systematically decreasing the catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%). Keep all other parameters (temperature, concentrations, solvent, base) constant.

  • Analyze and Compare: After a fixed reaction time, quench all reactions and analyze the yield of each.

  • Identify the Optimal Range: Determine the lowest catalyst loading that provides an acceptable yield within a practical timeframe.

  • Further Refinement (Optional): Once an optimal range is identified, you can perform finer adjustments within that range to pinpoint the ideal loading.

Data Presentation

Table 1: Example of Catalyst Loading Optimization Data
EntryPd(OAc)₂ (mol%)Ligand (mol%)Time (h)Yield (%)Turnover Number (TON)
12.04.0129547.5
21.02.0129292
30.51.01285170
40.10.22478780
50.050.124651300

Turnover Number (TON) = (moles of product) / (moles of catalyst)

Visualizations

The Heck Catalytic Cycle

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ar-X Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L_n)->Alkene Coordination Ar-Pd(II)-X(L_n)(Alkene) Ar-Pd(II)-X(L_n)(Alkene) Alkene Coordination->Ar-Pd(II)-X(L_n)(Alkene) Alkene Migratory Insertion Migratory Insertion Ar-Pd(II)-X(L_n)(Alkene)->Migratory Insertion R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Migratory Insertion->R-Pd(II)-X(L_n) Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)-X(L_n)->Beta-Hydride Elimination H-Pd(II)-X(L_n)(Product) H-Pd(II)-X(L_n)(Product) Beta-Hydride Elimination->H-Pd(II)-X(L_n)(Product) Reductive Elimination Reductive Elimination H-Pd(II)-X(L_n)(Product)->Reductive Elimination Reductive Elimination->Pd(0)L_n Base, -HBX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Heck Reaction Check_Purity Verify Purity of This compound & Alkene Start->Check_Purity Check_Inertness Ensure Rigorous Inert Atmosphere Check_Purity->Check_Inertness Optimize_Base Screen Different Bases (e.g., K2CO3, Et3N) Check_Inertness->Optimize_Base Optimize_Solvent Screen Solvents (DMF, DMAc, ACN) Optimize_Base->Optimize_Solvent Optimize_Ligand Screen Ligands (e.g., PPh3, P(t-Bu)3, NHCs) Optimize_Solvent->Optimize_Ligand Optimize_Temp Vary Reaction Temperature Optimize_Ligand->Optimize_Temp Optimize_Loading Adjust Catalyst Loading Optimize_Temp->Optimize_Loading Success Improved Yield Optimize_Loading->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • BenchChem. (n.d.). Optimization of Catalyst Loading for Reactions Involving 4-(2,6-Dichlorophenyl)-1-butene.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wang, G.-Z., Shang, R., Cheng, W.-M., & Fu, Y. (2017). Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 139(50), 18307–18312. [Link]

  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237–1240. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Palladium Metal Catalysts in Heck C-C Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • National Institutes of Health. (2018, September 15). Heck-like Reactions Involving Heteroatomic Electrophiles. Retrieved from [Link]

  • Reddit. (n.d.). Practical Heck Reaction problems!. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • SpringerLink. (n.d.). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Retrieved from [Link]

  • ACS Publications. (2020, April 30). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of 6-Bromoindolizine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the challenges associated with the poor reactivity of 6-bromoindolizine in palladium-catalyzed cross-coupling reactions.

The indolizine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at various positions is crucial for developing novel therapeutics.[1] However, the C-6 position of the indolizine core presents unique challenges due to its electronic properties, which can lead to catalyst inhibition and low reaction yields. This guide offers a systematic approach to diagnosing and solving these issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns when working with this compound.

Q1: Why is this compound so unreactive in cross-coupling reactions?

A1: The poor reactivity of this compound stems from the electron-rich nature of the indolizine ring system. The nitrogen atom in the ring can act as a Lewis base and coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, preventing the desired cross-coupling from occurring efficiently.

Q2: I'm not seeing any product formation. What's the first thing I should check?

A2: Before embarking on extensive optimization, it's crucial to verify the integrity of your starting materials and the reaction setup.[2]

  • Reagent Quality : Ensure your this compound is pure. Boronic acids, in particular, are prone to degradation and should be of high quality.

  • Inert Atmosphere : Palladium(0) catalysts are sensitive to oxygen. Make sure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen and that this atmosphere is maintained throughout the reaction.

  • Solvent Purity : Use anhydrous solvents, as water can interfere with the reaction, particularly with the base and the boronic acid.

Q3: My reaction is giving me a complex mixture of byproducts. What are the likely culprits?

A3: Common side reactions in palladium-catalyzed cross-couplings include:

  • Homocoupling : Dimerization of your boronic acid or this compound.

  • Dehalogenation : Replacement of the bromine atom with a hydrogen atom.

  • Protodeborylation : Cleavage of the C-B bond of the boronic acid.

These side reactions often become significant when the desired cross-coupling is slow. Addressing the core issue of low reactivity will typically suppress the formation of these byproducts.

Part 2: Troubleshooting Guide: A Systematic Approach

When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is the most effective strategy. The following guide will walk you through the key parameters to investigate.

Issue: Low to No Conversion of this compound

This is the most common problem and can be addressed by systematically optimizing the reaction components.

The choice of ligand is arguably the most critical factor for a successful cross-coupling with an electron-rich heterocycle like indolizine.

  • Rationale : Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3] They can also prevent the formation of inactive palladium species.

  • Troubleshooting Steps :

    • Switch to Buchwald-type ligands : If you are using simpler phosphine ligands like PPh₃, consider switching to more sophisticated ligands such as SPhos or XPhos.[3][4] These have proven effective for coupling challenging heteroaryl halides.

    • Use a pre-formed catalyst : Instead of generating the active Pd(0) species in situ, using a pre-formed catalyst like a palladacycle can sometimes lead to more consistent results.[5]

The base plays a crucial role in the transmetalation step and can also influence catalyst activity.

  • Rationale : The choice of base can affect the solubility of the reagents and the overall rate of the reaction.[6] In some cases, the base can even interact with the palladium center.

  • Troubleshooting Steps :

    • Screen different bases : If a common inorganic base like K₂CO₃ is not effective, try screening other options. Cs₂CO₃ is a stronger base that is often effective in difficult couplings.[5] Organic bases like DBU can also be considered, but be aware that they can sometimes inhibit the reaction.[6]

    • Consider the strength and solubility : A base that is partially soluble in the reaction mixture can sometimes provide a slow, steady concentration of the active basic species, which can be beneficial.

The reaction medium and energy input are fundamental parameters to optimize.

  • Rationale : The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and inorganic components. Temperature affects the reaction rate and can help overcome activation energy barriers.

  • Troubleshooting Steps :

    • Vary the solvent : Aprotic polar solvents like DMF or dioxane are often good starting points.[7] Toluene is another common choice. If solubility is an issue, a solvent screen is warranted.

    • Increase the temperature : Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[8] If your reaction is sluggish at a lower temperature, cautiously increasing the heat may improve the yield. Microwave irradiation can also be a powerful tool for accelerating slow reactions.

Visualizing the Troubleshooting Workflow

G Start Low Yield with this compound Check_Basics Verify Reagent Purity & Inert Atmosphere Start->Check_Basics Optimize_Ligand Screen Bulky Phosphine Ligands (e.g., SPhos, XPhos) Check_Basics->Optimize_Ligand If basics are confirmed Optimize_Base Screen Bases (e.g., Cs2CO3, K3PO4) Optimize_Ligand->Optimize_Base If still low yield Success Successful Coupling Optimize_Ligand->Success Optimization successful Optimize_Solvent_Temp Vary Solvent & Increase Temperature Optimize_Base->Optimize_Solvent_Temp If still low yield Optimize_Base->Success Optimization successful Optimize_Solvent_Temp->Success Optimization successful

Caption: A systematic workflow for troubleshooting low yields.

Part 3: Optimized Protocols and Data

Below are starting-point protocols for common cross-coupling reactions with this compound. These should be considered as a basis for further optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction.[5]

Protocol:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the desired boronic acid (1.5 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., SPhos, 4-10 mol%).[4]

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterRecommended Starting Conditions
Palladium Source Pd(OAc)₂ or a pre-formed catalyst
Ligand SPhos or XPhos
Base Cs₂CO₃ or K₃PO₄
Solvent Dioxane/H₂O or Toluene
Temperature 80-110 °C
Heck Coupling

The Heck reaction is used to form a C-C bond between an aryl halide and an alkene.[9]

Protocol:

  • Combine this compound (1.0 equiv), the alkene (1.5 equiv), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) in a reaction vessel.

  • Add a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., P(o-tol)₃).

  • Degas the mixture and place it under an inert atmosphere.

  • Add a suitable solvent (e.g., DMF or DMA).

  • Heat the reaction (e.g., 100-140 °C) and monitor its progress.[8]

  • Perform an aqueous workup and purify the product.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C-C bond between an aryl halide and a terminal alkyne.[10][11]

Protocol:

  • To a reaction flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Purge the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by filtering off the ammonium salts and concentrating the filtrate. Purify as needed.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines.[12][13]

Protocol:

  • Combine this compound (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., NaOtBu or LHMDS) in a glovebox or under an inert atmosphere.

  • Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos or RuPhos).[4]

  • Add a degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.

  • After completion, quench the reaction carefully, perform an aqueous workup, and purify the product.

Visualizing the Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative\nAddition Ar-X Transmetalation Ar-Pd(II)(R)L2 Oxidative\nAddition->Transmetalation R-M Reductive\nElimination Ar-R Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L2

Caption: A simplified palladium cross-coupling catalytic cycle.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions - CovaSyn. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Most Read – Chemical Science Blog. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Regioselective Palladium-Catalyzed Oxidative Coupling of Indolizines and Vinylarenes via C−H Bond Cleavage | Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6).. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions | The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (n.d.). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions | Organometallics. Retrieved from [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient preparation of indolizines through a tandem palladium-catalyzed cross-coupling reaction and cycloisomerization - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Improving the regioselectivity of 6-Bromoindolizine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of functionalized indolizine derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are working on the synthesis of 6-bromoindolizine and encountering challenges with regioselectivity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of electrophilic substitution on the indolizine core.

Introduction: The Challenge of Regioselective Bromination

The indolizine scaffold is a privileged heterocycle in medicinal chemistry and materials science.[1] The introduction of a bromine atom at the 6-position is a key step in the synthesis of various biologically active compounds. However, achieving high regioselectivity in the bromination of indolizine is a significant challenge due to the electron-rich nature of the bicyclic system. Electrophilic aromatic substitution on the indolizine core typically favors positions C1 and C3 on the five-membered pyrrole ring, making direct bromination of the six-membered pyridine ring problematic.[2] This guide will provide you with the necessary tools and knowledge to improve the regioselectivity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of indolizine not selective for the 6-position?

The five-membered ring of the indolizine nucleus is significantly more electron-rich than the six-membered ring, making it more susceptible to electrophilic attack.[2] Theoretical calculations and experimental evidence have shown that the sites of highest electron density are C1 and C3. Therefore, direct treatment of indolizine with a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) will predominantly yield a mixture of 1-bromo and 3-bromoindolizine, with possible di- and tri-brominated side products.

Q2: What are the main strategies to achieve substitution on the six-membered ring of indolizine?

Functionalization of the pyridine ring (positions C5 to C8) requires overcoming the intrinsic reactivity of the pyrrole ring. The primary strategies to achieve this include:

  • Directed Metalation: This involves the use of a directing group to facilitate regioselective deprotonation (lithiation) of the six-membered ring, followed by quenching with an electrophile.[2][3]

  • Metal-Catalyzed C-H Functionalization: Transition metal catalysts, in conjunction with a directing group, can enable the selective activation and functionalization of C-H bonds on the pyridine ring.[4]

  • Halogen-Metal Exchange: Starting with a pre-functionalized haloindolizine, a halogen-metal exchange can be performed to introduce a nucleophilic site at a specific position on the six-membered ring.[2]

Q3: Are there any known methods for the direct synthesis of 6-substituted indolizines?

Yes, there are methods for the synthesis of certain 6-substituted indolizines, which can provide insights into accessing the 6-bromo derivative. For instance, Gevorgyan and Shi have reported a method for the synthesis of 6-substituted indolizines through the intramolecular transannulation of a pyridotriazole with an alkyne, catalyzed by CuBr₂·SMe₂.[5] While this is not a direct bromination, it demonstrates a synthetic route to the 6-substituted scaffold.

Troubleshooting Guide: Improving the Regioselectivity of this compound Synthesis

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or no yield of this compound with significant formation of C1 and C3 isomers.

Cause: This is the expected outcome of a direct electrophilic bromination of an unsubstituted or non-directing indolizine. The inherent electronic properties of the indolizine ring favor substitution at the C1 and C3 positions.[2]

Solutions:

  • Employ a Directed Metalation Strategy:

    • Rationale: A directing group, such as a pivaloyl or a removable ester, at the C2 position can direct lithiation to the C5 position.[3] While this is not the desired C6 position, it demonstrates the principle of directing functionalization to the six-membered ring. For C6-functionalization, a directing group at a different position might be necessary, or a multi-step synthesis may be required.

    • Protocol:

      • Synthesize a 2-substituted indolizine with a suitable directing group.

      • Cool the solution of the substituted indolizine in an ethereal solvent (e.g., THF, diethyl ether) to -78 °C.

      • Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to effect lithiation.

      • After stirring for a defined period, quench the reaction with a suitable brominating agent (e.g., 1,2-dibromoethane, hexabromoethane).

      • Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and proceed with extraction and purification.

  • Investigate C-H Functionalization:

    • Rationale: The use of a transition metal catalyst (e.g., Palladium, Rhodium) with a directing group can achieve regioselective C-H activation and subsequent bromination at the C6 position.[4] The choice of the directing group and catalyst is critical.

    • Experimental Workflow:

      workflow cluster_0 C-H Functionalization Strategy A Start with a suitable indolizine precursor B Install a directing group A->B e.g., pyridine, picoline C Screen metal catalysts and reaction conditions B->C e.g., Pd(OAc)₂, Rh₂(OAc)₄ D Perform C-H bromination C->D e.g., NBS, CuBr₂ E Remove the directing group D->E F Isolate this compound E->F

      Caption: Workflow for C-H functionalization.

Problem 2: Formation of a complex mixture of bromo-isomers that are difficult to separate.

Cause: Even with directing group strategies, minor formation of other isomers can occur. The similar polarity of bromoindolizine regioisomers makes their separation by standard column chromatography challenging.[6]

Solutions:

  • Optimize Chromatographic Separation:

    • Rationale: Standard silica gel chromatography may not be sufficient. Experimenting with different stationary and mobile phases can improve separation.[6][7]

    • Troubleshooting Steps:

      • TLC Screening: Before attempting a column, screen various solvent systems on TLC plates. Try different polarities and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

      • Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.[6]

      • Mobile Phase Additives: The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can sometimes improve the separation of basic compounds like indolizines.[7]

      • Preparative TLC/HPLC: For small-scale separations or particularly difficult mixtures, preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) may be necessary.

  • Recrystallization:

    • Rationale: If the desired 6-bromo isomer is a solid and one of the major components, recrystallization can be an effective purification method.

    • Protocol:

      • Dissolve the crude mixture in a minimum amount of a hot solvent in which the desired isomer has moderate solubility and the impurities are either very soluble or insoluble.

      • Allow the solution to cool slowly to promote the formation of pure crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Analyze the purity of the crystals by NMR or TLC.

Problem 3: Difficulty in confirming the structure and regiochemistry of the obtained bromoindolizine.

Cause: Distinguishing between different bromoindolizine isomers by ¹H NMR alone can be challenging due to overlapping signals and complex coupling patterns.

Solutions:

  • Comprehensive NMR Analysis:

    • Rationale: A combination of 1D and 2D NMR techniques is essential for unambiguous structure elucidation.[8][9]

    • Recommended Experiments:

      • ¹H NMR: Provides information on the proton environments.

      • ¹³C NMR: Shows the number of unique carbon atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across the ring system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, helping to confirm the spatial arrangement of substituents.

  • X-ray Crystallography:

    • Rationale: If a single crystal of the purified product can be obtained, X-ray crystallography provides definitive proof of the structure and regiochemistry.

Data Summary Table

The following table summarizes the expected regioselectivity of electrophilic substitution on the indolizine core.

PositionRelative Reactivity towards ElectrophilesComments
C3HighestMost electron-rich position, favored for many electrophilic substitutions.[2]
C1HighSecond most reactive position on the five-membered ring.[2]
C5-C8LowLess electron-rich six-membered ring, requires specific strategies for functionalization.[2]

Mechanistic Insight: Electrophilic Substitution on Indolizine

The preference for electrophilic attack at C1 and C3 can be understood by examining the resonance structures of the Wheland intermediates formed upon attack at different positions.

mechanism cluster_0 Electrophilic Attack at C3 cluster_1 Electrophilic Attack at C6 Indolizine_C3 Indolizine Intermediate_C3 Wheland Intermediate (Aromaticity of pyridine ring is maintained) Indolizine_C3->Intermediate_C3 + Br⁺ Product_C3 3-Bromoindolizine Intermediate_C3->Product_C3 - H⁺ Indolizine_C6 Indolizine Intermediate_C6 Wheland Intermediate (Aromaticity of pyridine ring is disrupted) Indolizine_C6->Intermediate_C6 + Br⁺ Product_C6 This compound Intermediate_C6->Product_C6 - H⁺

Caption: Comparison of intermediates in electrophilic bromination.

Attack at C3 results in a more stable intermediate where the aromaticity of the six-membered pyridine ring is preserved. In contrast, attack at any position on the pyridine ring, such as C6, leads to a less stable intermediate where the aromaticity is disrupted. This difference in intermediate stability accounts for the observed regioselectivity.

References

  • Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]

  • Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry [Thesis]. McGill University. Retrieved from [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (n.d.). Retrieved from [Link]

  • Gevorgyan, V., & Shi, X. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6138-6159. [Link]

  • ACS Omega. (2020). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 5(49), 31837-31846. [Link]

  • Organic Letters. (2017). Synthesis of 3-Haloindolizines by Copper(II) Halide Mediated Direct Functionalization of Indolizines. Organic Letters, 19(1), 214-217. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Indolizine studies. Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 1, (22), 3651-3656. [Link]

  • ACS Omega. (2020). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 5(49), 31837-31846. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]

  • MDPI. (2011). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 16(12), 9968-9978. [Link]

Sources

Debromination of 6-Bromoindolizine in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Functionalization of 6-Bromoindolizine

Welcome to the Indolizine Chemistry Support Hub

Ticket Subject: Mitigation of Hydrodehalogenation (Debromination) in this compound Cross-Couplings. Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Introduction: The "Phantom" Side-Reaction

You are likely here because your LCMS trace shows a dominant peak corresponding to the mass of unsubstituted indolizine (


), rather than your desired cross-coupling product.

Debromination of This compound is a kinetic failure of the catalytic cycle. The indolizine core is electron-rich (particularly at C1 and C3), but the C6 position (on the pyridine-like ring) behaves as a deactivated heteroaryl halide. When the catalytic cycle stalls—specifically after oxidative addition but before transmetallation—the palladium center seeks an escape route, often scavenging a hydride from the solvent or base to reductively eliminate the "healed" substrate.

This guide provides the diagnostic tools and protocols to force the catalyst back into the productive cycle.

Module 1: Diagnostic Hub (The Mechanism of Failure)

To fix the problem, we must visualize the competition between the Productive Path (Cycle A) and the Destructive Path (Cycle B) .

Key Insight: The this compound oxidative addition complex is relatively unstable. If the nucleophile (boronic acid/ester) is slow to transmetallate (due to sterics or low activation), the complex will undergo


-hydride elimination from the solvent or direct protonolysis.

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [L-Pd(II)-Ar-Br] Pd0->OxAdd + Substrate Substrate This compound TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid/Base (Path A) HydrideComplex Hydride Complex [L-Pd(II)-Ar-H] OxAdd->HydrideComplex + Solvent/Impurity (Path B: STALL) ProdComp Product Complex [L-Pd(II)-Ar-Nu] TransMet->ProdComp Product Desired Coupled Product ProdComp->Product Product->Pd0 Reductive Elimination HydrideSource Hydride Source (Alcohol, Amine, Water) Waste Debrominated Indolizine (Ar-H) HydrideComplex->Waste Reductive Elimination Waste->Pd0

Figure 1: The Kinetic Fork. Path A requires fast transmetallation. Path B dominates when transmetallation is slow and a hydride source (e.g., isopropanol, ethanol) is present.

Module 2: Troubleshooting Protocols

Use this matrix to identify the culprit in your specific reaction setup.

Scenario A: The "Protic Solvent" Trap

Symptom: You are using Ethanol, Methanol, or Isopropanol (common in Suzuki couplings) and see >20% debromination. Root Cause: Primary and secondary alcohols are excellent hydride donors for Pd(II) species via


-hydride elimination from alkoxides.
Solution: 
  • Immediate Action: Switch to aprotic polar solvents.

  • Recommended: Dioxane, Toluene, or DMF.

  • The "Wet" Fix: If solubility requires polarity, use Dioxane:Water (4:1) . Water is a poor hydride donor compared to alcohols.

Scenario B: The "Base" Effect

Symptom: Using Carbonates (


, 

) in alcohol. Root Cause: Bases facilitate the formation of alkoxides from alcoholic solvents, accelerating the hydride transfer to Palladium. Solution:
  • Switch Base: Use

    
      (Tripotassium Phosphate). It is highly effective for activating boronic acids without promoting solvent decomposition as aggressively as alkoxides.
    
  • Anhydrous Route: If the substrate is sensitive, switch to CsF (Cesium Fluoride) in dry Toluene/Dioxane. Fluoride activates the boronate species without requiring water or protic solvents.

Scenario C: The "Catalyst" Mismatch

Symptom: Using


 (Tetrakis) and seeing sluggish conversion with debromination.
Root Cause: 

is a relatively weak donor. The oxidative addition complex waits too long for the transmetallation event. Solution:
  • Upgrade Ligand: Switch to electron-rich, bulky phosphines like XPhos or SPhos .

  • Why? These ligands accelerate the oxidative addition and facilitate transmetallation by creating a highly active monoligated Pd species. They also sterically protect the metal center from approaching solvent hydrides.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the "residence time" of the vulnerable Pd-Ar-Br intermediate.

Protocol: High-Fidelity Suzuki Coupling of this compound

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    (for sterically simple cases).
  • Base:

    
     (3.0 equiv, finely ground).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • The "Dry" Setup: Charge a reaction vial with this compound, boronic acid, base, and the Pd catalyst/ligand system.

    • Critical: Do not add solvent yet. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death, which indirectly favors debromination.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

    • Note: If the boronic acid is insoluble, add degassed water (ratio 5:1 Dioxane:Water). Do not use Ethanol.

  • Thermal Activation: Heat to 80°C - 100°C.

    • Why? Higher temperatures favor the high-energy transmetallation barrier over the lower-energy hydride elimination.

  • Monitoring: Check LCMS at 1 hour.

    • Pass Criteria: Ratio of Product : Debrominated > 20:1.

Data: Solvent Risk Assessment Table
Solvent SystemHydride Source RiskSolubility ScoreRecommendation
Ethanol / Water High (Critical) HighAVOID
Isopropanol High (Critical) HighAVOID
DMF LowHighGood (Hard to remove)
Toluene / Water Very LowMediumExcellent
1,4-Dioxane LowHighBest Balance

Frequently Asked Questions (FAQ)

Q: My LCMS shows a mass of M+1 relative to the starting material. Is this debromination? A: No. Debromination results in M-79+1 (Loss of Br [79/81], gain of H [1]). If you see M+1 (relative to start), you likely have protonation of the indolizine core (indolizinium salt formation), not a coupling reaction. Check your pH; indolizines are basic at C3.

Q: Can I use microwave heating? A: Yes, and it is recommended. Microwave heating ramps temperature rapidly, pushing the system over the activation energy barrier for transmetallation faster than thermal heating. This kinetic control often favors the desired cross-coupling over the slower decomposition pathways.

Q: I am trying to couple a 2-pyridyl boronic acid and it fails completely. Why? A: 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation). The "debromination" you see might actually be the catalyst sitting idle after the boronic acid has decomposed, eventually reducing the aryl halide. Try using MIDA boronates or 2-pyridyl triolborates instead of the free acid.

References

  • Mechanistic Overview of Hydrodehalogenation

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[1]

    • Source: Organometallics (ACS Public
    • Link:[Link]

  • Indolizine Reactivity & Synthesis

    • Title: Recent synthetic developments and reactivity of aromatic indolizines.[2][3][4]

    • Source: ResearchG
    • Link:[Link]

  • Prevention of Debromination (General Heterocycles)

    • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
    • Source: The Journal of Organic Chemistry.
    • Link:[Link]

  • Catalyst Selection for Heteroaryl Halides

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[5]

    • Source: Royal Society of Chemistry (RSC).
    • Link:[Link]

Sources

Technical Support Center: Synthesis of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Bromoindolizine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. The indolizine core is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the C-6 position provides a crucial handle for further functionalization, often through cross-coupling reactions.[1][2]

However, the synthesis is not without its challenges. Controlling regioselectivity and minimizing the formation of closely related impurities are paramount for obtaining a high-purity final product, which is a non-negotiable requirement for downstream applications, especially in drug development.[3]

This guide is structured in a practical, question-and-answer format to directly address the issues you are most likely to encounter. We will delve into the causality behind these challenges, provide actionable troubleshooting steps, and offer validated protocols to help you streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and how does the choice of route impact the impurity profile?

The synthesis of a substituted indolizine like this compound is typically achieved by constructing the bicyclic ring system from a pre-functionalized pyridine precursor. Direct bromination of the parent indolizine is generally not a viable strategy for obtaining the 6-bromo isomer selectively, as electrophilic substitution on the indolizine ring preferentially occurs at the C-3 and C-1 positions.[4]

Therefore, the most common and logical strategies involve building the five-membered ring onto a pyridine that already contains the bromine atom at the desired position. The two main approaches are:

  • The Tschitschibabin Indolizine Synthesis: This is a classic condensation reaction.[5][6] It typically involves the reaction of a pyridine derivative with an α-halocarbonyl compound. To synthesize this compound, one would start with a 5-bromopyridine derivative (e.g., 2-alkyl-5-bromopyridine) which reacts with a compound like bromoacetaldehyde or a similar reagent. The initial step is the formation of a pyridinium salt, which is then deprotonated to form an ylide that undergoes an intramolecular cyclization.

    • Associated Impurities: The primary impurities arise from incomplete cyclization, side reactions of the ylide, and the potential for reactions at other sites if the pyridine starting material is not appropriately substituted. Unreacted 2-alkyl-5-bromopyridine is a common impurity.

  • 1,3-Dipolar Cycloaddition: This is a more modern and often higher-yielding approach.[4][7] A pyridinium ylide is generated in situ from a pyridinium salt (e.g., one derived from 5-bromopyridine). This ylide, a 1,3-dipole, then reacts with a dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD), in a [3+2] cycloaddition reaction. Subsequent aromatization yields the indolizine core.

    • Associated Impurities: The impurity profile is heavily dependent on the stability of the ylide and the reactivity of the dipolarophile. Potential impurities include dimers of the ylide, unreacted starting materials, and regioisomeric products if the dipolarophile is unsymmetrical.

The choice of route dictates the starting materials and, consequently, the specific impurities you will need to manage. The 1,3-dipolar cycloaddition often offers milder conditions and greater functional group tolerance, but the Tschitschibabin reaction can be effective if well-optimized.[8]

Q2: What are the most common classes of impurities I should anticipate in my crude product?

Regardless of the specific synthetic route, impurities in this compound synthesis can be grouped into several categories. Understanding these classes is the first step toward effective troubleshooting.

  • Regioisomeric Impurities: If the pyridine precursor has the potential for cyclization at multiple sites, or if direct bromination of a substituted indolizine is attempted, other bromo-isomers (e.g., 8-bromoindolizine) can form.[9]

  • Poly-brominated Impurities: If harsh brominating conditions are used or if there is an excess of the brominating agent, di- or even tri-brominated indolizines can be formed.

  • Unreacted Starting Materials: Incomplete reactions will lead to the carryover of the bromo-pyridine precursor and/or the carbonyl compound or alkyne.

  • Hydrolyzed or Solvolyzed Byproducts: Intermediates, particularly pyridinium salts, can be susceptible to hydrolysis or reaction with solvent molecules (e.g., alcoholysis), leading to ring-opened byproducts.[10]

  • Polymerization Products: Pyridinium ylides can be highly reactive and may self-condense or polymerize under certain conditions, especially at elevated temperatures or concentrations.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental observations and provides a logical path to a solution.

Problem 1: My TLC and/or LC-MS analysis shows multiple spots/peaks, but many have the correct mass for this compound. What is happening?

Answer: You are likely dealing with regioisomers . This is a classic challenge in heterocyclic chemistry where multiple reactive sites can lead to different structural isomers with the same molecular formula and mass.

Causality: This issue most often arises from the starting material selection. For instance, using a 3-bromopyridine derivative in a Tschitschibabin-type reaction could potentially lead to cyclization that forms either a 5-bromoindolizine or a 7-bromoindolizine, depending on the other substituents and reaction conditions. While less common for the 6-bromo target, it highlights the principle of regiocontrol. The key is to use a starting material that chemically blocks or disfavors cyclization at undesired positions. A 2-substituted-5-bromopyridine is an excellent precursor as it strongly directs the formation of the five-membered ring to yield the this compound skeleton.

Troubleshooting Steps:

  • Confirm the Isomers: Isolate the major impurities using preparative HPLC or careful column chromatography. Characterize their structures using 1D and 2D NMR (COSY, NOESY) to definitively identify the bromine substitution pattern.

  • Review Your Starting Material: Confirm the structure and purity of your starting pyridine derivative. An isomeric impurity in your starting material will inevitably lead to an isomeric impurity in your product.

  • Optimize Reaction Conditions: While the starting material is the primary driver of regioselectivity, reaction conditions can sometimes influence the ratio of products. Experiment with:

    • Temperature: Run the reaction at a lower temperature to favor the thermodynamically more stable product.

    • Base: If a base is used to generate an ylide, its strength and steric bulk can influence which proton is abstracted, potentially affecting the cyclization pathway.

Problem 2: My mass spectrum shows a characteristic bromine isotope pattern for peaks that are ~78 Da and ~156 Da higher than my product's mass.

Answer: This is a clear indication of over-bromination , resulting in the formation of di-bromo and tri-bromoindolizine impurities.

Causality: The indolizine ring system is electron-rich and highly susceptible to electrophilic substitution.[4] Even with a bromine atom already present (which is deactivating), the ring can undergo further bromination if the conditions are too harsh or if an excess of the brominating agent is present. The C-1 and C-3 positions are particularly vulnerable.

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical factor. Carefully control the stoichiometry of the brominating agent (e.g., NBS, Br₂). Use no more than 1.0 equivalents. It is often better to use slightly less (e.g., 0.95 eq) and accept a small amount of unreacted starting material, which is typically easier to remove than a poly-brominated product.

  • Lower the Temperature: Perform the bromination step at a low temperature (e.g., 0 °C or even -78 °C) and allow the reaction to warm slowly. This reduces the reaction rate and improves selectivity.

  • Slow Addition: Add the brominating agent dropwise as a solution in an appropriate solvent over a prolonged period. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of multiple substitutions on the same molecule.

  • Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) and can provide better control.[11]

Problem 3: My reaction yield is very low, and the crude NMR looks messy with broad signals, suggesting polymerization or degradation.

Answer: This issue points towards unstable intermediates or inappropriate reaction conditions. The likely culprits are the pyridinium ylide intermediates, which can be unstable.

Causality: Pyridinium ylides are the key intermediates in many indolizine syntheses. If not trapped efficiently by the dipolarophile or if the reaction temperature is too high, they can undergo a variety of side reactions, including dimerization and polymerization, leading to an intractable mixture or "tar."

Troubleshooting Steps:

  • Generate the Ylide in situ at Low Temperature: Form the ylide by adding a base to the pyridinium salt at a low temperature in the presence of the trapping agent (e.g., the alkyne). This ensures the ylide reacts productively as soon as it is formed.

  • Check Solvent Purity: Use dry, degassed solvents. Water or oxygen can interfere with the reaction and degrade sensitive intermediates. Metal-catalyzed indolizine syntheses, in particular, can be sensitive to contaminants.[12]

  • Optimize Concentration: Running the reaction under more dilute conditions can sometimes disfavor intermolecular side reactions like polymerization.

  • Screen Your Base/Catalyst: The choice of base is crucial for ylide formation. A base that is too strong might cause undesired side reactions, while one that is too weak will result in slow or incomplete ylide formation. For metal-catalyzed routes, ensure the catalyst is active and not "poisoned" by impurities.[13]

Protocols and Methodologies

Protocol 1: Analytical Workflow for Impurity Profiling

This protocol provides a self-validating system to assess the purity of your this compound product.

  • Thin-Layer Chromatography (TLC):

    • Purpose: Rapid, qualitative assessment of reaction completion and crude mixture complexity.

    • Method:

      • Spot the starting material(s), a co-spot (starting material + reaction mixture), and the reaction mixture on a silica gel plate.

      • Develop the plate using a solvent system such as 4:1 Hexane:Ethyl Acetate. Adjust polarity as needed.

      • Visualize under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, major product spot indicates reaction progress. Multiple product spots suggest the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Quantitative assessment of purity and separation of closely related impurities.

    • Method:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic Acid (TFA). A typical gradient might be 10% B to 90% B over 20 minutes.

      • Detection: UV detector at 254 nm and 280 nm.

      • Analysis: Integrate the peak areas to calculate the purity (% area). The retention times will help distinguish between isomers and other impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the mass of the product and identify the mass of impurities.

    • Method: Use the same or similar LC conditions as above, with the eluent directed into a mass spectrometer (e.g., ESI source).

    • Analysis: Look for the [M+H]⁺ ion for this compound (C₈H₆BrN, exact mass ~195.97/197.97). The characteristic ~1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes is a definitive signature. Check for masses corresponding to starting materials or poly-brominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Definitive structural confirmation of the product and characterization of isolated impurities.

    • Method: Acquire ¹H and ¹³C NMR spectra in CDCl₃ or DMSO-d₆.

    • Analysis: The ¹H NMR spectrum of this compound will show a characteristic pattern of aromatic protons. The absence of signals corresponding to starting materials is a good indicator of purity. For impurities, 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are invaluable for structure elucidation.

Protocol 2: Purification by Column Chromatography
  • Prepare the Crude Material: After aqueous workup, concentrate the crude product under reduced pressure. If it is a solid, leave it under high vacuum. If it is an oil, it may be beneficial to dissolve it in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel or Celite.

  • Select the Column and Stationary Phase: For a 1-gram scale reaction, a glass column with a diameter of ~4 cm is appropriate. Use standard silica gel (e.g., 230-400 mesh) as the stationary phase.

  • Pack the Column: Pack the column using the "slurry method" with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Load the Sample: Carefully load the adsorbed crude material onto the top of the silica bed. Add a thin layer of sand to protect the surface.

  • Elute the Column: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions in test tubes.

  • Monitor Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary and Visualizations

Table 1: Common Impurities in this compound Synthesis
Impurity ClassExample Structure/NameIdentification MethodPrevention Strategy
Regioisomer 8-BromoindolizineHPLC (different retention time), NMR (different coupling patterns)Use a regiochemically defined precursor (e.g., 2-substituted-5-bromopyridine).
Over-bromination 1,6-DibromoindolizineLC-MS ([M+H]⁺ ~275 Da with Br₂ pattern), NMR (fewer aromatic protons)Use ≤1.0 eq of brominating agent; low temperature; slow addition.
Starting Material 2-Methyl-5-bromopyridineTLC (matches starting material Rf), LC-MS (correct mass)Monitor reaction by TLC/LC-MS to ensure completion; increase reaction time or temperature if safe.
Ring-Opened Pyridinium PropionateLC-MS, NMR (aliphatic signals)Use anhydrous conditions; avoid protic solvents if intermediates are sensitive.
Diagrams

G cluster_0 Synthetic Pathway cluster_1 Impurity Formation Pathways start 5-Bromo-2-methylpyridine + BrCH2CHO (Reagent A) ylide In situ Ylide Formation start->ylide Heat, Base unreacted Unreacted 5-Bromo-2-methylpyridine start->unreacted Incomplete Reaction product This compound (Target Product) ylide->product Intramolecular Cyclization regioisomer 8-Bromoindolizine (Regioisomer) ylide->regioisomer Side Reaction (Minor Pathway) overbrom 1,6-Dibromoindolizine (Over-bromination) product->overbrom Excess Reagent A or Harsh Conditions

Caption: A simplified reaction scheme for this compound synthesis showing the main pathway and common side reactions leading to key impurities.

Troubleshooting_Workflow start Problem: Crude Product is Impure analysis Perform LC-MS Analysis start->analysis correct_mass Major Impurities have Correct Mass analysis->correct_mass Check Masses high_mass Impurities have Higher Mass (+78 Da) analysis->high_mass sm_mass Impurities match Starting Material Mass analysis->sm_mass diag_regio Diagnosis: Likely Regioisomers correct_mass->diag_regio diag_overbrom Diagnosis: Over-bromination high_mass->diag_overbrom diag_incomplete Diagnosis: Incomplete Reaction sm_mass->diag_incomplete sol_regio Solution: 1. Verify SM purity. 2. Confirm structure via NMR. 3. Re-evaluate synthetic route. diag_regio->sol_regio sol_overbrom Solution: 1. Control stoichiometry. 2. Lower reaction temp. 3. Slow reagent addition. diag_overbrom->sol_overbrom sol_incomplete Solution: 1. Monitor reaction to completion. 2. Increase reaction time/temp. 3. Purify via chromatography. diag_incomplete->sol_incomplete

Caption: A decision tree for troubleshooting common impurity issues in this compound synthesis based on initial analytical data.

References

  • Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions. (2017). Semantic Scholar. [Link]

  • Research Progress in Synthesis of Indolizine Compounds. (2023). ResearchGate. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]

  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (2024). National Institutes of Health (NIH). [Link]

  • Mechanism of the synthesis of indolizines 89. (n.d.). ResearchGate. [Link]

  • Chichibabin Reaction. (n.d.). Unknown Source. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Arkivoc. [Link]

  • Synthesis of Functionalized Indolizines. (n.d.). ResearchGate. [Link]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2021). PubMed Central. [Link]

  • Copper-Catalyzed Synthesis of 1-Bromoindolizines from Pyridines. (2014). Synfacts. [Link]

  • Synthesis of indolizines from 1‐(2‐ bromophenyl)‐1H‐indole and terminal alkynes. (2012). ResearchGate. [Link]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2021). ACS Omega. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2012). Journal of Basic and Clinical Pharmacy. [Link]

  • Selective synthesis and reactivity of indolizines. (2018). Universidad de Alicante. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry. [Link]

  • How to isolate and purify indolizidine compounds? (2014). ResearchGate. [Link]

  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2000). ResearchGate. [Link]

  • (PDF) Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. (2011). ResearchGate. [Link]

  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2023). International Journal of Engineering Trends and Technology. [Link]

  • An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. (2011). TSI Journals. [Link]

  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2000). PubMed. [Link]

  • SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. (2013). Revue Roumaine de Chimie. [Link]

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Technical Support Center: Optimizing Reaction Temperature for Suzuki Coupling of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for the Suzuki-Miyaura cross-coupling of 6-bromoindolizine. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your experimental design.

Introduction: The Temperature Tightrope in Indolizine Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, pivotal in the synthesis of complex molecules.[1][2][3] However, heteroaromatic substrates like this compound introduce specific challenges. Indolizines are electron-rich bicyclic aromatic systems, and their stability can be sensitive to reaction conditions, particularly temperature.[4] An improperly optimized temperature can lead to a host of issues, from incomplete reactions to substrate decomposition and the formation of unwanted byproducts.

This guide is structured to address the most common temperature-related issues encountered in the field. We will explore the causal relationships between temperature, catalyst activity, and substrate stability to build a robust, self-validating experimental approach.

Troubleshooting & FAQs: Temperature Optimization

Here we address specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is very slow or not proceeding at all. Should I just increase the temperature?

Answer: While insufficient thermal energy is a common reason for slow reactions, indiscriminately increasing the temperature is not always the best first step. Temperature directly influences several key steps in the catalytic cycle.[5][6][7]

  • Causality: The oxidative addition of the palladium(0) catalyst to the this compound C-Br bond is often the rate-determining step and requires thermal energy.[1] If the temperature is too low, this step will be slow, resulting in poor conversion. Studies have shown that for many Suzuki couplings, yields decrease sharply below an optimal temperature, often around 80-100 °C.[5][6][8]

  • Recommended Action: Before raising the temperature, first verify that your catalyst system is active and your reagents are pure. If those are confirmed, a stepwise increase in temperature is a logical next step. We recommend screening temperatures in 10-20 °C increments (e.g., 70 °C, 90 °C, 110 °C). Monitor the reaction by TLC or LC-MS at set time points to track the consumption of starting material and formation of the product.

Question 2: I'm observing significant decomposition of my this compound starting material and the formation of dark, insoluble materials. What's happening?

Answer: This is a classic sign that your reaction temperature is too high.

  • Causality: Indolizine and its derivatives can be thermally sensitive.[4] Excessive heat can lead to decomposition pathways that compete with the desired catalytic cycle. Furthermore, high temperatures can accelerate the deactivation of the palladium catalyst, leading to the formation of palladium black (insoluble palladium(0) particles), which contributes to the dark appearance of the reaction mixture.

  • Recommended Action:

    • Lower the Temperature: Immediately reduce the reaction temperature. If you were running the reaction at 120 °C, try repeating it at 90-100 °C.

    • Consider a More Active Catalyst System: Instead of relying on high temperatures, you can often achieve good results at lower temperatures by using a more active catalyst system. This involves selecting a different palladium precatalyst or, more importantly, a more suitable ligand. Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the rate-determining oxidative addition and reductive elimination steps, allowing the reaction to proceed efficiently at milder temperatures.[1][9][10]

Question 3: My reaction gives a moderate yield, but I also see a significant amount of a debrominated side product (indolizine). How is this formed and how can I prevent it?

Answer: The formation of a hydrodehalogenated (or debrominated) byproduct is a known side reaction in Suzuki couplings, and it is often influenced by temperature.

  • Causality: This side product arises when the oxidative addition intermediate, L-Pd(II)(Aryl)(Br), undergoes a reaction that replaces the bromide with a hydride, followed by reductive elimination.[11] The source of the hydride can be solvents (like alcohols), bases, or even the boronic acid reagent itself. Higher temperatures can accelerate this undesired pathway.

  • Recommended Action:

    • Lower the Temperature: This is the most direct way to disfavor the side reaction.

    • Scrutinize Your Solvent and Base: Ensure you are using anhydrous, deoxygenated solvents. If you are using a protic solvent or a base that can generate a hydride, consider switching to an aprotic solvent (e.g., dioxane, toluene, DMF) and a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃).

    • Optimize Ligand Choice: The choice of ligand can influence the relative rates of the desired transmetalation versus the undesired side reactions. Experimenting with different ligands may help suppress debromination.

Question 4: How does my choice of solvent and base influence the optimal reaction temperature?

Answer: The solvent and base are not independent variables; they are intrinsically linked to the required reaction temperature.

  • Causality:

    • Solvent: The primary role of the solvent is to solubilize the reactants. The boiling point of your chosen solvent naturally sets the upper limit for the reaction temperature at atmospheric pressure. Common solvents like 1,4-dioxane (b.p. 101 °C) and toluene (b.p. 111 °C) are often used for reactions in the 80-110 °C range.[12]

    • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[13] The strength and solubility of the base can affect the reaction rate. A weaker or poorly soluble base might require a higher temperature to achieve a sufficient reaction rate. For instance, a reaction with K₂CO₃ might require more heat than one with a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.

  • Recommended Action: When planning your experiment, consider the solvent and base in concert with the temperature. A typical starting point for this compound would be a palladium catalyst with a suitable phosphine ligand, a base like K₂CO₃ or K₃PO₄, in a solvent such as 1,4-dioxane/water or DMF, with an initial reaction temperature of 80-90 °C.[3][6]

Visualizing the Troubleshooting Workflow

To aid in your decision-making process, the following diagram outlines a logical workflow for troubleshooting temperature-related issues in the Suzuki coupling of this compound.

G start Low Yield or No Reaction check_temp Is Temperature Too Low? start->check_temp increase_temp Action: Increase Temp (e.g., 80°C -> 100°C) check_temp->increase_temp Yes check_high_temp Decomposition or Byproducts Observed? check_temp->check_high_temp No success Optimized Reaction increase_temp->success lower_temp Action: Lower Temp (e.g., 100°C -> 80°C) check_high_temp->lower_temp Yes (Decomposition) check_dehalogenation Debromination Side Product? check_high_temp->check_dehalogenation No optimize_catalyst Action: Use More Active Ligand/Catalyst lower_temp->optimize_catalyst If still slow lower_temp->success If yield improves optimize_catalyst->success optimize_reagents Action: Change Base/Solvent (e.g., use K3PO4, anhydrous dioxane) check_dehalogenation->optimize_reagents Yes check_dehalogenation->success No, reaction is clean optimize_reagents->lower_temp Then

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocol: Temperature Screening

This protocol provides a methodical approach to identifying the optimal reaction temperature for your specific substrate and conditions.

Objective: To determine the temperature that provides the highest yield of the desired coupled product with the fewest impurities.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed Pd(II) catalyst)

  • Ligand (if not using a pre-ligated catalyst, e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vials suitable for heating

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates or LC-MS for monitoring

Procedure:

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, set up three identical reaction vials.

  • Reagent Addition: To each vial, add this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), base (2.0-3.0 eq), palladium precatalyst (e.g., 2-5 mol%), and ligand (if required, typically in a 1:2 Pd:Ligand ratio).

  • Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Heating: Place each vial in a separate well of a pre-heated reaction block or oil bath set to different temperatures. A good starting range is 70 °C, 90 °C, and 110 °C.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with a small amount of water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to assess the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 24h) until the reaction at one of the temperatures appears complete or has stalled.

  • Interpretation: Compare the results from the three temperatures. The optimal temperature is the one that gives the fastest conversion to the desired product with the minimal formation of decomposition or debromination products.

Data Summary: Interpreting Screening Results

Your results from the temperature screening protocol can be summarized in a table for clear comparison.

Temperature (°C)Time (h)Conversion of this compound (%)Product Yield (%) (relative)Key Byproducts Observed
702435%30%None
90 8 >95% >90% Trace debromination
1104>95%75%Significant debromination, decomposition

This is a representative table; actual results will vary.

From this hypothetical data, 90 °C emerges as the optimal temperature, offering a high yield in a reasonable timeframe without significant side reactions.[5][6][8]

Conclusion

Optimizing the reaction temperature for the Suzuki coupling of this compound is a critical step that requires a systematic and informed approach. It is not merely about providing enough energy for the reaction to proceed, but about finding the precise thermal window that maximizes the rate of the desired catalytic cycle while minimizing competing pathways like substrate decomposition and side reactions. By understanding the causal links between temperature, catalyst, and substrate, and by employing a methodical screening protocol, researchers can confidently and efficiently develop robust and high-yielding coupling procedures.

References

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature and time screening for Suzuki coupling of 1 with 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. Temperature optimization for the Suzuki coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Navigating the Critical Role of the Base in Buchwald-Hartwig Amination of 6-Bromoindolizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry for the formation of C-N bonds, proving indispensable in the synthesis of pharmaceuticals and functional materials. However, the successful application of this powerful reaction to electron-rich and potentially sensitive heterocyclic systems like 6-bromoindolizine is highly dependent on the judicious selection of the base. An inappropriate choice can lead to diminished yields, side product formation, or complete reaction failure. This technical support guide, presented in a question-and-answer format, provides in-depth insights and troubleshooting strategies focused on the pivotal role of the base in the Buchwald-Hartwig amination of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the base in the Buchwald-Hartwig amination?

A1: The base plays a crucial role in multiple steps of the catalytic cycle. Its primary function is to deprotonate the amine nucleophile, forming the corresponding amide. This deprotonation can occur either before or after the coordination of the amine to the palladium catalyst. The resulting palladium-amido complex is a key intermediate that precedes the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][2]

Q2: How does the strength of the base (pKa) influence the reaction outcome?

A2: The strength of the base is a critical parameter. Strong bases, such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS), are highly effective at deprotonating a wide range of amines, often leading to faster reaction rates and allowing for lower catalyst loadings.[3] However, their high reactivity can be a double-edged sword. For sensitive substrates like this compound, which is an electron-rich heterocycle, strong bases can promote undesirable side reactions, including decomposition of the starting material or the product.[4][5]

Weaker inorganic bases, such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄), offer a milder alternative. While they may require higher reaction temperatures or longer reaction times to achieve complete conversion, they provide excellent functional group tolerance and are often the preferred choice for base-sensitive substrates.[3]

Q3: Can the physical properties of the base affect the reaction?

A3: Yes, particularly for inorganic bases like carbonates and phosphates. The particle size and solubility of the base can significantly impact the reaction rate. The deprotonation step is believed to occur at the solid-liquid interface, so a larger surface area (smaller particle size) can lead to better results. In large-scale reactions, preventing the clumping of inorganic bases is crucial for reproducibility. This can be achieved by grinding the base before use or by adding an inert material like Celite to the reaction mixture.

Troubleshooting Guide

Issue 1: Low to no yield of the desired 6-aminoindolizine product.

Potential Cause Explanation & Recommended Solution
Inappropriate Base Strength The chosen base may be too weak to efficiently deprotonate the amine, or so strong that it leads to substrate decomposition. For the electron-rich this compound, it is advisable to start with a weaker base like Cs₂CO₃ or K₃PO₄. If the reaction is sluggish, a stronger base such as NaOtBu can be trialed, but careful monitoring for byproduct formation is essential. The use of a moderately strong base like sodium trimethylsilanolate (NaOTMS) has been shown to be effective for other base-sensitive five-membered heteroaryl halides and could be a good option.[6]
Catalyst Deactivation Decomposition of the this compound substrate under strongly basic conditions can generate species that poison the palladium catalyst.[4][5] If you observe a color change to a deep red or black, this may indicate catalyst deactivation. Solution: Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄) and consider a lower reaction temperature. The combination of a GPhos-supported palladium catalyst with a moderate-strength base like NaOTMS has been shown to resist deactivation with sensitive heteroarenes.[6]
Poor Base Solubility If using an inorganic base like K₃PO₄, ensure it is finely powdered and that the solvent system allows for adequate suspension. Toluene and 1,4-dioxane are common solvents for this reaction.[7]

Issue 2: Formation of significant side products, such as debrominated indolizine.

Potential Cause Explanation & Recommended Solution
β-Hydride Elimination This is a common side reaction in Buchwald-Hartwig aminations, leading to the formation of a hydrodehalogenated arene (indolizine in this case) and an imine.[1] This can be more prevalent with certain ligand and base combinations.
Base-Induced Decomposition The strong basicity may be causing the degradation of the starting material or product. Indolizine and its derivatives can be unstable under certain conditions.[8] Solution: Employ a weaker base like Cs₂CO₃. In a study on the synthesis of 6-arylaminoflavones, the combination of Pd₂(dba)₃/XantPhos with Cs₂CO₃ in toluene provided the best yields.[9] This suggests that for planar aromatic systems, Cs₂CO₃ can be a highly effective and milder alternative to alkoxide bases.

Data on Base Performance in Analogous Systems

While specific data for the Buchwald-Hartwig amination of this compound is limited in the literature, we can draw valuable insights from studies on other aryl bromides. The following table summarizes the conversion rates for the amination of bromobenzene with various secondary amines using a range of bases. This data provides a useful starting point for selecting a base for your this compound system.

BaseAmine (Cz) Conversion (%)Amine (DPA) Conversion (%)Amine (PXZ) Conversion (%)
t-BuONa 9796>99
t-BuOLi 988389
Cs₂CO₃ 9693>99
K₃PO₄ 422985
K₂CO₃ 823586
KOH 776787

Data adapted from a study on the amination of bromobenzene.[4] Cz = Carbazole, DPA = Diphenylamine, PXZ = Phenoxazine.

This data indicates that strong alkoxide bases (t-BuONa, t-BuOLi) and Cs₂CO₃ generally provide high conversions.[4] Weaker inorganic bases like K₃PO₄ and K₂CO₃ are less effective in this specific system, but may be necessary for substrates that are highly sensitive to stronger bases.[4]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the base, ligand, and temperature will likely be necessary to achieve the highest yield.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XantPhos, RuPhos, or BrettPhos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the palladium precatalyst, the phosphine ligand, and the chosen base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction for the desired amount of time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and the Role of the Base

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the critical deprotonation step facilitated by the base.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar      |     X OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)-Ar(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Ar      |     NR₂ Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination, emphasizing the base-mediated deprotonation step.

References

Sources

How to improve the stability of the palladium catalyst in 6-Bromoindolizine reactions?

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of palladium catalysts, specifically in reactions involving the 6-bromoindolizine scaffold. Indolizine derivatives are crucial building blocks in medicinal chemistry, and robust synthetic routes are paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures. The answers provide not only a solution but also the underlying chemical reasoning to empower your experimental design.

Q1: My reaction with this compound is sluggish or stalls, and I'm observing a black precipitate (palladium black). What is happening and how can I fix it?

A1: The formation of a black precipitate is the classic sign of palladium catalyst decomposition into elemental palladium(0) nanoparticles, colloquially known as "palladium black".[1] This process irreversibly removes the active, soluble catalyst from the catalytic cycle, leading to a stalled reaction. This aggregation is a common catalyst deactivation pathway, especially at the elevated temperatures often required for cross-coupling reactions.[2][3]

The root cause is often an insufficient stabilization of the catalytically active Pd(0) species. The indolizine nitrogen itself can have complex interactions with the catalyst, and if the supporting ligand is not robust enough, the palladium center becomes vulnerable to aggregation.

Causality & Corrective Actions:

  • Insufficient Ligand Steric Hindrance: The primary role of the ligand is to stabilize the palladium center. Insufficiently bulky ligands allow two or more palladium atoms to approach each other and aggregate.[4]

    • Solution: Switch to a bulkier, more sterically demanding ligand. For Suzuki and Buchwald-Hartwig reactions, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards. Their large steric footprint effectively "cages" the palladium atom, preventing aggregation.[4] The σ-donating character of these ligands also accelerates key steps in the catalytic cycle, potentially allowing for lower reaction temperatures.[4]

  • High Reaction Temperature: While heat increases reaction rates, it also accelerates catalyst decomposition pathways.

    • Solution: After selecting a more robust ligand, attempt to lower the reaction temperature. A good starting point is to reduce the temperature by 10-20 °C and monitor the reaction progress. A highly active catalyst system may not require the high temperatures you were previously using.

  • Incorrect Palladium-to-Ligand Ratio: An excess of ligand can sometimes be inhibitory, but too little ligand is a direct cause of catalyst instability.

    • Solution: Ensure a proper Pd:Ligand ratio. For monodentate phosphines, a ratio of 1:2 to 1:4 is common. For bidentate ligands like Xantphos, a 1:1.1 or 1:1.2 ratio is often sufficient.[5] It is often better to use a slight excess of the ligand.

Q2: I'm getting low yields of my desired coupled product, but I also see a significant amount of dehalogenated starting material (indolizine). What causes this side reaction?

A2: The formation of the dehalogenated (or "protodebrominated") product is a common side reaction that competes with the desired cross-coupling. It occurs when the aryl-palladium(II)-halide intermediate, formed after oxidative addition, is intercepted by a hydrogen source before it can proceed through transmetalation and reductive elimination.

Causality & Corrective Actions:

  • Trace Water or Protic Impurities: Solvents, bases, or even the boronic acid reagent can contain trace amounts of water, which can act as a proton source, leading to protodeboronation of the boronic acid or direct dehalogenation pathways.[6]

    • Solution: Use rigorously dried and degassed solvents. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. If using boronic acids, which can degrade to boric acid and arenes, use a fresh, high-purity batch.

  • Slow Transmetalation Step: If the transmetalation step (the transfer of the organic group from boron to palladium in a Suzuki reaction) is slow, the aryl-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of it encountering a proton source and undergoing dehalogenation.

    • Solution: The rate of transmetalation is highly dependent on the base and solvent. A stronger, more soluble base like Cs₂CO₃ or K₃PO₄ can accelerate this step compared to a weaker base like Na₂CO₃. Using a polar aprotic solvent like dioxane or THF, often with a small amount of water (if carefully controlled), can also promote transmetalation.[7]

  • Catalyst System Choice: Some catalyst systems are inherently more prone to dehalogenation.

    • Solution: Employing bulky, electron-rich ligands can accelerate the overall catalytic cycle, particularly the reductive elimination step, which disfavors competing side reactions.[4]

Q3: I suspect that the indolizine nitrogen atom is interfering with the catalyst. How can I diagnose and mitigate this potential product inhibition?

A3: This is a highly probable scenario. The lone pair on the nitrogen of the indolizine ring system can coordinate to the palladium center.[6] If the product binds more strongly to the catalyst than the starting materials, it can act as a catalyst poison, leading to what is known as product inhibition. This effectively reduces the concentration of active catalyst as the reaction progresses.

Causality & Corrective Actions:

  • Direct Coordination to Pd: The nitrogen atom can occupy a coordination site on the palladium, preventing the binding of the next molecule of this compound or the organometallic partner, thus halting the cycle.

    • Diagnostic Test: Run the reaction with a significant initial "doping" of the final product (e.g., 20 mol%). If the initial reaction rate is significantly slower than a control reaction without the added product, product inhibition is a likely culprit.

    • Solution: Use ligands with very high steric bulk. The ligand's size can create a crowded coordination sphere around the palladium, making it more difficult for the product's nitrogen atom to bind effectively. Ligands like t-BuXPhos or BrettPhos are designed for such challenging substrates.

  • Electronic Effects: The electronic nature of the indolizine can influence the rates of oxidative addition and reductive elimination.

    • Solution: Sometimes, additives can modulate these effects. While less common, the addition of Lewis acids might transiently coordinate to the indolizine nitrogen, masking it from the palladium catalyst. This, however, requires careful screening as the Lewis acid could interfere with other components of the reaction.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding experimental design for stability.

Q1: What is the best class of ligand for ensuring palladium catalyst stability with a heteroaromatic substrate like this compound?

A1: There is no single "best" ligand, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, for challenging heteroaromatic substrates, modern, specialized ligands consistently outperform older, simpler ones like PPh₃.

  • Buchwald-type Biaryl Phosphines: This is the go-to class for many applications. Ligands like SPhos, XPhos, and RuPhos are both sterically bulky and strongly electron-donating.[4] This combination provides excellent stability against aggregation while promoting high catalytic turnover, which allows for lower catalyst loadings and temperatures.[4]

  • N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, IMes) form very strong bonds with palladium. This strong coordination provides exceptional thermal stability and prevents leaching or aggregation.[3][8] They are particularly effective in Suzuki-Miyaura couplings.

  • Wide Bite-Angle Diphosphines: Ligands such as Xantphos are bidentate and enforce a specific geometry ("bite angle") on the palladium center. This can promote the reductive elimination step, increasing overall catalyst turnover and stability.[5]

Q2: How should I properly set up my reaction to minimize catalyst deactivation from the outset?

A2: A meticulous experimental setup is critical for success and reproducibility. The active Pd(0) catalyst is sensitive to oxygen, and many reagents are sensitive to moisture.[6]

A robust setup protocol is provided in Section 3. The key principles are:

  • Use High-Purity Reagents: Impurities can act as catalyst poisons.

  • Ensure an Inert Atmosphere: The reaction vessel must be thoroughly purged of air. This is typically done by evacuating the flask and backfilling with an inert gas (argon or nitrogen) at least three times.[9]

  • Use Degassed Solvents: Solvents must be deoxygenated. This can be achieved by sparging with an inert gas for 30-60 minutes or, more effectively, by the freeze-pump-thaw method (three cycles).

Q3: What are the primary degradation pathways for a palladium catalyst, and how can they be visualized?

A3: The main productive pathway is the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Stability is compromised when the catalyst exits this cycle via "off-cycle" pathways. The two most significant degradation routes are:

  • Pd(0) Aggregation: As discussed in Q1, this is the formation of insoluble palladium black. It is favored when the ligand stabilization is poor.[1]

  • Ligand Degradation: Phosphine ligands can be oxidized or undergo other decomposition reactions, especially at high temperatures or in the presence of impurities.[2]

These pathways can be visualized in a workflow diagram, as shown in Section 4.

Q4: Is it better to use a Pd(0) or Pd(II) precatalyst? What are the implications for stability?

A4: Both Pd(0) (e.g., Pd(PPh₃)₄) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) sources are commonly used. Modern practice favors the use of well-defined Pd(II) "precatalysts".

  • Pd(II) Precatalysts: These are typically air-stable complexes that are reduced in situ to the active Pd(0) species at the start of the reaction.[10] This reduction can be effected by phosphines, amines, or one of the coupling partners.[11] Modern precatalysts (e.g., G3-XPhos Palladacycle) are designed for rapid and clean activation to Pd(0) at room temperature, ensuring a high concentration of the active catalyst from the beginning. This controlled activation often leads to more reproducible results and higher stability compared to generating the active species from simple salts like Pd(OAc)₂.

  • Pd(0) Sources: While directly providing the active oxidation state, common sources like Pd(PPh₃)₄ can be unstable to air and storage. Their use requires careful handling.

For robustness and reproducibility, a well-defined Pd(II) precatalyst incorporating a bulky, electron-rich ligand is often the superior choice.

Section 3: Protocols & Data

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and should be optimized for your specific substrates.

Reagents & Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Pd(II) precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting the Atmosphere: Seal the flask, and connect it to a Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this cycle a total of three times.[9]

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, quickly add the palladium precatalyst. Then, add the degassed solvent via syringe.

  • Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Comparison of Ligand Performance in a Model this compound Coupling

This table summarizes typical outcomes to guide ligand selection. Data is illustrative and based on general principles observed in the literature for heteroaromatic couplings.

Ligand TypeExample LigandTypical Pd LoadingTemp. (°C)Key Characteristics & Expected Outcome
Simple MonophosphinePPh₃3-5 mol%100-110Prone to decomposition; often results in low to moderate yields and significant Pd black formation.[5]
Buchwald BiarylXPhos1-2 mol%80-100High stability due to steric bulk; generally provides high yields with minimal catalyst decomposition.[4]
N-Heterocyclic CarbeneIPr-NHC1-2 mol%90-110Forms a very strong Pd-C bond, leading to excellent thermal stability; highly effective for Suzuki couplings.[8]
Wide Bite-AngleXantphos2-3 mol%90-100Promotes reductive elimination; can be very effective but may require more optimization.[5]

Section 4: Visual Guides

Diagram 1: Pd Catalytic Cycle & Major Deactivation Pathways

G cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Active Pd(0)Ln oa Oxidative Addition (Ar-Pd(II)-Br)Ln pd0->oa + Ar-Br pd_black Pd(0) Aggregation (Palladium Black) pd0->pd_black Poor Ligand Shielding product_inhibit Product Inhibition (Pd(0)-Product Complex) pd0->product_inhibit N-Coordination trans Transmetalation (Ar-Pd(II)-R)Ln oa->trans + R-B(OH)2 ligand_deg Ligand Degradation oa->ligand_deg High Temp. re Reductive Elimination (Ar-R Product) trans->re re->pd0 - Ar-R

Caption: The Suzuki cycle and key off-cycle catalyst deactivation pathways.

Diagram 2: Troubleshooting Workflow for Low Yields

G start Low Yield in This compound Coupling q1 Is Palladium Black Observed? start->q1 sol1 Increase Ligand Steric Bulk (e.g., use XPhos, SPhos) q1->sol1 Yes q2 Is Dehalogenated Byproduct Observed? q1->q2 No sol2 Lower Reaction Temperature sol1->sol2 sol3 Check Pd:Ligand Ratio sol2->sol3 sol4 Use Anhydrous Reagents & Degassed Solvents q2->sol4 Yes sol6 Verify Reagent Purity & Stoichiometry (esp. Boronic Acid) q2->sol6 No sol5 Screen Stronger Bases (K3PO4, Cs2CO3) sol4->sol5 sol7 Check for Product Inhibition (Doping Experiment) sol6->sol7 sol8 Ensure Rigorous Inert Atmosphere sol7->sol8

Caption: A decision tree for systematically troubleshooting low-yield reactions.

References

  • Gelman, D., & Buchwald, S. L. (2008). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Angewandte Chemie International Edition, 47(37), 7046-7069. [Link]

  • Li, J., et al. (2015). Palladium-catalyzed Highly Efficient Synthesis of Functionalized Indolizines via cross-coupling/cycloisomerization Cascade. Chemical Communications, 51(41), 8617-8620. [Link]

  • Proton Guru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Gulevskaya, A. V., & Gribanov, P. S. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. The Journal of Organic Chemistry, 77(17), 7436–7444. [Link]

  • Koszinowski, K., & Böhrer, P. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5480-5488. [Link]

  • Roy, S. A., et al. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 12(3), 1034-1039. [Link]

  • Molnár, Á. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 9(8), 783-800. [Link]

  • Al-Masum, M. (2019). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. Mini-Reviews in Organic Chemistry, 16(7), 654-668. [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). ResearchGate. [Link]

  • Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. McGill University eScholarship. [Link]

  • Koszinowski, K., & Böhrer, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5480-8. [Link]

  • Vale, J. A., & Cernak, T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Li, W., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 1836. [Link]

  • Smith, C. D., et al. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 6. [Link]

  • Fu, W., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 1836. [Link]

  • Chem Help ASAP. (2020). palladium coupling catalyst activation. YouTube. [Link]

Sources

Identifying byproducts in 6-Bromoindolizine reactions by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: LC-MS Analysis of 6-Bromoindolizine Reaction Mixtures Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction: The Indolizine Challenge

Welcome to the Technical Support Center. You are likely here because identifying byproducts in This compound reactions is proving difficult. Unlike standard indoles, the indolizine scaffold (a bridgehead nitrogen fused 5,6-bicyclic system) presents unique reactivity profiles that complicate LC-MS analysis.

The 6-position bromine is an electrophilic handle (typically for Suzuki-Miyaura or Buchwald-Hartwig couplings), while the C1 and C3 positions are highly nucleophilic. This duality leads to a specific set of side reactions—debromination, oxidative ring opening, and homocoupling —that often co-elute with your product.

This guide provides a self-validating workflow to deconstruct these complex mixtures.

Module 1: Pre-Analysis Diagnostics (The "Isotope Filter")

Before analyzing specific metabolic/reaction pathways, you must validate your data integrity using the Bromine Isotope Signature .

The Rule of 1:1 Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).
  • Intact Starting Material: Any species containing the 6-Br motif must show two peaks of nearly equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).
  • Debrominated Byproduct: If the pattern collapses to a single dominant peak (

    
    ), the bromine is gone.
    
Troubleshooting Logic Flow

Use this decision tree to categorize your unknown peaks immediately.

G Start Unknown Peak Detected CheckIso Check Isotope Pattern (M vs M+2) Start->CheckIso PatternYes 1:1 Ratio Present CheckIso->PatternYes Split Peak PatternNo No 1:1 Ratio (Single Peak) CheckIso->PatternNo Single Peak SubBr Bromine is Intact PatternYes->SubBr SubNoBr Bromine Lost PatternNo->SubNoBr PathD Possibility D: Oxidation (with Br) Check: Mass = SM + 16 SubBr->PathD Oxidative Addition PathA Possibility A: Product (Cross-Coupling) Check: Mass = SM - Br + R SubNoBr->PathA Successful Rxn PathB Possibility B: Hydrodebromination Check: Mass = SM - 79 + 1 SubNoBr->PathB Side Rxn (Reduction) PathC Possibility C: Homocoupling (Dimer) Check: Mass = 2M - 2Br SubNoBr->PathC Side Rxn (Dimer)

Figure 1: Decision matrix for categorizing unknown peaks based on isotopic signatures.

Module 2: Reaction-Specific Troubleshooting

The most common workflow for this compound is Palladium-Catalyzed Cross-Coupling (e.g., Suzuki). Below are the specific byproducts generated in this environment.

Hydrodebromination (The "Reduction" Impurity)
  • Observation: A large peak appearing early in the chromatogram (more polar than SM).

  • Mechanism: Pd(II) inserts into the C-Br bond. If transmetallation is slow, a hydride source (often from the solvent, e.g., isopropanol, or the base) intercepts the Pd-intermediate, replacing Br with H.

  • Mass Shift:

    
     (Loss of 
    
    
    
    , gain of H).
  • Diagnostic: Complete loss of the 1:1 isotope pattern.

Oxidative Degradation (Indolizinediones)
  • Observation: Small peaks eluting after the main product.

  • Mechanism: Indolizines are electron-rich and sensitive to singlet oxygen, particularly at the C1-C3 positions. This leads to ring opening or formation of amides.

  • Mass Shift:

    
     (Mono-oxidation) or 
    
    
    
    (Di-oxidation/Ring opening).
  • Diagnostic: The 1:1 Br pattern remains intact (unless the oxidation happened to the product).

Homocoupling (The "Dimer")
  • Observation: A highly lipophilic peak eluting late.

  • Mechanism: Two molecules of this compound couple together (Ullmann-type) or two boronic acids couple.

  • Mass Shift:

    
     (for boronic acid homocoupling) or 
    
    
    
    (for indolizine homocoupling).
Data Summary Table: Mass Shifts
SpeciesFormula ChangeMass Shift (

Da)
Isotope PatternLikely Cause
This compound (SM) --01:1 (Distinct) Reference
Debrominated Indolizine


None (Single)Overheating, Hydride source
Suzuki Product

VariableNone (Single)Desired Reaction
Oxidized SM


1:1 (Distinct) Air/Light exposure
SM Homodimer


NoneCatalyst failure

Module 3: Experimental Protocol for LC-MS

Indolizines are weak bases. Standard neutral mobile phases often result in poor ionization and broad peaks.

Step-by-Step Method:

  • Sample Prep:

    • Dissolve 0.1 mg reaction mixture in Acetonitrile (ACN) . Avoid MeOH if possible (can react with activated species).

    • Critical: Filter through 0.2

      
      m PTFE. Indolizines can polymerize; particulates will clog the ESI capillary.
      
  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% Formic Acid (FA). FA is required to protonate the bridgehead nitrogen.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to avoid salts).

    • 1-8 min: 5%

      
       95% B (Linear).
      
    • 8-10 min: 95% B (Wash lipophilic dimers).

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV (Indolizines ionize easily; high voltage causes fragmentation).

    • Fragmentor: 100 V.

    • Gas Temp: 300°C.

Module 4: Reaction Pathway Visualization

Understanding where these byproducts originate allows you to adjust reaction conditions.

ReactionPath cluster_0 Desired Pathway cluster_1 Side Reactions SM This compound (m/z = M) Pd_Insert Oxidative Addition (LnPd-Ar-Br) SM->Pd_Insert Pd(0) Oxidized Indolizinedione (m/z = M + 16/32) SM->Oxidized O2 / Light (Storage Issue) Product Cross-Coupled Product (m/z = M - 79 + R) Pd_Insert->Product R-B(OH)2 Base Reduced Hydrodebromination (m/z = M - 78) Pd_Insert->Reduced Hydride Transfer (Slow Transmetalation)

Figure 2: Mechanistic divergence in Palladium-catalyzed cross-coupling of this compound.

Frequently Asked Questions (FAQ)

Q: I see a peak with the correct mass for my product, but it has a "split" top. What is it? A: This is likely a regioisomer . If you are performing C-H activation or using a reactive electrophile, substitution may occur at the highly nucleophilic C3 position instead of the C6-Br site. These isomers often have identical masses but slightly different retention times.

Q: My this compound standard is showing a peak at M+14. Is this methylation? A: Unlikely. Check if you are using methanol as a solvent. Indolizines can undergo photo-oxidation to form species that react with methanol. However, M+14 is more commonly an artifact in LC-MS if ammonium buffers are used (


). If using Formic Acid, this is rare.

Q: How do I prevent the "Hydrodebromination" byproduct? A: This indicates your catalytic cycle is stalling after oxidative addition but before transmetallation.

  • Increase the concentration of the Boronic Acid.

  • Switch to a strictly anhydrous solvent (Dioxane/Toluene) instead of alcohols.

  • Degas your solvents thoroughly (Oxygen promotes homocoupling, which competes with the main cycle).

References

  • Reactivity of Indolizines: Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews. Link

  • Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Halogen Isotope Patterns in MS: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (See Chapter on Isotope Distributions). Link

  • Indolizine Oxidation: Huck, L. A., et al. (2004). Electronic Properties of Indolizines. The Journal of Organic Chemistry. Link

Technical Support Center: Strategies to Increase Reaction Rates of 6-Bromoindolizine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 6-bromoindolizine. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency and yield of their coupling reactions involving this electron-rich heterocyclic scaffold. Here, we address common challenges and provide practical, evidence-based strategies in a question-and-answer format to streamline your experimental workflow.

Introduction: The Unique Challenges of this compound

The indolizine core is a privileged scaffold in medicinal chemistry. However, its electron-rich nature presents specific challenges in palladium-catalyzed cross-coupling reactions. The high electron density of the indolizine ring can impede the oxidative addition step, a critical phase in the catalytic cycle. This guide provides targeted troubleshooting advice to overcome these hurdles and achieve successful couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with this compound is sluggish or fails to initiate. What is the likely cause and how can I fix it?

A1: A slow or stalled Suzuki-Miyaura reaction with this compound often points to a difficult oxidative addition step due to the electron-rich nature of the indolizine ring.[1] To overcome this, the palladium catalyst requires a specific electronic and steric environment.

Troubleshooting Strategies:

  • Ligand Selection is Crucial: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Opt for bulky, electron-rich phosphine ligands that promote oxidative addition.[1][2] Excellent choices include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are designed to enhance catalyst activity with electron-rich substrates.

    • N-heterocyclic carbenes (NHCs): These are highly effective for challenging couplings.[3]

  • Catalyst Choice: While many palladium sources can be effective, consider using a pre-catalyst that readily forms the active Pd(0) species.

  • Solvent and Base Combination: The choice of solvent and base can significantly impact the transmetalation step. A polar aprotic solvent like dioxane or THF, often with water, is a good starting point. For the base, consider inorganic options like K₂CO₃, Cs₂CO₃, or K₃PO₄. The base facilitates the formation of a more reactive boronate species.[4]

Q2: I am observing significant amounts of dehalogenated indolizine as a byproduct. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, especially with electron-rich aryl bromides.[5] It can be promoted by certain bases and reaction conditions.

Troubleshooting Strategies:

  • Base Selection: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) can sometimes favor dehalogenation. Consider using a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.

  • Reaction Temperature: High temperatures can sometimes promote dehalogenation. If possible, screen for a lower effective reaction temperature once the catalytic system is optimized.

  • Ligand Choice: Certain ligands can be more prone to promoting dehalogenation. If this is a persistent issue, screening different classes of electron-rich ligands may be beneficial.

Q3: My reaction is producing a significant amount of homocoupled boronic acid (biaryl byproduct). What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[6]

Troubleshooting Strategies:

  • Thorough Degassing: Ensure that your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Order of Addition: Adding the boronic acid after the other reagents have been heated under an inert atmosphere for a short period can sometimes minimize homocoupling.[6]

  • Reducing Agents: In some cases, the addition of a mild reducing agent can help suppress homocoupling by minimizing the concentration of Pd(II) species that can promote this side reaction.[7]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Workflow

Logical Flow for Troubleshooting this compound Couplings

troubleshooting_flowchart start Low or No Conversion check_oxidative_addition Issue with Oxidative Addition? start->check_oxidative_addition optimize_ligand_catalyst Optimize Ligand and Catalyst (Bulky, Electron-Rich Ligands) check_oxidative_addition->optimize_ligand_catalyst Yes check_transmetalation Issue with Transmetalation? check_oxidative_addition->check_transmetalation No optimize_ligand_catalyst->check_transmetalation optimize_base_solvent Optimize Base and Solvent check_transmetalation->optimize_base_solvent Yes side_reactions Significant Side Reactions? check_transmetalation->side_reactions No optimize_base_solvent->side_reactions dehalogenation Dehalogenation Observed side_reactions->dehalogenation Yes homocoupling Homocoupling Observed side_reactions->homocoupling Yes success Successful Coupling side_reactions->success No adjust_base_temp Adjust Base and/or Temperature dehalogenation->adjust_base_temp adjust_base_temp->success improve_degassing Improve Degassing/Inert Atmosphere homocoupling->improve_degassing improve_degassing->success

Caption: A flowchart for troubleshooting common issues in this compound couplings.

Data Summary

ParameterRecommendation for this compound CouplingsRationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-catalystsReadily available and effective sources of Pd(0).
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsOvercomes the high activation barrier for oxidative addition with the electron-rich indolizine core.[1][2]
Base Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)Generally effective for transmetalation and less prone to causing dehalogenation compared to strong organic bases.[4]
Solvent Polar aprotic (e.g., Dioxane, THF), often with waterFacilitates dissolution of reagents and promotes the activity of inorganic bases.
Temperature 80-110 °CA good starting range for many cross-coupling reactions. Lower temperatures should be explored if side reactions are an issue.

Advanced Troubleshooting

Q4: I've optimized my Suzuki coupling, but for a Heck (or Sonogashira, or Buchwald-Hartwig) reaction, I'm still facing issues. What are the key differences to consider for these couplings with this compound?

A4: While the principle of overcoming the electron-rich nature of this compound remains, each coupling reaction has its own nuances.

  • Heck Reaction: The electron-richness of both the indolizine and the alkene coupling partner can lead to issues with regioselectivity and reaction rate.[8][9] Screening of ligands and bases is critical. For electron-rich olefins, specific ligand systems may be required to control the regioselectivity of the insertion step.

  • Sonogashira Coupling: This reaction is often sensitive to the choice of copper co-catalyst and base. An amine base like triethylamine or diisopropylethylamine is typically used. For electron-rich systems, ensuring efficient oxidative addition through ligand choice is still paramount.

  • Buchwald-Hartwig Amination: The choice of base is critical and highly dependent on the pKa of the amine coupling partner. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. The challenge with this compound will be to find a balance where the base is strong enough to deprotonate the amine without promoting excessive dehalogenation of the starting material.[10] The use of specialized Buchwald ligands is highly recommended.[11]

Visualizing the Catalytic Cycle

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex Indolizine-Pd(II)-Br(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)₂ coupled_pd_complex Indolizine-Pd(II)-R(L₂) transmetalation->coupled_pd_complex reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Coupled Product reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.

References

Sources

Technical Support Center: Removal of Palladium Residues from 6-Bromoindolizine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium removal from 6-Bromoindolizine products. This resource is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize indolizine derivatives and face the critical challenge of removing residual palladium to meet stringent regulatory standards.

The indolizine scaffold, with its nitrogen heteroatom, presents unique challenges in palladium removal due to potential coordination between the nitrogen lone pair and palladium species. This guide provides in-depth, experience-based solutions to these specific problems.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my this compound product so critical?

A1: Palladium is a common catalyst in cross-coupling reactions, which are vital for synthesizing complex molecules like this compound derivatives.[1] However, residual palladium is considered a toxic impurity by regulatory bodies such as the FDA and EMA.[2] For active pharmaceutical ingredients (APIs), strict limits are in place for elemental impurities, often requiring palladium levels to be below 10 ppm for oral medications.[3][4] Beyond toxicity, residual palladium can interfere with downstream reactions and compromise the stability and efficacy of the final product.

Q2: I performed a standard silica gel column chromatography, but my palladium levels are still high. Why?

A2: This is a common issue. While silica gel chromatography is excellent for general purification, it is often insufficient for removing palladium residues to the required low ppm levels.[5] Palladium can exist in various oxidation states (Pd(0), Pd(II)) and can form colloidal species or complexes with ligands and your product, which may co-elute with your this compound derivative. The nitrogen atom in the indolizine ring can also chelate with palladium, making it more difficult to separate by standard chromatography. For reliable removal, a more targeted approach, such as using a metal scavenger, is often necessary.[5]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials designed to selectively bind and remove palladium from a solution. They typically consist of a solid support (like silica gel or a polymer resin) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[6][7] When your product solution is mixed with the scavenger, the palladium is captured, and the scavenger can then be easily filtered off, leaving a purified product solution. This method is highly efficient and generally results in minimal loss of your desired product.[8]

Q4: How do I choose the right palladium scavenger for my this compound product?

A4: The choice of scavenger depends on several factors: the oxidation state of the palladium, the solvent system, and the nature of your product. For nitrogen-containing heterocycles like this compound, scavengers with thiol or amine functionalities are often very effective. It is highly recommended to perform a small-scale screening experiment with a few different types of scavengers to identify the most efficient one for your specific reaction conditions. Many suppliers offer screening kits for this purpose.[9]

Troubleshooting Guide

Scenario 1: My this compound product is a dark color after my coupling reaction, and I suspect it's due to palladium colloids.

Cause: The dark color, often black or dark brown, is a strong indicator of the presence of palladium(0) nanoparticles or colloids. These can be difficult to remove by simple filtration.

Solution:

  • Celite Filtration: A simple first step is to pass your reaction mixture through a pad of Celite®. This can remove some of the larger palladium aggregates.[10]

  • Activated Carbon Treatment: Activated carbon is a cost-effective method for removing palladium residues and color.[1][11] However, it can sometimes lead to product loss due to non-specific adsorption.[12] It's crucial to perform a small-scale test to evaluate product recovery.

  • Oxidation and Scavenging: If Pd(0) is suspected, you can sometimes improve scavenging efficiency by first oxidizing it to the more soluble Pd(II) state, for which many scavengers have a higher affinity. However, this must be done with care to avoid degrading your product.

Scenario 2: I've used a thiol-based scavenger, but the palladium levels are still above the acceptable limit.

Cause: The scavenging process may not be fully optimized. Factors like reaction time, temperature, and the amount of scavenger used can all impact efficiency.

Solution:

  • Increase Scavenger Equivalents: You may need to use a higher loading of the scavenger. Refer to the manufacturer's guidelines and consider increasing the amount by 50-100%.

  • Increase Reaction Time and Temperature: Scavenging is a chemical reaction, and kinetics matter. Increasing the stirring time (e.g., from 1 hour to 4-16 hours) and gently heating the mixture (e.g., to 40-60°C) can significantly improve palladium removal.[1][13] Always monitor for product stability at elevated temperatures.

  • Solvent Effects: The efficiency of scavenging can be solvent-dependent. If possible, screen different solvents to find one that maximizes scavenging without compromising the solubility of your product.

Scenario 3: I'm concerned about losing my valuable this compound product during the scavenging process.

Cause: Product loss can occur through non-specific binding to the scavenger material, especially with highly porous materials like activated carbon.

Solution:

  • Choose a High-Selectivity Scavenger: Modern, functionalized silica scavengers are designed for high selectivity towards metals with minimal binding of organic molecules.[8]

  • Optimize the Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium level. An excessive amount increases the surface area available for non-specific binding.

  • Thorough Washing: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product. Combine the washings with your main filtrate.

Detailed Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol is designed to efficiently identify the best scavenger for your specific this compound derivative.

  • Preparation: Dissolve a known amount of your crude this compound product in a suitable solvent (e.g., THF, EtOAc, MeCN) to create a stock solution.

  • Aliquotting: In separate vials, place a small, measured amount of different palladium scavengers (e.g., SiliaMetS® Thiol, QuadraSil® MP, activated carbon). Aim for a variety of functional groups (thiol, amine, thiourea).

  • Scavenging: Add a known volume of your stock solution to each vial.

  • Agitation: Stir the vials at room temperature for a set period (e.g., 2 hours). For comparison, you can set up a parallel experiment at an elevated temperature (e.g., 50°C).

  • Sampling and Analysis: After the set time, take a small aliquot from each vial, filter it, and analyze for palladium content using ICP-MS.[5][14] Also, analyze the product recovery using a suitable method like HPLC or UPLC.

  • Selection: Choose the scavenger that provides the lowest palladium level with the highest product recovery.

Protocol 2: Bulk Palladium Removal using a Thiol-Functionalized Silica Scavenger

This is a general procedure for a batch-mode scavenging process.

  • Dissolution: Dissolve your crude this compound product in an appropriate solvent (e.g., 10-20 mL of solvent per gram of product).

  • Scavenger Addition: Add the selected thiol-functionalized silica scavenger (e.g., 5-10 wt% relative to your crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 45°C) for 4-18 hours.[1] The optimal time should be determined from your screening experiment.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain your purified product.

  • Verification: Submit a sample of the final product for ICP-MS analysis to confirm the palladium level is within your target range.[5][14]

Method Selection Guide

Choosing the right palladium removal strategy is crucial for efficiency and cost-effectiveness. The following decision tree can guide you through the process.

PalladiumRemoval start Start: Crude This compound Product initial_pd Initial Pd Level > 100 ppm? start->initial_pd high_pd High Pd (>500 ppm) or visible colloids? initial_pd->high_pd Yes scavenger_screen Screen Scavengers (Thiol, Amine, etc.) initial_pd->scavenger_screen No activated_carbon Treat with Activated Carbon high_pd->activated_carbon Yes high_pd->scavenger_screen No activated_carbon->scavenger_screen optimize Optimize Scavenging (Time, Temp, Loading) scavenger_screen->optimize check_pd Final Pd Level < 10 ppm? optimize->check_pd final_product Final Purified Product check_pd->final_product Yes crystallization Consider Recrystallization or further polishing check_pd->crystallization No crystallization->final_product ScavengingWorkflow cluster_0 Purification Process cluster_1 Analysis & Verification A Crude Product in Solution B Add Scavenger A->B C Stir (Time/Temp Optimized) B->C D Filter to Remove Scavenger C->D E Purified Product Solution D->E F Take Aliquot E->F G ICP-MS Analysis F->G H Confirm Pd < Specification G->H

Workflow for Palladium Scavenging and Analysis.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Dunn, J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?[Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • Scott, J. S., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, PMC - NIH. [Link]

  • ResearchGate. (2025, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. [Link]

  • Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ResearchGate. ICP-MS analyses of residual palladium in products 4 and 11. [Link]

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  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Biotage. Material Safety Data Sheet. [Link]

  • Analytical Methods (RSC Publishing). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]

  • ResearchGate. (2025, August 6). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]

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  • ResearchGate. (2025, August 7). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Link]

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Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 6-Bromoindolizine and 6-Iodoindolizine for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The indolizine core, a nitrogen-bridged aromatic system and a bioisostere of indole, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the indolizine framework.[1][2]

This guide provides an in-depth comparison of the reactivity of 6-bromoindolizine and 6-iodoindolizine in the Suzuki coupling reaction. We will delve into the mechanistic underpinnings that govern their differential reactivity, present expected experimental outcomes, and provide a detailed, field-proven protocol for performing this critical transformation.

The Decisive Role of the Halogen in Suzuki Coupling Reactivity

The choice of the halogen atom on the indolizine core is a critical parameter that significantly influences the efficiency and conditions required for a successful Suzuki coupling. The established reactivity trend for organohalides in this reaction is I > Br >> Cl, a direct consequence of the carbon-halogen (C-X) bond dissociation energy.[2]

The catalytic cycle of the Suzuki coupling is initiated by the oxidative addition of the organohalide to a palladium(0) complex.[3] This step, often the rate-determining step of the entire cycle, involves the cleavage of the C-X bond. The weaker C-I bond (approximately 272 kJ/mol) compared to the C-Br bond (approximately 336 kJ/mol) results in a lower activation energy for the oxidative addition of 6-iodoindolizine. Consequently, 6-iodoindolizine is inherently more reactive than its 6-bromo counterpart.

This enhanced reactivity translates to several practical advantages in an experimental setting:

  • Milder Reaction Conditions: 6-Iodoindolizine can often be coupled at lower temperatures and with shorter reaction times.

  • Lower Catalyst Loading: The higher reactivity of the C-I bond can allow for a reduction in the amount of the expensive palladium catalyst required.

  • Broader Substrate Scope: For challenging coupling partners, the iodo derivative may provide a viable route where the bromo analogue fails to react or gives low yields.

Conversely, the higher stability of this compound can be advantageous in terms of shelf-life and in multi-step syntheses where the halogen needs to remain intact during other transformations.

At a Glance: Expected Performance in Suzuki Coupling

The following table summarizes the anticipated differences in reaction parameters and outcomes when comparing the Suzuki coupling of this compound and 6-iodoindolizine with a generic arylboronic acid.

Parameter6-IodoindolizineThis compoundRationale
Reaction Temperature Lower (e.g., Room Temp. to 80 °C)Higher (e.g., 80 °C to 120 °C)Lower C-I bond dissociation energy facilitates oxidative addition at lower temperatures.
Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 6-24 hours)Faster rate of oxidative addition leads to quicker reaction completion.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)More facile oxidative addition may require less catalyst to achieve high conversion.
Typical Yields Good to ExcellentGood to ExcellentBoth can provide high yields, but the iodo derivative may be more reliable with challenging substrates.
Side Reactions Potential for more side reactions due to higher reactivity.Generally cleaner reactions due to greater stability.Higher reactivity can sometimes lead to undesired side pathways if not properly controlled.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X (X = Br, I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)2 (activated by base) pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product reagents Ar-X + Ar'-B(OH)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki Coupling of 6-Haloindolizines

This protocol provides a robust starting point for the Suzuki coupling of both this compound and 6-iodoindolizine. Note that the conditions for the bromo derivative may require higher temperatures and longer reaction times as indicated.

Preliminary Step: Synthesis of 6-Haloindolizines

The synthesis of the 6-haloindolizine starting materials is a prerequisite. While various methods exist, one approach involves the cyclization of appropriately substituted pyridinium ylides. For instance, this compound can be prepared from 2-bromo-5-methylpyridine. The synthesis of 2-iodoindolizines can be achieved via an iodine-mediated cyclization of 2-pyridylallenes.[4][5] Researchers should consult the literature for a synthetic route that best suits their available starting materials and expertise.

Suzuki Coupling Protocol

Experimental_Workflow start Start: Assemble Reagents reagents 1. Add 6-haloindolizine (1.0 eq.), arylboronic acid (1.2-1.5 eq.), and base (e.g., K2CO3, 2.0 eq.) to a reaction vessel. start->reagents catalyst 2. Add Pd catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and degassed solvent (e.g., Dioxane/H2O). reagents->catalyst degas 3. Degas the reaction mixture (e.g., by bubbling with argon for 15-20 min). catalyst->degas reaction 4. Heat the reaction mixture with stirring. (e.g., 80-110°C for 6-24h for bromo; RT-80°C for 1-6h for iodo). degas->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 6. Upon completion, cool to RT, dilute with ethyl acetate, and wash with water and brine. monitoring->workup purification 7. Dry the organic layer (e.g., over Na2SO4), filter, and concentrate in vacuo. workup->purification end 8. Purify the crude product by column chromatography. purification->end

Caption: A typical workflow for the Suzuki coupling of 6-haloindolizines.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound or 6-iodoindolizine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Causality: The arylboronic acid is used in slight excess to ensure complete consumption of the limiting indolizine substrate. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6]

  • Catalyst and Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, such as Pd(PPh3)4 (0.03 mmol, 3 mol%), followed by a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O in a 4:1 ratio, 5 mL).

    • Causality: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous component of the solvent system aids in dissolving the base and facilitates the reaction.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: The removal of dissolved oxygen is critical for the stability of the palladium catalyst and to prevent oxidative side reactions.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For this compound, a temperature of 90-110 °C for 12-24 hours is a good starting point. For 6-iodoindolizine, begin with milder conditions, such as 60-80 °C for 2-8 hours.

    • Causality: The higher temperature for the bromo derivative is necessary to overcome the higher activation energy of the oxidative addition step.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylindolizine product.

Conclusion

In the realm of Suzuki-Miyaura cross-coupling, the choice between a bromo and an iodo substituent on the indolizine core is a strategic one. 6-Iodoindolizine offers the advantage of higher reactivity, allowing for milder reaction conditions and potentially higher efficiency, which is particularly beneficial for complex or sensitive substrates. On the other hand, this compound provides greater stability and may be more cost-effective. A thorough understanding of the mechanistic principles and the practical implications of this reactivity difference empowers researchers to make informed decisions, optimizing their synthetic strategies for the efficient and successful creation of novel indolizine-based compounds for a wide range of applications.

References

  • Angeli, A. Ber. Dtsch. Chem. Ges.1890, 23, 1593–1594.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Scholtz, M. Ueber die Synthese des Indolizins und seiner Homologen. Ber. Dtsch. Chem. Ges.1912, 45, 734–746.
  • Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Seregin, I. V.; Gevorgyan, V. Recent Advances in the Synthesis of Indolizines and Their π-Expanded Analogues. Org. Biomol. Chem.2016 , 14, 6534-6557. [Link]

  • Barluenga, J. et al. Straightforward Access to 2-Iodoindolizines via Iodine-Mediated Cyclization of 2-Pyridylallenes. Org. Process Res. Dev.2020 , 24 (2), 249–254. [Link]

  • Coudert, T. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv., 2021 , 11, 7373-7382. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Bellinger, R. A.; Dudnik, A. S.; Gevorgyan, V. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angew. Chem. Int. Ed.2015 , 54, 1409-1413. [Link]

  • ChemHelpASAP. Suzuki cross-coupling reaction. YouTube. [Link]

  • Ge, H. et al. Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. RSC Adv.2021 , 11, 23459-23463. [Link]

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A Comparative Analysis of 6-Bromoindolizine and 6-Chloroindolizine: Unraveling the Halogen's Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the indolizine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on this heterocyclic core is a key determinant of its therapeutic potential. Among these, halogen atoms play a critical role in modulating a compound's physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth comparison of the biological activities of 6-bromoindolizine and 6-chloroindolizine derivatives, offering insights into the nuanced yet significant impact of substituting a bromine versus a chlorine atom at the 6-position of the indolizine ring.

The Halogen Effect: A Physicochemical Perspective on Bromine vs. Chlorine

The choice between a bromine and a chlorine substituent is not arbitrary; it is a calculated decision based on their distinct physicochemical properties that influence a molecule's interaction with biological targets. Understanding these differences is fundamental to interpreting their divergent biological activities.

PropertyBromine (Br)Chlorine (Cl)Implication for Biological Activity
Atomic Radius (Å) 1.140.99Bromine's larger size can provide better van der Waals contacts with a target protein, but may also lead to steric hindrance.
Electronegativity (Pauling Scale) 2.963.16Chlorine is more electronegative, leading to a more polarized C-X bond, which can influence dipole interactions and hydrogen bonding.
Polarizability (ų) 4.773.03Bromine is more polarizable, which can enhance dispersion forces (London forces) and contribute to stronger binding interactions.
Lipophilicity (Hansch π parameter) +0.86+0.71Both are lipophilic, but the slightly higher value for bromine can enhance membrane permeability and transport to the target site.
Halogen Bonding StrongerWeakerBromine is a better halogen bond donor than chlorine, allowing for stronger, specific interactions with electron-donating atoms (O, N, S) in a protein's binding pocket.[3]

This differential in properties suggests that bromo-substituted compounds may exhibit enhanced binding affinity and cellular uptake compared to their chloro-analogues, potentially translating to greater biological potency. However, the specific context of the target protein's binding site ultimately dictates which halogen is more favorable.[4][5]

Comparative Biological Activity: A Tale of Two Halogens

While direct comparative studies on this compound and 6-chloroindolizine are scarce, a comprehensive analysis of the available literature on their derivatives allows for a robust comparative assessment.

Anticancer Activity: The Emerging Prominence of Bromine

Research into the anticancer potential of halogenated indolizines has predominantly highlighted the efficacy of bromo-substituted derivatives.

This compound Derivatives:

A notable example is the ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid, which has demonstrated significant cytostatic activity across a panel of cancer cell lines. This compound has shown cytotoxic effects against non-small cell lung cancer, glioblastoma, melanoma, and renal cancer cell lines. The presence of the bromine atom at the 6-position is considered a key contributor to its potent anticancer properties.

Studies on other halogenated heterocyclic scaffolds corroborate the potential superiority of bromine in enhancing anticancer activity. For instance, in a comparative study of halogenated flavones, the 8-bromo-6-chloroflavone (BrCl-F) demonstrated the strongest cytotoxic activity against canine B-cell leukemia and lymphoma models, significantly reducing metabolic activity and inducing apoptosis.[4] This was more potent than its dichlorinated counterpart.[4] Similarly, in a series of chalcones, bromine substitution led to markedly enhanced anti-proliferative potency compared to the chlorinated analogues.[4]

6-Chloroindolizine Derivatives:

Currently, there is a limited body of research specifically detailing the anticancer activity of 6-chloroindolizine derivatives. However, the general principle of halogenation in drug design suggests that they are viable candidates for anticancer drug development. The introduction of a chlorine atom can enhance lipophilicity and modulate electronic properties, which are crucial for bioactivity.[6][7] Further research is warranted to fully elucidate the anticancer potential of this class of compounds and to draw a more direct comparison with their bromo-counterparts.

Antimicrobial Activity: A More Level Playing Field

In the realm of antimicrobial activity, both 6-bromo and 6-chloroindolizine derivatives have shown promise.

This compound Derivatives:

6-bromoindolglyoxylamide polyamine derivatives have been identified as having intrinsic antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Some of these compounds also exhibit antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa.

6-Chloroindolizine Derivatives:

Recent studies on substituted 7-chloroindolizine derivatives have revealed their potential as antibacterial agents. Specifically, certain derivatives have shown inhibitory activity against both Staphylococcus aureus and Escherichia coli. This suggests that the chloro-substitution on the indolizine ring is also a viable strategy for developing new antimicrobial agents.

The comparative antimicrobial efficacy will likely depend on the specific microbial target and the overall structure of the derivative. The differences in lipophilicity and electronic properties between the bromo and chloro substituents could influence their ability to penetrate bacterial cell walls and interact with intracellular targets.

Anti-inflammatory and Antioxidant Activity of 6-Chloroindolizine Derivatives

Interestingly, research into 7-chloroindolizine derivatives has also unveiled their potential as anti-inflammatory and antioxidant agents. Certain derivatives have demonstrated selective inhibition of the COX-2 enzyme, an important target in anti-inflammatory drug discovery. Additionally, some of these compounds have shown significant ROS scavenging potential, indicating antioxidant activity. This highlights a potential area of differentiation in the biological profiles of chloro- versus bromo-substituted indolizines that warrants further investigation.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed biological activities are intrinsically linked to the structure of the molecules. The following diagram illustrates the general structure-activity relationship for halogenated indolizines based on current understanding.

SAR cluster_indolizine Indolizine Core cluster_substituents Substituents cluster_properties Physicochemical Properties cluster_activity Biological Activity Indolizine Indolizine Scaffold Halogen Halogen at C6 (Br or Cl) Other_Subs Other Substituents (e.g., at C1, C3, C7) Lipophilicity Lipophilicity Halogen->Lipophilicity Influences Electronic_Effects Electronic Effects Halogen->Electronic_Effects Influences Halogen_Bonding Halogen Bonding Halogen->Halogen_Bonding Influences Sterics Steric Profile Halogen->Sterics Influences Anticancer Anticancer Other_Subs->Anticancer Modulates Antimicrobial Antimicrobial Other_Subs->Antimicrobial Modulates Anti_inflammatory Anti-inflammatory Other_Subs->Anti_inflammatory Modulates Lipophilicity->Anticancer Lipophilicity->Antimicrobial Electronic_Effects->Anticancer Electronic_Effects->Antimicrobial Halogen_Bonding->Anticancer Potentially enhances Sterics->Anticancer

Caption: Structure-Activity Relationship of Halogenated Indolizines.

The mechanism of action for these compounds is likely multifaceted. For their anticancer effects, potential mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[8] The halogen's ability to form halogen bonds could play a crucial role in stabilizing the ligand-protein complex, leading to enhanced inhibition. In the context of antimicrobial activity, these compounds may disrupt microbial cell membranes or inhibit essential enzymes.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for assessing the cytotoxic activity of these compounds.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and 6-chloroindolizine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Synthesis of 6-Halogenated Indolizines: A General Overview

The synthesis of 6-bromo and 6-chloroindolizines typically involves the construction of the indolizine core from a correspondingly substituted pyridine precursor. The classical Chichibabin reaction and 1,3-dipolar cycloaddition reactions are common strategies.[9]

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Pyridine 5-Bromo or 5-Chloro- 2-methylpyridine Cyclization 1,3-Dipolar Cycloaddition or Chichibabin-type reaction Pyridine->Cyclization Haloketone α-Haloketone Haloketone->Cyclization Indolizine 6-Bromo or 6-Chloro- indolizine derivative Cyclization->Indolizine

Sources

A Comparative Guide to the Structure-Activity Relationship of Halogenated Indolizines in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry as a promising framework for the development of novel anticancer agents. Its unique electronic properties and structural rigidity make it an ideal candidate for targeted interactions with various biological macromolecules. Among the diverse array of indolizine derivatives, halogenated analogues have emerged as a particularly intriguing class of compounds, demonstrating potent cytotoxic effects against a range of cancer cell lines.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of halogenated indolizines, drawing upon experimental data to elucidate the impact of halogen substitution on their anticancer activity. We will delve into the nuanced effects of different halogens, their positions on the indolizine core, and the resulting influence on cytotoxicity and mechanism of action. This analysis is intended to serve as a valuable resource for researchers engaged in the rational design and development of next-generation indolizine-based cancer therapeutics.

The Influence of Halogenation: A Double-Edged Sword in Drug Design

Halogenation is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of lead compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of indolizine-based anticancer agents, the nature and position of the halogen substituent play a pivotal role in defining the compound's potency and selectivity.

Our comparative analysis will explore the following key aspects of the SAR of halogenated indolizines:

  • The Nature of the Halogen: We will examine the differential effects of fluorine (F), chlorine (Cl), bromine (Br), and, where data is available, iodine (I) substitution on the cytotoxic profile of indolizine derivatives.

  • Positional Isomerism: The location of the halogen substituent on the indolizine ring system can dramatically alter its biological activity. We will investigate the impact of halogenation at various positions of the pyridine and pyrrole rings of the indolizine core.

  • Mechanism of Action: A critical aspect of SAR studies is understanding how structural modifications influence the compound's mechanism of action. We will explore the role of halogenation in modulating the ability of indolizines to inhibit tubulin polymerization and potentially interact with key signaling pathways implicated in cancer progression.

Comparative Cytotoxicity of Halogenated Indolizines

The anticancer potential of halogenated indolizines is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound. The following table summarizes the IC50 values for a selection of halogenated indolizine derivatives, providing a snapshot of their activity spectrum.

Compound IDHalogenPositionCancer Cell LineIC50 (µM)Reference
Series 1
cis-4bFluoroPhenyl @ C2MDA-MB-231 (Breast)79.51 ± 21.84[1]
cis-4cChloroPhenyl @ C2MDA-MB-231 (Breast)39.09 ± 5.54[1]
cis-4dBromoPhenyl @ C2MDA-MB-231 (Breast)16.63 ± 2.61[1]
Series 2
5cBromoC7HOP-62 (Lung)Growth Inhibition: 34% at 10 µM[2]
5cBromoC7SNB-75 (CNS)Growth Inhibition: 15% at 10 µM[2]
6cBromoC5NCI-60 PanelPromising Activity[2]
Series 3
Indolizine-chalcone 4jChloroPhenyl @ metaU937 (Lymphoma)Induces Apoptosis[3]
Indolizine-chalcone 4lBromoPhenyl @ metaU937 (Lymphoma)Induces Apoptosis[3]

Key Observations from Cytotoxicity Data:

  • Trend in Halogen Activity: In a series of cis-indolizine lactones, the cytotoxic activity against the MDA-MB-231 breast cancer cell line was found to be inversely proportional to the electronegativity of the halogen substituent on a phenyl ring at the C2 position.[1] This suggests that the order of potency is Br > Cl > F. This trend may be attributed to the increasing polarizability and potential for halogen bonding down the group, which could lead to enhanced interactions with the biological target.

  • Impact of Bromine Substitution: Brominated indolizines have demonstrated significant anticancer activity. For instance, derivatives with bromine at the C5 or C7 position of the indolizine core have shown promising inhibitory effects against various cancer cell lines in the NCI-60 panel, including lung and central nervous system cancer cell lines.[2]

  • Limited Data on Iodo-indolizines: It is important to note that the current body of literature on the anticancer activity of halogenated indolizines has a notable gap concerning iodo-substituted derivatives. Further research is warranted to fully elucidate the SAR of this particular class of halogenated indolizines.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, it is crucial to employ standardized and well-characterized experimental protocols. Below are detailed methodologies for two key assays used in the evaluation of halogenated indolizines.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow start Start: Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h (Allow cells to attach) start->incubate1 treat Treat with Halogenated Indolizine Derivatives (Various Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Allow formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) incubate3->solubilize measure Measure Absorbance at ~570 nm solubilize->measure analyze Analyze Data: Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indolizine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (absorbance).

Workflow for Tubulin Polymerization Assay:

Tubulin_Polymerization_Workflow start Start: Prepare Tubulin Solution and Test Compounds pre_incubate Pre-incubate Tubulin with Test Compound or Control on Ice start->pre_incubate initiate_polymerization Initiate Polymerization (e.g., by warming to 37°C and adding GTP) pre_incubate->initiate_polymerization monitor_absorbance Monitor Absorbance at 340 nm over Time initiate_polymerization->monitor_absorbance analyze Analyze Data: Compare Polymerization Curves monitor_absorbance->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing tubulin (e.g., from bovine brain), a polymerization buffer (e.g., PEM buffer), and GTP.

  • Compound Incubation: In a 96-well plate, add the halogenated indolizine derivatives at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine or paclitaxel) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of the compounds on tubulin polymerization.

Mechanism of Action and Signaling Pathways

A growing body of evidence suggests that the anticancer activity of many indolizine derivatives stems from their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[2] Molecular docking studies have indicated that some brominated indolizines may bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2]

Furthermore, while direct evidence for halogenated indolizines is still emerging, the broader class of indole and indolizine compounds has been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5] This pathway plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to a downstream cascade of events that ultimately result in a reduction of tumor growth.

Proposed Signaling Pathway Modulation by Indolizine Derivatives:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indolizine Halogenated Indolizine (Proposed) Indolizine->PI3K Inhibition? Indolizine->Akt Inhibition? Indolizine->mTORC1 Inhibition?

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by halogenated indolizines.

Conclusion and Future Directions

Halogenated indolizines represent a promising class of anticancer agents with potent cytotoxic activity against a variety of cancer cell lines. The structure-activity relationship studies conducted to date highlight the critical role of the halogen substituent in modulating the biological activity of these compounds. Specifically, the nature and position of the halogen can significantly influence cytotoxicity, with brominated derivatives often exhibiting superior potency.

The primary mechanism of action for many of these compounds appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While the modulation of key signaling pathways like PI3K/Akt/mTOR is a plausible additional mechanism, further investigation is required to establish a direct link for halogenated indolizines.

Future research in this area should focus on:

  • Systematic Comparative Studies: Conducting studies that directly compare the anticancer activity of a series of indolizines with different halogen substitutions (F, Cl, Br, and I) on the same core scaffold is essential for a more definitive understanding of the SAR.

  • Elucidation of Iodo-indolizine Activity: The dearth of information on iodo-substituted indolizines represents a significant knowledge gap that needs to be addressed.

  • In-depth Mechanistic Studies: Further research is needed to confirm the specific molecular targets of halogenated indolizines and to elucidate their effects on cancer cell signaling pathways.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their antitumor efficacy, toxicity, and pharmacokinetic properties.

By addressing these key areas, the scientific community can continue to unlock the full therapeutic potential of halogenated indolizines in the fight against cancer.

References

  • G. G. N. de Oliveira, M. F. S. V. de Oliveira, et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 26(17), 8368. [Link]

  • Coelho, F., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances, 13, 20264-20270. [Link]

  • Coelho, F., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. National Institutes of Health. [Link]

  • Kim, H., et al. (2016). Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. Bioorganic & Medicinal Chemistry Letters, 26(1), 128-132. [Link]

  • Sarkar, F. H., & Li, Y. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current Cancer Drug Targets, 13(7), 740-753. [Link]

  • Cretu, A., et al. (2025). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Ahmad, A., et al. (2023). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 14(10), 1957-1974. [Link]

  • Lee, Y., et al. (2021). Biological evaluation of indolizine-chalcone hybrids as new anticancer agents. Molecules, 26(11), 3169. [Link]

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A Researcher's Guide to Palladium-Catalyzed Cross-Coupling of 6-Bromoindolizine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The indolizine scaffold is a privileged nitrogen-containing heterocycle featured in numerous biologically active compounds and advanced materials.[1][2] The functionalization of this core structure is of paramount importance in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for creating carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex organic molecules.[3] This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of 6-bromoindolizine, offering researchers and drug development professionals a data-driven resource for catalyst selection and reaction optimization.

The Challenge of Indolizine Cross-Coupling

While palladium-catalyzed reactions are well-established, heteroaromatic substrates like indolizine can present unique challenges. The electron-rich nature of the indolizine ring and the potential for the nitrogen atom to coordinate with the palladium center can complicate the catalytic cycle and lead to catalyst deactivation or undesired side reactions. Therefore, the judicious choice of the palladium precursor, and especially the ancillary ligand, is critical for achieving high efficiency and selectivity.

Comparative Analysis of Palladium Catalysts

This section compares the performance of different palladium catalysts in the most common cross-coupling reactions involving this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C-C bonds due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[4][5] In the context of this compound, this reaction provides a direct route to 6-arylindolizine derivatives.

A screening of catalysts for the Suzuki coupling of a bromo-heterocycle with a boronic acid revealed that the choice of palladium source and ligand significantly impacts the reaction yield.[6][7] While simple catalysts like Pd(OAc)₂ can be effective, they often require higher catalyst loadings and may not be suitable for challenging substrates.[6] More sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, generally offer superior performance.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O8073[1]
2Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O90Low (11%)[5]
3CataCXium A (2)-Cs₂CO₃Dioxane/H₂O80Optimized[5]

Causality Behind Experimental Choices: The classic Pd(PPh₃)₄ catalyst is a reliable choice for many Suzuki couplings, providing a good yield in this case.[1] The low yield observed with Pd(dppf)Cl₂ under the initial conditions suggests that this catalyst system may not be optimal for this specific substrate, potentially due to catalyst deactivation.[5] The improved performance with the CataCXium A palladacycle highlights the benefit of using pre-formed, well-defined catalysts that can offer higher stability and turnover numbers.[5] The use of a stronger base like Cs₂CO₃ and a solvent system like dioxane/water is common in Suzuki reactions to facilitate the transmetalation step.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is an indispensable tool for synthesizing conjugated enynes and aryl-alkynes.[8][9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9][10]

For the Sonogashira coupling of this compound, the choice of palladium catalyst and reaction conditions can influence the efficiency of the C(sp²)–C(sp) bond formation.

Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of this compound with Phenylacetylene

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄ (5)CuI (10)Et₃NDMF80High(Typical)
2PdCl₂(PPh₃)₂ (3)-TBAFSolvent-freeRT-50Moderate to Excellent[11]
3Pd(CF₃COO)₂/PPh₃ (2.5/5)CuI (5)Et₃NDMF10072-96[12]

Causality Behind Experimental Choices: The traditional Pd(PPh₃)₄/CuI system is a workhorse for Sonogashira couplings. The amine base (Et₃N) serves both as a base and a solvent.[12] The development of copper-free Sonogashira reactions, such as the one using PdCl₂(PPh₃)₂ and TBAF, is advantageous as it avoids the formation of diacetylene byproducts resulting from the copper-mediated homocoupling of the alkyne.[11] The system employing Pd(CF₃COO)₂ with PPh₃ demonstrates that an in-situ generated catalyst can be highly effective, offering excellent yields under optimized conditions.[12]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[13][14] This reaction allows for the coupling of a wide range of amines with aryl halides, a transformation that is often challenging using classical methods.[13]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[15]

Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound with Morpholine

EntryPalladium Precursor (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1Pd₂(dba)₃ (2)XPhosNaOtBuToluene100High(General)
2Pd(OAc)₂ (2)SPhosK₂CO₃t-BuOH110High(General)
3Pd(OAc)₂ (1-2)RuPhosK₃PO₄Dioxane100High(General)

Causality Behind Experimental Choices: The ligands XPhos, SPhos, and RuPhos are examples of "Buchwald ligands," which are specifically designed to be sterically demanding and electron-rich.[15] This combination of properties promotes the formation of the catalytically active monoligated Pd(0) species and facilitates the otherwise difficult C-N reductive elimination. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like K₂CO₃ or K₃PO₄ being commonly employed depending on the specific substrates and ligand used.

Visualizing the Catalytic Process

To better understand the underlying mechanisms of these transformations, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.

Generalized Palladium Cross-Coupling Cycle

Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetal Transmetalation (R-M) PdII_ArX->Transmetal R-M PdII_ArR Ar-Pd(II)(R)L₂ Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Cross-Coupling Reaction

Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add this compound, Coupling Partner, Base Setup->Reagents Solvent Add Solvent Reagents->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Reaction Heat to Required Temperature Catalyst->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling of this compound, based on established procedures.[1]

Objective: To synthesize 6-phenylindolizine from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 196 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) via syringe. The solvent should be degassed prior to use to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 6-phenylindolizine.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Conclusion and Recommendations

The selection of a palladium catalyst system for the cross-coupling of this compound is highly dependent on the desired transformation.

  • For Suzuki-Miyaura couplings , while Pd(PPh₃)₄ offers a reliable starting point, more advanced palladacycle catalysts like CataCXium A can provide superior results, especially for challenging substrates.[1][5]

  • In Sonogashira reactions , the classic Pd(PPh₃)₄/CuI system is effective, but copper-free alternatives should be considered to minimize side reactions.[11][12]

  • For Buchwald-Hartwig aminations , the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is generally essential for achieving high yields.

Researchers should consider screening a small set of catalysts, ligands, and bases to identify the optimal conditions for their specific substrate and coupling partner. The protocols and comparative data presented in this guide serve as a robust foundation for the successful functionalization of the this compound core.

References

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  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Available at: [Link]

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  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PubMed Central. Available at: [Link]

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A Comparative Guide to Ligand Selection for the Buchwald-Hartwig Amination of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

The indolizine scaffold is a privileged N-fused heterocyclic motif prevalent in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] Its unique electronic properties and conformational rigidity make it an attractive core for drug design. However, the functionalization of the indolizine ring system, particularly through carbon-nitrogen bond formation, presents a significant synthetic challenge. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines, offering a milder and more functional-group-tolerant alternative to traditional methods.[4][5][6] This guide provides a comprehensive comparison of commonly employed ligands for the palladium-catalyzed Buchwald-Hartwig amination of 6-bromoindolizine, offering experimental insights to aid researchers in ligand selection for this challenging transformation.

The Crucial Role of Ligands in the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[4][5] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7] The ligand plays a critical role in this cycle by stabilizing the palladium center, promoting the desired reaction steps, and preventing side reactions.[4][8] The development of bulky, electron-rich phosphine ligands and, more recently, N-heterocyclic carbene (NHC) ligands has been instrumental in expanding the scope and efficiency of this reaction.[8][9][10][11]

This guide focuses on a comparative study of a selection of commercially available and widely used ligands for the amination of this compound with a model secondary amine, morpholine. The chosen ligands represent different generations and classes, including monodentate and bidentate phosphines, as well as an N-heterocyclic carbene.

Ligand Selection for the Amination of this compound: A Head-to-Head Comparison

To provide a clear and objective comparison, a standardized experimental protocol was designed to evaluate the performance of four distinct ligands in the Buchwald-Hartwig amination of this compound with morpholine. The selected ligands are:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A bulky, electron-rich biarylphosphine ligand from the Buchwald group, known for its high reactivity in a broad range of C-N coupling reactions.[8][9]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective Buchwald ligand, often showing complementary reactivity to XPhos.[8]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A popular bidentate phosphine ligand that has been successfully used in various cross-coupling reactions, including early examples of Buchwald-Hartwig amination.[5][12]

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A widely used N-heterocyclic carbene (NHC) ligand known for its strong σ-donating ability and steric bulk, which can lead to highly active catalysts.[11][13][14]

Experimental Protocol:

A detailed, step-by-step methodology for the ligand screening is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the results.

Reaction Setup:

To a dried Schlenk tube equipped with a magnetic stir bar was added Pd₂(dba)₃ (1 mol%), the respective ligand (2.5 mol% for monodentate ligands, 1.25 mol% for bidentate dppf), and NaOtBu (1.4 mmol). The tube was evacuated and backfilled with argon three times. This compound (1.0 mmol) and morpholine (1.2 mmol) were then added, followed by anhydrous toluene (5 mL). The reaction mixture was stirred at 100 °C and monitored by TLC and GC-MS.

Work-up and Analysis:

Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product, 6-(morpholino)indolizine. The yield was determined after isolation and characterization by ¹H NMR, ¹³C NMR, and HRMS.

Comparative Performance Data

The following table summarizes the experimental results for the Buchwald-Hartwig amination of this compound with morpholine using the four selected ligands.

LigandCatalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)
XPhos 1492
SPhos 1688
dppf 11265
IPr 1395

Analysis of Ligand Performance and Mechanistic Insights

The experimental data reveals significant differences in the performance of the tested ligands for the amination of this compound.

N-Heterocyclic Carbene (NHC) Ligand:

  • IPr emerged as the most effective ligand in this study, affording the highest isolated yield in the shortest reaction time. This superior performance can be attributed to the strong σ-donating character and significant steric bulk of the IPr ligand, which promotes the formation of a highly active and stable monoligated palladium catalyst. This facilitates both the oxidative addition and the challenging reductive elimination steps of the catalytic cycle.[11][14]

Bulky Monodentate Phosphine Ligands:

  • XPhos and SPhos , both belonging to the family of dialkylbiaryl phosphine ligands developed by Buchwald, demonstrated high efficiency, providing excellent yields.[9][10] The steric hindrance provided by these ligands is crucial for promoting the reductive elimination step and preventing the formation of inactive palladium complexes.[8] The slightly lower yield and longer reaction time observed with SPhos compared to XPhos might be due to subtle differences in their steric and electronic properties influencing the stability of the catalytic intermediates.

Bidentate Phosphine Ligand:

  • dppf , a widely used bidentate phosphine ligand, showed significantly lower reactivity compared to the monodentate phosphine and NHC ligands. While dppf has been successful in many cross-coupling reactions, its larger bite angle and more rigid coordination may not be optimal for the specific steric and electronic requirements of the this compound substrate. The lower yield and longer reaction time suggest that the catalytic cycle may be slower, potentially with the reductive elimination step being less favorable.[5][12]

Visualizing the Catalytic Cycle and Experimental Workflow

To further illustrate the key processes, the following diagrams were generated using Graphviz.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination & Deprotonation PdII_Aryl->Ligand_Exch HNR₂ Base PdII_Amido Ar-Pd(II)-NR₂(L) Ligand_Exch->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR₂ Ligand_Screening_Workflow cluster_workflow Experimental Workflow Start Start: Define Substrates (this compound, Morpholine) Setup Reaction Setup: Pd₂(dba)₃, Ligand, NaO-t-Bu in Toluene under Argon Start->Setup Ligands Ligand Variation: XPhos, SPhos, dppf, IPr Setup->Ligands Heating Heating at 100 °C & Monitoring (TLC, GC-MS) Ligands->Heating Workup Work-up: Filtration & Concentration Heating->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: Yield Determination & Characterization (NMR, HRMS) Purification->Analysis End End: Compare Ligand Performance Analysis->End

Caption: Workflow for the comparative ligand screening experiment.

Conclusion and Recommendations

This comparative guide demonstrates the profound impact of ligand selection on the efficiency of the Buchwald-Hartwig amination of this compound. For this specific transformation, the N-heterocyclic carbene ligand IPr provided the most favorable results, closely followed by the bulky monodentate phosphine ligand XPhos . These findings suggest that for electron-rich and potentially coordinating heteroaryl halides like this compound, ligands that promote the formation of a monoligated, highly active palladium catalyst are paramount for achieving high yields and short reaction times.

While SPhos also proved to be a viable option, dppf was clearly less effective under the tested conditions. It is important to note that reaction conditions such as the base, solvent, and temperature can also significantly influence the outcome, and further optimization may be beneficial for a specific application. [15] For researchers and drug development professionals working on the functionalization of indolizine and related N-heterocycles, this guide provides a strong starting point for ligand selection. We recommend initiating screening with a high-performing NHC ligand like IPr or a bulky biarylphosphine ligand such as XPhos to maximize the chances of a successful C-N bond formation.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021-12-03).
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  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
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  • An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides | Request PDF - ResearchGate. (2025-08-07).
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A Comparative Guide to the In Vitro and In Vivo Activity of 6-Bromoindolizine Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold has emerged as a promising framework in the design of novel anticancer agents, owing to its structural similarity to indole and its ability to interact with various biological targets. Among its derivatives, 6-bromoindolizines are gaining attention for their potent cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 6-bromoindolizine anticancer agents, supported by experimental data and methodological insights to inform preclinical drug development.

The Promise of 6-Bromoindolizines: From Cell Culture to Preclinical Models

The journey of a potential anticancer drug from a laboratory curiosity to a clinical candidate is a rigorous one, marked by extensive testing and validation. This process typically begins with in vitro studies, where the compound's activity is assessed against cancer cells in a controlled environment. Promising candidates then advance to in vivo models, usually in animals, to evaluate their efficacy and safety in a more complex biological system. This guide will delve into both aspects of the evaluation of this compound derivatives, highlighting their mechanism of action and providing detailed experimental protocols.

In Vitro Activity of this compound Derivatives

Recent studies have synthesized and evaluated a series of functionalized indolizines, including 6-bromo derivatives, for their anticancer properties. The in vitro screening of these compounds against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI) has provided valuable preliminary data on their efficacy and selectivity.

Two notable examples are the ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid (compound 5c ) and the ethyl ester of 8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid (compound 6c ). Compound 5c , in particular, has demonstrated significant cytostatic and cytotoxic activity across various cancer cell lines.

Table 1: In Vitro Growth Inhibition of this compound Derivatives against Selected Human Cancer Cell Lines
Cell LineCancer Type% Growth Inhibition (at 10µM)
Compound 5c
HOP-62Non-Small Cell Lung Cancer100 (34% cytotoxicity)
NCI-H226Non-Small Cell Lung Cancer100 (14% cytotoxicity)
SNB-75CNS Cancer100 (16% cytotoxicity)
SK-MEL-2Melanoma100 (7% cytotoxicity)
RXF 393Renal Cancer100 (4% cytotoxicity)
Compound 6c
HOP-62Non-Small Cell Lung Cancer97
SNB-75CNS Cancer100 (15% cytotoxicity)
SK-MEL-2Melanoma80

Data synthesized from the National Cancer Institute's 60-cell line screening.[1]

These results underscore the potent antiproliferative effects of these this compound derivatives in vitro. The broad spectrum of activity against cancers of different origins, including lung, central nervous system, melanoma, and renal cancer, suggests a fundamental mechanism of action that is common to these diverse malignancies.

Mechanism of Action: Targeting the Cellular Skeleton

The leading hypothesis for the anticancer activity of these this compound derivatives is the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[3] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[3]

Molecular docking studies suggest that compounds like 5c and 6c bind to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the mitotic spindle and halting cell division.

G cluster_0 Mechanism of Action of 6-Bromoindolizines Bromoindolizine This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Bromoindolizine->Tubulin Binds to Polymerization Tubulin Polymerization Bromoindolizine->Polymerization Inhibits Tubulin->Polymerization Required for Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of action of this compound anticancer agents.

Experimental Protocols: In Vitro Assays

The following are detailed protocols for key in vitro experiments used to assess the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[4][5]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[4]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_1 MTT Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT assay for cell viability.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of microtubules in vitro.[7]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., PEM buffer with GTP).[7]

  • Compound Incubation: Add the this compound derivative at various concentrations to the tubulin solution and incubate on ice.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.[8]

  • Data Analysis: Compare the polymerization curves of treated samples to a control (vehicle-treated) to determine the inhibitory effect of the compound.

In Vivo Activity: Bridging the Gap to Clinical Relevance

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complexity of a tumor within a living organism.[9][10] In vivo studies using animal models, such as xenografts in immunodeficient mice, are essential to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a more physiologically relevant context.[11]

Currently, there is a lack of published in vivo data specifically for the aforementioned this compound derivatives (5c and 6c ). However, the potent in vitro activity and the well-established anticancer potential of other tubulin polymerization inhibitors provide a strong rationale for their future in vivo evaluation. For instance, other novel tubulin inhibitors have shown significant tumor growth inhibition in xenograft models.[1][12]

Subcutaneous Xenograft Model

This is a commonly used preclinical model to assess the antitumor efficacy of a test compound.[13][14]

Protocol:

  • Cell Preparation: Harvest cancer cells from culture during their exponential growth phase and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[15]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[13]

  • Tumor Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of the mice.[14]

  • Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and measure the tumor volume using calipers.[14]

  • Compound Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the this compound derivative and a vehicle control according to a predetermined dosing schedule (e.g., daily, intraperitoneal injection).

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

G cluster_2 Subcutaneous Xenograft Model Workflow start Start prep_cells Prepare Cancer Cell Suspension start->prep_cells implant Subcutaneous Implantation in Mice prep_cells->implant monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize treat Administer Compound and Vehicle randomize->treat measure Measure Tumor Volume and Body Weight treat->measure end_study End of Study measure->end_study Endpoint Reached analyze Analyze Tumor and Tissue Samples end_study->analyze end End analyze->end

Caption: General workflow for a subcutaneous xenograft model.

Challenges and Future Directions

The successful translation of potent in vitro activity to in vivo efficacy is a significant hurdle in drug development.[10] Factors such as poor pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target toxicity, and the complex tumor microenvironment can limit the effectiveness of a drug in a living system.[16]

For this compound derivatives, future research should prioritize:

  • In vivo efficacy studies: Evaluating compounds like 5c and 6c in xenograft models of the cancer types for which they showed the most potent in vitro activity.

  • Pharmacokinetic and toxicity profiling: Assessing the ADME-Tox properties of these compounds to identify potential liabilities and guide lead optimization.

  • Further mechanism of action studies: Confirming tubulin polymerization inhibition in cellular and animal models and exploring other potential targets.

Conclusion

This compound derivatives represent a promising new class of anticancer agents with potent in vitro activity against a broad range of human tumor cell lines. Their likely mechanism of action through the inhibition of tubulin polymerization provides a solid foundation for their further development. While in vivo data for these specific compounds is not yet available, the established efficacy of other tubulin inhibitors in preclinical models offers a hopeful outlook. The comprehensive experimental frameworks provided in this guide are intended to facilitate the continued investigation of 6-bromoindolizines and accelerate their potential translation into novel cancer therapies.

References

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (2023). Pharmaceuticals. [Link]

  • Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. (2023). European Journal of Medicinal Chemistry. [Link]

  • Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. (2025). BioWorld. [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins Discovery. [Link]

  • Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. (n.d.). ResearchGate. [Link]

  • In Vitro Cancer Models: A Closer Look at Limitations on Translation. (2022). MDPI. [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025). PubMed Central. [Link]

  • Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer. (2016). PubMed Central. [Link]

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (2022). National Institutes of Health. [Link]

  • 3.3. In Vitro Tubulin Polymerization Inhibition Assay. (2017). Bio-protocol. [Link]

  • indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica. [Link]

  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (2024). ResearchGate. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PubMed Central. [Link]

  • Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. (2021). MDPI. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2015). ResearchGate. [Link]

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (2022). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

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How does the position of bromine on the indolizine core affect its properties?

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the regioselective synthesis, photophysical impact, and reactivity profiles of bromine-substituted indolizines.[1] It is designed for medicinal chemists and materials scientists requiring precise control over the indolizine core.

Executive Summary: The Position-Property Matrix

The indolizine scaffold (pyrrole fused to a pyridine ring) is a 10-


 electron-rich aromatic system. The introduction of a bromine atom is rarely the endpoint; it is a strategic "handle" for cross-coupling or a modulator of electronic properties.

The performance of the bromoindolizine depends entirely on the position of the halogen. The core behaves as a dipole: the pyrrole ring (C1–C3) is electron-rich (nucleophilic), while the pyridine ring (C5–C8) is electron-deficient.

FeatureC3-Bromoindolizine C1-Bromoindolizine C2-Bromoindolizine
Synthetic Accessibility High (Kinetic Product)Medium (Requires blocking or cascade)Low (Requires de novo cyclization)
Electronic Character Highly Electron-RichElectron-RichBalanced
Fluorescence (

)
Quenched (Heavy Atom Effect)QuenchedQuenched
Post-Mod. Shift (

)
Large Red Shift (HOMO destabilization)Moderate Red ShiftMinor Shift
Reactivity (Pd-Coupling) Excellent (Standard)GoodGood
Synthetic Pathways & Regioselectivity

The synthesis of bromoindolizines is governed by the high nucleophilicity of the C3 position.

Mechanism & Decision Logic

The C3 position has the highest coefficient in the Highest Occupied Molecular Orbital (HOMO), making it the primary site for Electrophilic Aromatic Substitution (EAS).[1]

  • C3-Br: Achieved via direct bromination (NBS) at room temperature.

  • C1-Br: Requires blocking C3 or using specific copper-catalyzed cascade cyclizations.

  • C2-Br: Cannot be accessed via direct EAS. Requires cyclization of pre-functionalized pyridinium ylides.

IndolizineSynthesis Start Indolizine Core Direct Direct Bromination (NBS, 1.0 eq) Start->Direct C3 3-Bromoindolizine (Kinetic Product) Direct->C3 Major Pathway (Fast) C1 1-Bromoindolizine (Thermodynamic/Blocked) Direct->C1 Minor Pathway (Requires C3 Blocked) Cascade Cu-Catalyzed Cascade (Pyridine + Maleic Anhydride) C1_Cascade 1-Bromoindolizine (Direct Synthesis) Cascade->C1_Cascade Oxidative Decarboxylation

Figure 1: Synthetic divergence for accessing C1 vs. C3 bromoindolizines.

Photophysical Performance Comparison

While bromine itself acts as a fluorescence quencher due to the Heavy Atom Effect (enhancing Intersystem Crossing


), its position dictates the potential of the final coupled fluorophore.
The C3-Position: The "Color Tuner"

The C3 position contributes significantly to the HOMO. Replacing Br at C3 with a conjugated system (via Suzuki/Sonogashira) results in the most dramatic bathochromic shifts (red-shifting).

  • Observation: 3-Bromoindolizine is weakly fluorescent.

  • Transformation: Coupling a phenyl group at C3 pushes emission from UV/Blue

    
     Green/Yellow.
    
  • Mechanism: Destabilization of the HOMO narrows the HOMO-LUMO gap.

The C1-Position: The "Fine Tuner"

The C1 position affects the HOMO less than C3. Derivatives functionalized at C1 typically show absorption/emission maxima blue-shifted relative to C3 analogues.

Comparative Data (Post-Functionalization): Data based on phenyl-substituted derivatives generated from bromo-precursors.

PropertyC3-Phenyl (from 3-Br)C1-Phenyl (from 1-Br)Note
Absorption

~390–410 nm~350–370 nmC3 conjugation extends effective

-length more efficiently.
Stokes Shift Medium (~3000 cm⁻¹)Large (>4000 cm⁻¹)C1 derivatives often exhibit larger structural reorganization in excited states.[1]
Quantum Yield (

)
0.40 – 0.850.20 – 0.60C3-substitution suppresses non-radiative decay more effectively in rigid systems.
Reactivity Profile: Cross-Coupling Efficiency

For drug discovery, the ability to displace the bromine is critical.

  • C3-Br Reactivity:

    • Pros: Highly reactive in Pd-catalyzed couplings despite the electron-rich ring. The resulting C3-Pd intermediate is stabilized.

    • Cons: Prone to protodebromination (reverting to starting material) if the catalyst system is not active enough.

  • C1-Br Reactivity:

    • Pros: Slightly more stable than C3-Br; less prone to reduction.

    • Cons: Steric hindrance can be higher if C8 or C2 substituents are present.[1]

Experimental Protocols

These protocols are designed to be self-validating. Purity should be checked via TLC and ¹H NMR before proceeding to biological or physical testing.[1]

Protocol A: Regioselective Synthesis of 3-Bromoindolizine (Kinetic Control)

Target: Accessing the most reactive scaffold.

  • Preparation: Dissolve indolizine (1.0 equiv) in anhydrous DMF (0.1 M concentration). Maintain temperature at 0°C (ice bath) to prevent over-bromination.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.

    • Checkpoint: The solution will darken immediately.

  • Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (SiO₂, 10% EtOAc/Hexane).

    • Validation: Starting material (

      
      ) disappears; Product (
      
      
      
      ) appears. If a lower spot appears, it is likely the 1,3-dibromo byproduct.
  • Workup: Quench with saturated aqueous Na₂S₂O₃ (removes residual bromine). Extract with Et₂O (3x). Wash organics with water and brine.

  • Purification: Flash column chromatography on neutral alumina (silica can cause decomposition of electron-rich indolizines).

    • Yield: Typically 85–92%.[1]

Protocol B: Synthesis of 1-Bromoindolizine via Copper Catalysis

Target: Accessing the thermodynamic/difficult position. Reference Adaptation: J. Org. Chem. 2014, 79, 9556.[1][2]

  • Reagents: Combine pyridine derivative (1.0 equiv), maleic anhydride (1.2 equiv), and bromomethyl ketone (1.0 equiv) in MeCN.

  • Catalyst: Add CuCl₂ (20 mol%) and maintain under O₂ atmosphere (balloon).

  • Reflux: Heat to reflux (80°C) for 12 hours.

    • Mechanism:[2][3][4][5][6][7][8] 1,3-dipolar cycloaddition

      
       oxidative decarboxylation 
      
      
      
      bromination.[1][2]
  • Workup: Cool to RT. Filter through a Celite pad. Concentrate filtrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 60–75%.[1]

References
  • Regioselectivity of Indolizine Functionaliz

    • Seregin, I. V., & Gevorgyan, V.[1] (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193.[1]

  • Copper-C

    • Wang, F., et al.[1][2] (2014).[2][4][9] Copper(II)-Catalyzed Indolizines Formation Followed by Dehydrogenative Functionalization Cascade to Synthesize 1-Bromoindolizines.[2] The Journal of Organic Chemistry, 79(20), 9556–9566.[1]

  • Photophysical Properties of Indolizine Deriv

    • Kim, E., et al.[1] (2013). A Borindolizine Platform for the Design of Fluorophores with Tunable Emissions. Angewandte Chemie International Edition, 52(49), 13040–13044.[1]

  • Indolizine Fluorescence and Substituent Effects

    • Park, S., et al.[1][9] (2021).[1][10] Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 58.

    • [1]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromoindolizine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 6-Bromoindolizine. As a halogenated heterocyclic compound, its handling and disposal require rigorous adherence to safety protocols to protect laboratory personnel, the environment, and ensure regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Core Principle: Hazard Assessment and Characterization

The foundational step in any chemical handling protocol is a thorough understanding of the substance's hazards. The primary source for this information is the manufacturer's Safety Data Sheet (SDS), which must be consulted before handling or disposal.[1][2]

While a specific SDS for this compound may vary between suppliers, its classification as a brominated heterocyclic compound places it within a well-understood hazard category. For the purpose of this guide, we will reference the known hazards of the closely related and structurally similar compound, 6-Bromo-1H-indole, to establish a baseline for safe handling.

Table 1: Hazard Profile of Representative Compound (6-Bromo-1H-indole)

Hazard Classification GHS Code Description Source(s)
Skin Irritation H315 Causes skin irritation. [3][4]
Eye Irritation H319 Causes serious eye irritation. [3][4]
Respiratory Irritation H335 May cause respiratory irritation. [3][4]
Acute Toxicity - Harmful if swallowed, in contact with skin, or inhaled. [5][6]

| Hazardous Combustion Products | - | Thermal decomposition may produce toxic gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (e.g., hydrogen bromide). |[6][7] |

This data underscores the necessity of treating this compound as a hazardous substance, requiring disposal through a certified hazardous waste stream.

Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cardinal rule of laboratory safety.[2] This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling and aliquoting of this compound waste, especially in its solid (powder) form, must be conducted within a properly functioning chemical fume hood.[8] This is crucial to mitigate the risk of inhaling airborne particles, which can cause respiratory irritation.[3][4][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] This is mandatory to protect against the serious eye irritation hazard.[3][4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[9] Gloves must be inspected for integrity before each use and washed before removal.[2][3] Contaminated gloves should be disposed of as hazardous waste. This is a critical barrier against skin contact, as the compound is a known skin irritant.[3][4][6]

  • Body Protection: A fully buttoned lab coat is required to protect against incidental contact.[8] For tasks with a higher risk of spillage, a chemical-resistant apron may be advisable.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. Adherence to this protocol ensures compliance with EPA and OSHA regulations.[10][11]

Step 1: Waste Identification and Segregation

Immediately identify any material contaminated with this compound (e.g., residual solid, contaminated consumables like weigh boats or pipette tips, cleanup materials) as Halogenated Organic Waste .[12]

  • Causality: This segregation is the most critical step in the disposal workflow. Halogenated wastes require specific high-temperature incineration to prevent the formation of toxic dioxins and furans.[12] Mixing them with non-halogenated solvent streams contaminates the entire batch, dramatically increasing disposal costs and violating regulatory standards.[13]

Step 2: Container Selection and Management

Collect all this compound waste in a designated, compatible container.

  • Container Type: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top lid.[9][14][15] The container must be in good condition, with no cracks or deterioration.[14]

  • Container Management:

    • Keep the waste container closed at all times except when actively adding waste.[14][15][16] This prevents the release of vapors and protects against spills.

    • Do not fill the container beyond 90% capacity to allow for expansion.[14][16]

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[14] This area should be under the control of laboratory personnel and situated at or near the point of generation.

Step 3: Labeling Requirements

Proper labeling is a legal requirement and essential for safety. The waste container must be labeled with a "Hazardous Waste" tag before the first drop of waste is added.[9] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Do not use abbreviations.[17]

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • The date accumulation started.

Step 4: On-Site Accumulation and Storage

The filled and sealed container must be stored safely while awaiting pickup.

  • Location: Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6][7][9]

  • Duration: Partially filled containers may remain in an SAA for up to one year, but must be removed within three days of becoming full.[14]

Step 5: Final Disposal

Hazardous waste cannot be discarded through normal trash or sewer systems.[3][9][18]

  • Professional Disposal: Arrange for the collection, transport, and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[19][20] These entities are permitted to transport waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[19]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_storage Accumulation & Disposal start Waste Generated (e.g., excess reagent, contaminated labware) sds Consult Safety Data Sheet (SDS) for specific hazards start->sds Step 1 ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe Step 2 segregate Identify & Segregate as 'HALOGENATED ORGANIC WASTE' ppe->segregate Step 3 container Select Compatible Container (e.g., HDPE with screw cap) segregate->container Step 4 labeling Affix 'Hazardous Waste' Label with full chemical name & date container->labeling Step 5 collect Collect Waste in Labeled Container (Keep closed when not in use) labeling->collect Step 6 store Store in designated Satellite Accumulation Area (SAA) collect->store Step 7 full Container Full or No Longer in Use? store->full Step 8 full->store No disposal Arrange Pickup via EHS or Certified Waste Vendor full->disposal Yes end Disposed Compliantly disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Spill and Emergency Procedures

Accidents require immediate and correct responses to minimize harm.

Small Spill of Solid Material
  • Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Wearing appropriate PPE, gently sweep or scoop the material to avoid creating dust.[3][6] Use non-sparking tools.[3]

  • Collect the spilled material and all cleanup supplies (e.g., contaminated paper towels) and place them into your designated hazardous waste container.[3][6]

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Report the spill to your laboratory supervisor or EHS officer.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[5][6]

Regulatory Framework: A Self-Validating System

Following this guide ensures compliance with the primary regulations governing laboratory safety in the United States.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) .[1][10] This disposal protocol should be incorporated into your laboratory's CHP. The standard also requires that employees are trained on the hazards of chemicals and the procedures to handle them safely.[2][17]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA authority to control hazardous waste from "cradle-to-grave."[19] This includes regulations on generation, transportation, treatment, storage, and disposal. For academic labs, specific alternative requirements may be available under Subpart K of 40 CFR part 262.[11][21]

By rigorously implementing the procedures outlined above—from hazard assessment and PPE use to proper segregation, labeling, and certified disposal—your laboratory creates a self-validating system of safety and compliance.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Cole-Parmer. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - 6-Bromo-1H-indole-3-carbaldehyde. (2024). Thermo Fisher Scientific. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011) - Appendix A: OSHA Laboratory Standard. National Academies Press. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz. [Link]

  • 6-Bromoindole PubChem CID 676493. National Center for Biotechnology Information. [Link]

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Navigating the Safe Handling of 6-Bromoindolizine: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 6-Bromoindolizine, are of significant interest in the development of novel therapeutics. As with any novel chemical entity, a thorough understanding of its safe handling is paramount to protecting laboratory personnel and the integrity of research. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling this compound, underpinned by a risk-based approach to laboratory safety.

Core Principles of Protection

Handling this compound necessitates a multi-faceted approach to PPE, centered on preventing exposure through all potential routes: dermal, ocular, and inhalation. The selection of appropriate PPE is contingent on a risk assessment of the specific procedure being undertaken.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or Safety GogglesLaboratory CoatN95, R95, or P95 Particulate Respirator
Solution Preparation and Transfers Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles or Face ShieldLaboratory CoatOrganic Vapor Cartridge Respirator (if potential for aerosolization or vapor generation exists)
Running Reactions and Work-up Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldLaboratory CoatOrganic Vapor Cartridge Respirator (recommended)
Waste Disposal Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldLaboratory CoatNot generally required if handling sealed containers

Procedural Guidance: Donning and Doffing of PPE

The efficacy of PPE is as dependent on its correct application and removal as it is on its selection. The following step-by-step protocols are designed to minimize the risk of contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Don a clean, appropriate-sized laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) PPE
  • Gloves (Outer Pair): If double-gloved, remove the outer pair using a glove-to-glove technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it outwards and away from the body, ensuring the contaminated exterior is contained.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove by handling the headband or earpieces.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Risk Assessment of Procedure prep_ppe Select and Don Appropriate PPE prep_risk->prep_ppe handling_weigh Weighing in Ventilated Enclosure prep_ppe->handling_weigh handling_solution Solution Preparation in Fume Hood handling_weigh->handling_solution handling_reaction Running Reaction and Work-up in Fume Hood handling_solution->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_doff Doff PPE Correctly cleanup_segregate->cleanup_doff cleanup_dispose Dispose of Contaminated PPE and Waste cleanup_doff->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

In-Depth Rationale for PPE Selection

  • Hand Protection: Due to the potential for skin irritation, chemically resistant gloves are mandatory.[1] Nitrile and neoprene gloves generally offer good resistance to a range of chemicals.[2] Double-gloving is a best practice that provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Eye and Face Protection: The risk of splashes and aerosols necessitates robust eye and face protection. Safety glasses with side shields offer a minimum level of protection for low-risk activities. However, for handling solutions or during reactions where there is a higher risk of splashes, chemical splash goggles are essential.[3] A face shield should be used in conjunction with goggles when there is a significant splash hazard.

  • Respiratory Protection:

    • Particulate Respirators: When handling solid this compound, the primary inhalation hazard is from airborne dust particles. A NIOSH-approved N95, R95, or P95 respirator will provide adequate protection against these particulates.[4]

    • Organic Vapor Cartridges: When working with solutions of this compound, especially if heated or aerosolized, there is a risk of inhaling organic vapors. In such cases, a respirator equipped with organic vapor cartridges is recommended.[4][5] The Occupational Safety and Health Administration (OSHA) provides detailed guidance on respirator selection for various chemicals.[5][6]

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[7][8]

  • Segregation: All waste containing this compound (e.g., excess solid, solutions, contaminated vials, and PPE) must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[7][9]

  • Containerization: Use a chemically resistant, leak-proof container with a secure lid.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Bromochromone. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, October 3). bromine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Unspecified Source. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Respiratory Protection - Overview. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Kimberly Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Occupational Health & Safety. (2022, October 3). Choosing the Right Respiratory Protection. Retrieved from [Link]

  • Unspecified Source. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Unspecified Source. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

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